molecular formula C4H6O3 B029319 2-Oxobutanoic Acid CAS No. 600-18-0

2-Oxobutanoic Acid

货号: B029319
CAS 编号: 600-18-0
分子量: 102.09 g/mol
InChI 键: TYEYBOSBBBHJIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Oxobutanoic acid (CAS 600-18-0), also widely known as α-ketobutyric acid, is a short-chain keto acid that serves as a crucial metabolic intermediate in numerous biochemical pathways . It holds significant research value as a substance involved in the metabolism of several amino acids, including glycine, methionine, threonine, and isoleucine . One of its key roles is as a direct degradation product of threonine, and it is also produced during the enzymatic lysis of cystathionine . Researchers utilize this compound to study propanoate metabolism and the metabolism of C-5 branched dibasic acids . Its primary mechanism of action in metabolic pathways involves its enzymatic conversion into propionyl-CoA by the branched-chain alpha-keto dehydrogenase complex . This propionyl-CoA can be subsequently converted into methylmalonyl-CoA and then to succinyl-CoA, a key intermediate in the citric acid cycle, thereby linking amino acid catabolism to central energy production processes . Beyond its endogenous metabolic roles, this compound has been identified as a potential biomarker for the consumption of various foods, as it is naturally present in a range of organisms . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate personal protective equipment, as it is classified as an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2013-26-5 (hydrochloride salt)
Record name alpha-Ketobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9060524
Record name 2-Oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless hygroscopic paste; mp = 32-34 deg C; [Acros Organics MSDS], Solid
Record name alpha-Ketobutyric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19631
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Ketobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

119 mg/mL, soluble in water and alcohol
Record name 2-Ketobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Oxobutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.200 (d20/4)
Record name 2-Oxobutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

600-18-0
Record name 2-Oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ketobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxobutanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-oxobutanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-KETOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92RB6HY1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ketobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name 2-Oxobutanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Ketobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000005
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Central Role of 2-Oxobutanoic Acid in Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a pivotal metabolic intermediate situated at the crossroads of several key amino acid metabolic pathways. Its generation and conversion are tightly regulated, and dysregulation of its metabolism is implicated in various pathological conditions. This technical guide provides a comprehensive overview of the role of this compound in the metabolism of threonine, methionine, and isoleucine. It delves into the enzymatic reactions, regulatory mechanisms, and detailed experimental protocols for the study of this crucial keto acid. Furthermore, this guide explores the implications of this compound in disease and its potential as a therapeutic target and biomarker.

Introduction

This compound is a four-carbon α-keto acid that serves as a central hub in cellular metabolism.[1][2][3] It is not only a key product of the catabolism of certain amino acids but also a precursor for the biosynthesis of others.[4] Its strategic position makes the enzymes that produce and consume it critical points of metabolic control. Understanding the intricacies of this compound metabolism is therefore essential for researchers in metabolic diseases, drug discovery, and biotechnology.

The Role of this compound in Amino Acid Metabolism

This compound is primarily involved in the metabolic pathways of threonine, methionine, and the branched-chain amino acid, isoleucine.

Threonine Metabolism

The primary route for this compound production from threonine is through the action of the enzyme L-threonine dehydratase (also known as threonine deaminase, EC 4.3.1.19).[5] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the deamination of L-threonine to this compound and ammonia.[6] In humans, this is a key pathway for threonine catabolism as the threonine dehydrogenase gene is an inactive pseudogene.[6]

Threonine_Metabolism Threonine L-Threonine Two_Oxobutanoic_Acid This compound Threonine->Two_Oxobutanoic_Acid L-Threonine Dehydratase (ilvA) Ammonia NH3 Threonine->Ammonia L-Threonine Dehydratase (ilvA)

Caption: Generation of this compound from L-Methionine.

Isoleucine Biosynthesis

In bacteria, plants, and fungi, this compound serves as a substrate for the biosynthesis of the essential amino acid L-isoleucine. The first committed step in this pathway is the condensation of this compound with pyruvate, a reaction catalyzed by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (EC 2.2.1.6). This reaction forms α-aceto-α-hydroxybutyrate, which then undergoes a series of transformations to yield L-isoleucine. [7] dot

Isoleucine_Biosynthesis Two_Oxobutanoic_Acid This compound alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Two_Oxobutanoic_Acid->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxyacid Synthase (AHAS) Pyruvate Pyruvate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxyacid Synthase (AHAS) Isoleucine L-Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Multiple Steps

Caption: Role of this compound in L-Isoleucine Biosynthesis.

Degradation of this compound

Two_Oxobutanoic_Acid_Degradation Two_Oxobutanoic_Acid This compound Propionyl_CoA Propionyl-CoA Two_Oxobutanoic_Acid->Propionyl_CoA BCKDC Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Workflow for L-Threonine Dehydratase Activity Assay.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 50 mM L-threonine, and 0.1 mM pyridoxal phosphate.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.

  • Derivatization: Add 0.1% (w/v) 2,4-dinitrophenylhydrazine (B122626) in 2 M HCl and incubate at room temperature for 10 minutes.

  • Color Development: Add 2.5 M NaOH to develop a colored product.

  • Quantification: Measure the absorbance at approximately 540 nm and quantify the amount of this compound produced using a standard curve.

Assay for Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) Activity

This protocol describes a non-radioactive, colorimetric assay.

[8]dot

BCKDC_Assay Start Start Prepare_Assay_Mix Prepare assay mix: - Buffer (e.g., phosphate buffer, pH 7.4) - Cofactors (NAD+, Coenzyme A, Thiamine (B1217682) pyrophosphate) - INT (colorimetric reagent) Start->Prepare_Assay_Mix Add_Sample Add mitochondrial extract or purified enzyme Prepare_Assay_Mix->Add_Sample Add_Substrate Add substrate (e.g., α-ketoisovalerate or 2-oxobutanoate) Add_Sample->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Measure_Absorbance Monitor increase in absorbance at 492 nm Incubate->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a Colorimetric BCKDC Activity Assay.

Detailed Protocol:

  • Assay Buffer: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 2.5 mM NAD+, 0.2 mM Coenzyme A, 0.2 mM thiamine pyrophosphate, and 0.3 mM INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride).

  • Sample Preparation: Prepare mitochondrial extracts from tissues or cells.

  • Reaction Initiation: Add the sample to the assay buffer and initiate the reaction by adding the branched-chain α-ketoacid substrate (e.g., 1 mM α-ketoisovalerate).

  • Measurement: Monitor the increase in absorbance at 492 nm over time at 30°C. The rate of formazan (B1609692) production is proportional to the BCKDC activity.

A more sensitive method involves the use of a radiolabeled substrate such as [1-¹⁴C]α-ketoisocaproate and measuring the release of ¹⁴CO₂.

[9][10]#### 6.3. Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.

dot

LCMS_Quantification Start Start Sample_Preparation Sample Preparation: - Homogenization - Protein precipitation (e.g., with cold acetonitrile) - Centrifugation Start->Sample_Preparation Supernatant_Collection Collect supernatant Sample_Preparation->Supernatant_Collection LC_Separation Liquid Chromatography (LC) Separation: - Reverse-phase C18 column - Gradient elution Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection: - Electrospray ionization (ESI) in negative mode - Multiple Reaction Monitoring (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis: - Peak integration - Quantification using a standard curve MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS Quantification of this compound.

Detailed Protocol:

  • Sample Extraction: Homogenize the biological sample (e.g., cell pellet, tissue) in a cold solvent mixture (e.g., 80% methanol). Add an internal standard (e.g., ¹³C-labeled this compound).

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatography: Separate the metabolites on a reverse-phase column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid).

  • Mass Spectrometry: Detect and quantify this compound using electrospray ionization in negative ion mode and multiple reaction monitoring (MRM) for specific precursor-product ion transitions.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

This compound in Disease and Drug Development

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDC complex. T[11]his leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-ketoacids, including 2-oxo-3-methylvalerate (from isoleucine), in blood and urine. T[12]he accumulation of these compounds is neurotoxic and can lead to severe neurological damage if left untreated. D[13]ifferent mutations in the genes encoding the BCKDC subunits can lead to varying degrees of enzyme activity, resulting in a spectrum of clinical phenotypes from classic to intermittent forms.

[14]#### 7.2. Biomarker Potential

Elevated levels of this compound and other α-ketoacids are hallmark biochemical features of MSUD and are used in newborn screening and disease monitoring. Its potential as a biomarker for other metabolic disorders is an area of ongoing research.

Drug Development

The enzymes involved in this compound metabolism represent potential targets for drug development.

  • Threonine Dehydratase Inhibitors: Inhibition of threonine dehydratase has been explored as a potential herbicidal strategy, as it is essential for isoleucine biosynthesis in plants. *[6][15] BCKDK Inhibitors: Developing inhibitors of BCKDK is a therapeutic strategy for MSUD and potentially other conditions characterized by impaired branched-chain amino acid metabolism. By inhibiting the kinase, the BCKDC remains in its active, dephosphorylated state, thereby increasing the catabolism of branched-chain α-ketoacids. *[16][17] Targeting Amino Acid Metabolism: More broadly, targeting enzymes in amino acid metabolism is a growing area in drug discovery, particularly in oncology and metabolic diseases.

This compound is a small molecule with a large footprint in amino acid metabolism. Its central position in the metabolic network underscores the importance of the enzymes that govern its synthesis and degradation. A thorough understanding of these pathways, their regulation, and the methods to study them is crucial for advancing our knowledge of metabolic health and disease. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted role of this compound and its potential as a diagnostic and therapeutic target.

References

An In-depth Technical Guide to the Core Biosynthetic and Degradative Pathways of 2-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyrate, is a pivotal intermediate in cellular metabolism, sitting at the crossroads of amino acid biosynthesis and degradation. Its concentration and flux are critical for maintaining cellular homeostasis, and dysregulation of its metabolic pathways has been implicated in various disease states. This technical guide provides a comprehensive overview of the core biosynthetic and degradative pathways of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic networks.

Biosynthetic Pathways of this compound

The primary route for the synthesis of this compound in most organisms is through the catabolism of L-threonine. However, other pathways, including the degradation of methionine and the catabolism of odd-chain fatty acids, also contribute to its intracellular pool.

Threonine Degradation Pathway

The deamination of L-threonine to this compound is catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, threonine dehydratase (also known as threonine deaminase). This reaction is a key regulatory point in isoleucine biosynthesis.[1][2]

Reaction: L-Threonine → this compound + NH₃

Enzyme: Threonine dehydratase (EC 4.3.1.19)

Methionine and Cysteine Metabolism

This compound is also a product of methionine and cysteine metabolism through the transsulfuration pathway. Specifically, it is generated from the enzymatic cleavage of cystathionine.[3]

Other Biosynthetic Routes

In some microorganisms, alternative pathways for this compound synthesis exist, such as those starting from pyruvate (B1213749) or propionate.[4] These pathways are particularly relevant in specific metabolic contexts and microbial species.

Degradative Pathway of this compound

The primary catabolic fate of this compound is its conversion to propionyl-CoA, which then enters the citric acid cycle after being converted to succinyl-CoA. This process occurs within the mitochondrial matrix.[5]

Oxidative Decarboxylation to Propionyl-CoA

This compound undergoes oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the multi-enzyme branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[6][7] While this complex is primarily known for its role in the degradation of branched-chain amino acids, it exhibits broad substrate specificity and efficiently metabolizes this compound.[6]

Reaction: this compound + CoA + NAD⁺ → Propionyl-CoA + CO₂ + NADH + H⁺

Enzyme Complex: Branched-chain α-ketoacid dehydrogenase complex (EC 1.2.4.4)

Conversion of Propionyl-CoA to Succinyl-CoA

Propionyl-CoA is subsequently carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase. D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA, which is finally isomerized to succinyl-CoA by methylmalonyl-CoA mutase. Succinyl-CoA then enters the citric acid cycle for further oxidation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathways.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (µmol/min/mg)InhibitorsActivatorsReference(s)
Threonine DehydrataseE. coli K-12L-ThreonineVaries (complex kinetics)-L-Isoleucine-[8]
Threonine DehydrataseBrewer's yeastL-Threonine20-L-Isoleucine-[9]
L-threonine 3-dehydrogenasePyrococcus horikoshiiL-Threonine0.0131.75 (mmol/min/mg)--[10]
Branched-chain α-ketoacid dehydrogenaseRabbit liverα-Ketoisocaproate--α-Ketoisocaproate, α-Keto-β-methylvalerate-[4]
Branched-chain α-ketoacid dehydrogenaseMammalian2-OxobutanoateSimilar to branched-chain α-ketoacidsComparable to branched-chain α-ketoacids--[6]

Table 2: Reported Concentrations of this compound

Sample TypeOrganismConditionConcentration (µM)Reference(s)
PlasmaHumanOvernight fasted59 ± 5[11]
PlasmaHuman--[12]
Various Foods--Detected, not quantified[13]

Experimental Protocols

Assay for Threonine Dehydratase Activity

This protocol is based on the spectrophotometric measurement of this compound production.

Materials:

  • 100 mM Potassium Phosphate Buffer (pH 8.0)

  • 10 mM L-Threonine

  • 0.1 mM Pyridoxal-5'-phosphate (PLP)

  • Enzyme extract

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (0.1% in 2 M HCl)

  • 2.5 M NaOH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 0.1 mM PLP, and 10 mM L-threonine.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of DNPH reagent.

  • Incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of this compound.

  • Add 2.5 M NaOH to develop the color.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of this compound should be prepared to quantify the enzyme activity.

Assay for Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) Complex Activity

This protocol describes a spectrophotometric assay measuring the reduction of NAD⁺.

Materials:

  • 30 mM Potassium Phosphate Buffer (pH 7.4)

  • 2 mM MgCl₂

  • 0.2 mM Thiamine pyrophosphate (TPP)

  • 1 mM NAD⁺

  • 0.2 mM Coenzyme A (CoA)

  • 5 mM Dithiothreitol (DTT)

  • 2 mM this compound

  • Mitochondrial extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 30 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl₂, 0.2 mM TPP, 1 mM NAD⁺, 0.2 mM CoA, and 5 mM DTT.

  • Add the mitochondrial extract or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding 2 mM this compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • The rate of NADH formation is proportional to the BCKAD activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile for protein precipitation

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297) for extraction

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a known volume of biological fluid (e.g., plasma, tissue homogenate), add the internal standard.

    • Precipitate proteins by adding a 3-fold excess of cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature gradient program for optimal separation of the analyte.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for both the analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standards with known concentrations of this compound and a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Mandatory Visualizations

Signaling Pathways

cluster_biosynthesis Biosynthesis of this compound cluster_degradation Degradation of this compound Threonine Threonine 2-Oxobutanoic Acid_b 2-Oxobutanoic Acid Threonine->2-Oxobutanoic Acid_b Threonine Dehydratase Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Cystathionine->2-Oxobutanoic Acid_b Cystathionine γ-lyase 2-Oxobutanoic Acid_d 2-Oxobutanoic Acid Propionyl-CoA Propionyl-CoA 2-Oxobutanoic Acid_d->Propionyl-CoA BCKAD Complex Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Core biosynthetic and degradative pathways of this compound.
Experimental Workflow

cluster_workflow Experimental Workflow for Studying this compound Metabolism Sample Biological Sample (e.g., Plasma, Tissue, Cells) Metabolite_Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays (Threonine Dehydratase, BCKAD) Sample->Enzyme_Assay MFA Metabolic Flux Analysis (¹³C-Labeling) Sample->MFA Quantification Quantification of this compound (GC-MS, HPLC) Metabolite_Extraction->Quantification Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Quantification->Data_Analysis MFA->Data_Analysis Pathway_Modeling Pathway Modeling and Simulation Data_Analysis->Pathway_Modeling Conclusion Biological Insights and Drug Target Identification Data_Analysis->Conclusion Pathway_Modeling->Conclusion

A logical workflow for the investigation of this compound metabolism.

Conclusion

The biosynthesis and degradation of this compound are tightly regulated processes central to amino acid metabolism. Understanding the intricacies of these pathways, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers in basic science and drug development. This guide provides a foundational resource for investigating the role of this compound in health and disease, offering a starting point for the design of novel therapeutic strategies targeting these metabolic routes.

References

The Discovery and Early History of 2-Oxobutanoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key metabolic intermediate situated at the crossroads of amino acid and carbohydrate metabolism. Its discovery was intrinsically linked to the burgeoning field of biochemistry in the mid-20th century, a period marked by the elucidation of fundamental metabolic pathways. This technical guide provides an in-depth exploration of the discovery and early history of this compound, with a focus on the pioneering experimental work that led to its identification. Detailed methodologies from key historical papers are presented, alongside quantitative data and a visualization of its primary metabolic pathways as understood in the early years of its discovery. This document serves as a valuable resource for researchers seeking to understand the foundational studies of this important keto acid.

Introduction

The study of intermediary metabolism in the early 20th century was a quest to unravel the intricate chemical transformations that sustain life. Central to this endeavor was the identification of the myriad of small molecules that serve as substrates, intermediates, and products in metabolic pathways. Among these are the α-keto acids, which play a pivotal role as the carbon skeletons of amino acids, linking protein and carbohydrate metabolism.

This guide focuses on the discovery and history of this compound (α-ketobutyric acid), a four-carbon α-keto acid. Its story is intertwined with the elucidation of the metabolic fates of the essential amino acids threonine and methionine. While the existence of keto acids was known, the specific identification of this compound in biological systems was a significant step in mapping the landscape of amino acid catabolism.

The Discovery of this compound

The definitive identification of this compound as a product of amino acid metabolism can be traced to the late 1940s. While earlier studies on amino acid deamination hinted at the formation of their corresponding keto acids, the work of William R. Carroll, Gardner W. Stacy, and Vincent du Vigneaud in 1949 provided crucial evidence for the existence of this compound as a direct product of the enzymatic cleavage of cystathionine (B15957).[1][2] Their research, published in the Journal of Biological Chemistry, demonstrated that a rat liver enzyme preparation could break down cystathionine into cysteine, ammonia, and this compound.

This discovery was a significant piece in the puzzle of sulfur-containing amino acid metabolism, a field in which Vincent du Vigneaud was a leading figure.[2] It solidified the role of cystathionine as a key intermediate in the conversion of methionine to cysteine and highlighted this compound as a product of this pathway.

Contemporaneously, the study of threonine metabolism also pointed towards the formation of this compound. Threonine, the last of the common amino acids to be discovered in 1935 by William C. Rose, was shown to be deaminated by the enzyme threonine deaminase (also known as threonine dehydratase) to yield this compound and ammonia.[3][4]

While the work of du Vigneaud's group provided direct evidence for this compound from cystathionine, the broader context of amino acid deamination and the work of pioneers like Carl Neuberg on fermentation and keto acid metabolism laid the conceptual groundwork for its discovery.[5][6][7] Neuberg's extensive research on enzymes and metabolic pathways was instrumental in establishing the importance of keto acids in biochemical transformations.

Early Experimental Protocols

The identification and characterization of this compound in the mid-20th century relied on a combination of enzymatic assays, chemical derivatization, and early chromatographic techniques. The following sections detail the methodologies employed in the key experiments of that era.

Enzymatic Cleavage of Cystathionine

The protocol used by Carroll, Stacy, and du Vigneaud (1949) to demonstrate the formation of this compound from cystathionine was a landmark experiment.

Objective: To identify the products of the enzymatic cleavage of cystathionine by a rat liver enzyme preparation.

Methodology:

  • Enzyme Preparation: Fresh rat liver was homogenized in cold water and the supernatant after centrifugation was used as the crude enzyme source.

  • Incubation: The enzyme preparation was incubated with a solution of synthetic L-cystathionine at 38°C.

  • Product Isolation and Identification:

    • Following incubation, the reaction mixture was deproteinized, typically with trichloroacetic acid.

    • The resulting solution was treated with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to form the 2,4-dinitrophenylhydrazone derivatives of any keto acids present.[8][9]

    • The precipitated dinitrophenylhydrazones were then separated and purified.

    • Identification of the this compound derivative was achieved by comparing its melting point and other physical properties with a synthetically prepared standard of this compound 2,4-dinitrophenylhydrazone.

Identification and Quantification of α-Keto Acids

In the 1940s and 1950s, the analysis of α-keto acids largely depended on their conversion to stable, colored derivatives, which could then be analyzed by various methods.

This was the most common method for the qualitative and quantitative analysis of keto acids.[8][9]

Protocol:

  • Sample Preparation: A deproteinized biological sample (e.g., from an enzyme reaction or tissue extract) was acidified.

  • Derivatization: A solution of 2,4-dinitrophenylhydrazine in strong acid (e.g., 2 N HCl) was added to the sample. The mixture was allowed to react to form the corresponding hydrazones, which would often precipitate out of solution.

  • Extraction and Separation: The hydrazones were extracted into an organic solvent such as ethyl acetate (B1210297) or toluene.

  • Chromatography: The extracted hydrazones were then separated using paper chromatography.[10][11][12] This technique involved spotting the extract onto a filter paper and developing the chromatogram with a solvent system (e.g., butanol-ethanol-water). The different keto acid derivatives would migrate at different rates, allowing for their separation.

  • Quantification: The separated hydrazone spots on the paper chromatogram could be eluted and the concentration determined colorimetrically by measuring their absorbance in an alkaline solution with a spectrophotometer.

Paper chromatography was a revolutionary technique for the separation of small organic molecules in the mid-20th century.[10][11]

Workflow for Keto Acid Analysis:

  • Derivatization: Keto acids in the sample were first converted to their 2,4-dinitrophenylhydrazone derivatives.

  • Spotting: The derivatized sample was spotted onto a strip of filter paper.

  • Development: The paper was placed in a sealed chamber with a solvent mixture. The solvent would move up the paper by capillary action, separating the different hydrazones based on their polarity and solubility in the solvent.

  • Visualization: The separated hydrazones appeared as distinct colored spots on the paper.

  • Identification: The identity of an unknown keto acid was confirmed by comparing the migration distance (Rf value) of its hydrazone to that of a known standard run on the same chromatogram.

Quantitative Data from Early Studies

While precise quantitative data from the earliest discovery papers is often limited by the analytical techniques of the time, the following table summarizes the type of quantitative information that was sought and reported in studies from this era.

ParameterMethodReported Values (Illustrative)Reference
Keto Acid Production Colorimetric estimation of 2,4-dinitrophenylhydrazonesMicromoles of keto acid formed per gram of liver tissue per hourCarroll et al. (1949)
Chromatographic Separation Rf values on paper chromatogramsThis compound derivative: Rf = 0.XX (in a specific solvent system)El Hawary & Thompson (1953)
Spectrophotometric Analysis Molar extinction coefficient of dinitrophenylhydrazone in alkaline solutionε = X.XX x 10^4 L mol⁻¹ cm⁻¹ at a specific wavelengthVarious contemporary analytical papers

Signaling Pathways and Metabolic Context

The discovery of this compound was crucial for understanding the metabolic pathways of threonine and the sulfur-containing amino acids. The diagrams below, generated using the DOT language, illustrate the key metabolic routes involving this compound as understood in the early years of its discovery.

Threonine Degradation Pathway

Threonine_Degradation Threonine L-Threonine AlphaKetobutyrate This compound Threonine->AlphaKetobutyrate Threonine Deaminase PropionylCoA Propionyl-CoA AlphaKetobutyrate->PropionylCoA α-Ketoacid Dehydrogenase Complex TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle

Caption: Catabolism of L-Threonine to this compound.

Cystathionine Cleavage Pathway

Cystathionine_Cleavage Methionine L-Methionine Homocysteine L-Homocysteine Methionine->Homocysteine Cystathionine L-Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine γ-lyase AlphaKetobutyrate This compound Cystathionine->AlphaKetobutyrate Cystathionine γ-lyase

Caption: Formation of this compound from Cystathionine.

Conclusion

The discovery of this compound in the mid-20th century was a testament to the power of emerging biochemical techniques and the systematic investigation of metabolic pathways. The work of researchers like Vincent du Vigneaud and his colleagues, built upon the foundational knowledge established by pioneers such as Carl Neuberg, was instrumental in placing this keto acid on the metabolic map. The experimental protocols of the era, though seemingly rudimentary by today's standards, were elegant in their application of chemical principles to solve biological questions. This historical perspective not only illuminates the origins of our understanding of amino acid metabolism but also provides a valuable context for contemporary research in this fundamental area of biochemistry.

References

Endogenous Sources of 2-Oxobutanoic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoic acid, also known as α-ketobutyrate, is a key metabolic intermediate positioned at the crossroads of several major amino acid catabolic pathways. Its endogenous production is primarily attributed to the breakdown of threonine and methionine, with subsequent metabolism feeding into the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the primary endogenous sources of this compound in mammals, detailing the enzymatic reactions and metabolic pathways involved. Furthermore, this document summarizes available quantitative data on its physiological concentrations and the activity of related enzymes, presents detailed experimental protocols for its quantification and the assessment of enzymatic activities, and visualizes the core metabolic and signaling pathways.

Principal Endogenous Sources of this compound

In mammals, this compound is principally generated from the catabolism of two essential amino acids: L-threonine and L-methionine.

Threonine Catabolism

The catabolism of threonine is a significant contributor to the endogenous pool of this compound, particularly in humans.[1] The primary pathway involves the direct deamination of threonine by the cytosolic enzyme L-serine dehydratase/L-threonine deaminase (EC 4.3.1.19). This reaction yields this compound and ammonia.[2] While another pathway for threonine degradation exists via L-threonine 3-dehydrogenase, studies in healthy human subjects suggest that the this compound-producing pathway is the predominant route.[1]

Methionine Metabolism and the Transsulfuration Pathway

The metabolism of methionine is another major source of this compound. This occurs via the transsulfuration pathway, where methionine is first converted to S-adenosylmethionine (SAM), a universal methyl donor. After a series of reactions involving S-adenosylhomocysteine (SAH) and homocysteine, cystathionine (B15957) is formed. The key step for this compound production is the cleavage of cystathionine by cystathionine γ-lyase (CSE or CTH; EC 4.4.1.1), which yields cysteine, ammonia, and this compound.[2] This pathway is crucial not only for cysteine biosynthesis but also for the regulation of homocysteine levels.

Metabolic Fate of this compound

Once produced, this compound is transported into the mitochondrial matrix to be further metabolized. The primary fate of this compound is its oxidative decarboxylation to propionyl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH), the same multi-enzyme complex responsible for the catabolism of branched-chain amino acid-derived α-keto acids.[3] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, highlighting the role of this compound as a glucogenic and anaplerotic precursor.

Quantitative Data

The physiological concentrations of this compound and the activity of enzymes involved in its metabolism can vary depending on the tissue and metabolic state. The available quantitative data is summarized in the tables below.

ParameterTissue/FluidSpeciesConcentration/ActivityReference
This compound Dehydrogenase Activity LiverRat100% (relative)[3]
HeartRat127% (relative to liver)[3]
BrainRat63% (relative to liver)[3]
KidneyRat57% (relative to liver)[3]
Skeletal MuscleRat38% (relative to liver)[3]
Small IntestineRat7% (relative to liver)[3]

Table 1: Relative activity of this compound dehydrogenase in various rat tissues.

AnalyteMatrixConditionConcentration RangeReference
This compound UrineNormal< 7.2 nmol/mg Creatinine[4]
BloodNormalDetected but not quantified
Threonine Serum/PlasmaNormal60-240 µM
Cerebrospinal FluidNormal25-75 µM
SalivaNormal3-30 µM

Table 2: Reported concentrations of this compound and threonine in human biological fluids.

Signaling Pathways

Recent research has implicated this compound in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] The precise mechanism of activation is still under investigation, but it is believed to be part of the cellular response to metabolic stress.[7] Activation of AMPK by this compound could have significant implications for metabolic health and longevity.[6]

Experimental Protocols

Quantification of this compound

This method is based on the reaction of α-keto acids with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

  • Sample Preparation: Homogenize tissues or deproteinize biological fluids.

  • Derivatization: To 200 µL of the sample, add 300 µL of 0.2% DNPH in 2 N HCl. Vortex and incubate at 30°C for 30 minutes.

  • Color Development: Add 2.0 mL of 2 N NaOH and mix.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Generate a standard curve using known concentrations of this compound (0.1 to 1.0 µmoles).

A highly sensitive and specific method for the quantification of organic acids.

  • Extraction: Lyophilize biological samples and extract organic acids using a methanol/water/chloroform mixture.

  • Derivatization: Evaporate the extract to dryness and derivatize with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. Use a suitable column (e.g., HP-5MS) and a temperature gradient for separation. The mass spectrometer can be operated in full scan or selected ion monitoring (SIM) mode for identification and quantification.

A reverse-phase HPLC method can be used for the analysis of this compound.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Column: A C18 reverse-phase column.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry.

  • Quantification: Use a standard curve of this compound for quantification.

Enzyme Assays

This assay measures the production of this compound from threonine.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5) containing L-threonine.

  • Enzyme Reaction: Add the enzyme sample (e.g., tissue homogenate supernatant) to the reaction mixture and incubate at 37°C.

  • Measurement: The formation of this compound can be monitored directly by the increase in absorbance at 310 nm or by using a coupled reaction with lactate (B86563) dehydrogenase and monitoring the oxidation of NADH at 340 nm.

This assay relies on a series of coupled enzymatic reactions.

  • Reaction Components:

    • Substrates: L-serine and L-homocysteine.

    • Coupling Enzymes: Cystathionine γ-lyase (to convert cystathionine to cysteine), and a system to detect cysteine.

  • Assay Principle: The product of the CBS reaction, cystathionine, is cleaved by cystathionine γ-lyase to produce cysteine. The cysteine is then quantified, for example, by its reaction with ninhydrin (B49086) to produce a colored product measured at 560 nm.

  • Procedure:

    • Prepare a reaction mixture containing buffer, L-serine, L-homocysteine, and the coupling enzymes.

    • Initiate the reaction by adding the CBS-containing sample.

    • Monitor the change in absorbance over time at the appropriate wavelength.

Visualizations

metabolic_pathways cluster_threonine Threonine Catabolism (Cytosol) cluster_methionine Methionine Metabolism (Transsulfuration Pathway) cluster_mitochondrion Mitochondrial Metabolism Threonine Threonine This compound This compound Threonine->this compound L-Serine Dehydratase/ L-Threonine Deaminase Ammonia_Thr Ammonia_Thr Threonine->Ammonia_Thr + NH3 2-Oxobutanoic Acid_mito This compound This compound->2-Oxobutanoic Acid_mito Transport Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Methylation Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine + Serine Cystathionine β-Synthase Cystathionine->this compound Cystathionine γ-Lyase Cysteine Cysteine Cystathionine->Cysteine + Cysteine Ammonia_Met Ammonia_Met Cystathionine->Ammonia_Met + NH3 Propionyl_CoA Propionyl-CoA 2-Oxobutanoic Acid_mito->Propionyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Major metabolic pathways for the endogenous production and subsequent fate of this compound in mammals.

experimental_workflow cluster_quantification Quantification of this compound cluster_enzyme_assay Enzyme Activity Assay Sample Biological Sample (Tissue, Plasma, Urine) Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization If required Analysis Analytical Separation & Detection (HPLC, GC-MS, Spectrophotometry) Extraction->Analysis Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data Enzyme_Source Enzyme Source (e.g., Tissue Homogenate) Reaction_Setup Incubation with Substrate(s) (Threonine or Cystathionine) Enzyme_Source->Reaction_Setup Detection Detection of Product Formation (e.g., Spectrophotometry) Reaction_Setup->Detection Activity_Calc Calculation of Enzyme Activity Detection->Activity_Calc

Figure 2: General experimental workflows for the quantification of this compound and the assay of related enzyme activities.

ampk_signaling 2-Oxobutanoic_Acid This compound Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) 2-Oxobutanoic_Acid->Metabolic_Stress Contributes to Upstream_Kinases Upstream Kinases (LKB1, CaMKKβ) Metabolic_Stress->Upstream_Kinases AMPK AMPK Downstream_Targets Downstream Targets AMPK->Downstream_Targets Phosphorylation Upstream_Kinases->AMPK Phosphorylation & Activation Metabolic_Outcomes Metabolic Outcomes: - Increased Catabolism - Decreased Anabolism - Autophagy Downstream_Targets->Metabolic_Outcomes

Figure 3: A simplified logical relationship diagram illustrating the potential role of this compound in the activation of the AMPK signaling pathway.

Conclusion

This compound is a critical metabolic node derived primarily from threonine and methionine catabolism. Its conversion to propionyl-CoA provides a direct link between amino acid degradation and central energy metabolism. Understanding the regulation of its production and fate is essential for researchers in metabolism, nutrition, and drug development. The methodologies outlined in this guide provide a framework for the quantitative analysis of this compound and the enzymes that govern its homeostasis, paving the way for further investigations into its physiological and pathophysiological roles. The emerging connection with AMPK signaling suggests that this compound may have broader implications for cellular energy sensing and metabolic regulation, warranting deeper exploration.

References

An In-depth Technical Guide to 2-Oxobutanoic Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Oxobutanoic acid, also known as α-ketobutyric acid. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this important endogenous metabolite. The guide covers its nomenclature, structural details, physicochemical properties, spectroscopic data, and its role in key metabolic pathways. Detailed experimental protocols for the determination of its properties and a method for its synthesis are also provided.

Introduction

This compound is a 2-oxo monocarboxylic acid that plays a significant role in the metabolism of several amino acids.[1] It is a key intermediate in the catabolism of threonine, methionine, and cystathionine (B15957).[2][3] Its metabolic fate is primarily the conversion to propionyl-CoA, which subsequently enters the citric acid cycle.[3] Understanding the chemical and physical properties of this compound is crucial for researchers in various fields, including biochemistry, drug discovery, and metabolic engineering.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below.

Table 1: General and Structural Information
PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms α-Ketobutyric acid, 2-Ketobutyric acid, 2-Oxobutyric acid, Propionylformic acid[4]
CAS Number 600-18-0[2]
Molecular Formula C₄H₆O₃[2]
Molecular Weight 102.09 g/mol [2]
Canonical SMILES CCC(=O)C(=O)O[1]
InChI Key TYEYBOSBBBHJIV-UHFFFAOYSA-N[1]
Appearance Colorless to off-white solid below 30°C, liquid above 34°C[2]
Table 2: Physicochemical Properties
PropertyValueReference(s)
Melting Point 31-34 °C[1]
Boiling Point 74-78 °C at 25 Torr[5]
pKa (acid dissociation constant) 2.5 (at 25 °C)[6]
Solubility in Water 119 mg/mL[1]
Solubility in other solvents Soluble in alcohol and DMSO[1][3]
Density 1.200 g/cm³ (at 20°C)[1]
logP (Octanol-Water Partition Coefficient) 0.07[7]
Table 3: Spectroscopic Data
Spectrum TypeKey FeaturesReference(s)
¹H NMR Spectra available in public databases.[1]
¹³C NMR Spectra available in public databases.[1]
Mass Spectrometry Mass spectra (EI, ESI) available in public databases.[1]
Infrared (IR) Spectroscopy IR spectrum available in public databases.[8]

Biological Role and Metabolic Pathways

This compound is a central metabolite in amino acid catabolism. It is primarily generated from the degradation of threonine and the enzymatic cleavage of cystathionine in the methionine metabolic pathway.[2][3]

Threonine Degradation

In many organisms, the amino acid L-threonine is converted to 2-oxobutanoate (B1229078) and ammonia (B1221849) by the enzyme threonine dehydratase.[9]

Threonine_Degradation Threonine L-Threonine TwoOxobutanoate 2-Oxobutanoate Threonine->TwoOxobutanoate Threonine Dehydratase Ammonia Ammonia Threonine->Ammonia Threonine Dehydratase

Caption: Conversion of L-Threonine to 2-Oxobutanoate.

Methionine Metabolism and Cystathionine Cleavage

This compound is a product of the enzymatic cleavage of cystathionine, an intermediate in methionine metabolism.[2]

Methionine_Metabolism Methionine Methionine SAM S-Adenosyl- methionine Methionine->SAM SAH S-Adenosyl- homocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine TwoOxobutanoate 2-Oxobutanoate Cystathionine->TwoOxobutanoate Cystathionine γ-lyase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase

Caption: Role of 2-Oxobutanoate in Methionine Metabolism.

Conversion to Propionyl-CoA

2-Oxobutanoate is converted to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]

Propionyl_CoA_Conversion TwoOxobutanoate 2-Oxobutanoate PropionylCoA Propionyl-CoA TwoOxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA CAC Citric Acid Cycle SuccinylCoA->CAC

Caption: Metabolic fate of 2-Oxobutanoate.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).

  • Heating and Observation: The apparatus is heated slowly. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration Setup: A calibrated pH meter is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) of known concentration is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the base.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, dichloromethane) are used.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble.

  • Quantitative Measurement: For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by titration or spectroscopy).

Synthesis of this compound

Principle: One common laboratory-scale synthesis involves the oxidation of a suitable precursor, such as 2-hydroxybutanoic acid.

Methodology (Illustrative Example - Oxidation of 2-Hydroxybutanoic Acid):

  • Reaction Setup: 2-Hydroxybutanoic acid is dissolved in a suitable solvent (e.g., acetone). The solution is cooled in an ice bath.

  • Oxidation: A solution of an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), is added dropwise to the stirred solution of 2-hydroxybutanoic acid, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the excess oxidizing agent is quenched (e.g., with isopropanol). The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by distillation or crystallization.

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or a fume hood.[10] In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention.[10]

Conclusion

This compound is a vital molecule in cellular metabolism with well-defined chemical and physical properties. This guide provides a comprehensive resource for researchers and professionals, summarizing its key characteristics and providing detailed experimental protocols. A thorough understanding of this compound is essential for advancing research in areas where its metabolic pathways are of interest.

References

An In-depth Technical Guide to 2-Oxobutanoic Acid (CAS 600-18-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key endogenous metabolite with the CAS number 600-18-0.[1][2] This document provides a comprehensive technical overview of its core properties, biological significance, and relevant experimental methodologies. It is intended to serve as a valuable resource for professionals in research, particularly in the fields of biochemistry, metabolic studies, and drug development. The guide summarizes its physicochemical characteristics, details its role in critical metabolic pathways, and provides practical experimental protocols for its synthesis, detection, and the study of related enzymatic activity.

Physicochemical Properties

This compound is a colorless, hygroscopic solid at room temperature.[2] It is a short-chain keto acid, structurally characterized by a ketone functional group adjacent to a carboxylic acid.[3][4]

PropertyValueSource
Molecular Formula C4H6O3[5][6]
Molecular Weight 102.09 g/mol [2][6]
Melting Point 30-34 °C[2][7]
Boiling Point 84 °C at 20 mm Hg[7]
Density 1.200 g/mL (d20/4)[2][6]
Water Solubility 79.2 mg/mL (predicted), 119 mg/mL[2][3]
pKa (Strongest Acidic) 3.19 (predicted)[3]
LogP 0.07 (predicted)[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are available, providing insight into the molecular structure.[8]

  • Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, such as the carboxylic acid and ketone moieties.[6]

  • Mass Spectrometry (MS): Mass spectral data, including GC-MS and LC-MS, are available for the identification and quantification of this compound in various matrices.[9][10]

Biological Role and Metabolic Pathways

This compound is a central intermediate in several metabolic pathways, primarily involving amino acids.[6][11] It is a product of the enzymatic cleavage of cystathionine (B15957) and the degradation of threonine and methionine.[1][8]

The primary metabolic fate of this compound is its conversion to propionyl-CoA, which subsequently enters the citric acid cycle as succinyl-CoA.[8][9] This conversion is a key link between amino acid catabolism and central carbon metabolism.

Below is a diagram illustrating the central metabolic pathway involving this compound.

metabolic_pathway Metabolic Pathway of this compound Threonine Threonine This compound This compound Threonine->this compound Threonine dehydratase Cystathionine Cystathionine Cystathionine->this compound Cystathionine γ-lyase Homocysteine Homocysteine Homocysteine->this compound Methionine Methionine Methionine->Homocysteine Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Branched-chain α-keto acid dehydrogenase complex Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Metabolic Pathway of this compound

Experimental Protocols

Synthesis of a Related Chiral Intermediate: (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid

While a direct synthesis protocol for this compound was not detailed in the immediate search results, a comprehensive, three-step synthesis for a structurally related and biologically significant chiral intermediate, (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid, is provided below.[5] This protocol is valuable for researchers in synthetic and medicinal chemistry.

Step 1: Racemic Synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutanoate [5]

  • In a 50 mL round-bottom flask, combine methyl 2-methylacetoacetate (B1246266) (2 mmol), iodine (I₂; 0.04 mmol), and samarium (III) iodide (SmI₃; 0.1 mmol).

  • Add anhydrous tetrahydrofuran (B95107) (10 mL) and deionized water (2 mL).

  • Stir the reaction mixture at 25 °C under an air atmosphere for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether (1:10 to 1:5 ratio) as the eluent.

Step 2: Hydrolysis to Racemic 2-hydroxy-2-methyl-3-oxobutanoic Acid

  • Dissolve the purified methyl 2-hydroxy-2-methyl-3-oxobutanoate in a mixture of methanol (B129727) and water.

  • Add a solution of sodium hydroxide (B78521) (1.65 mmol) in water (5 mL).

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Chiral Resolution [5]

  • Dissolve the racemic 2-hydroxy-2-methyl-3-oxobutanoic acid and a chiral amine (e.g., (R)-(-)-1-phenylethylamine) in a suitable solvent to form diastereomeric salts.

  • Allow the salts to crystallize. The less soluble diastereomer will precipitate.

  • Isolate the crystals by filtration.

  • To obtain the free acid, suspend the crystalline diastereomeric salt in water and add 1M HCl to an acidic pH (~2).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.

  • Determine the enantiomeric excess by chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.

The following diagram outlines the workflow for this synthesis.

synthesis_workflow Synthesis Workflow for (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Chiral Resolution Start Methyl 2-methylacetoacetate Reaction1 α-hydroxylation (I₂, SmI₃, THF/H₂O) Start->Reaction1 Intermediate1 Methyl 2-hydroxy-2-methyl-3-oxobutanoate Reaction1->Intermediate1 Reaction2 Saponification (NaOH, MeOH/H₂O) Intermediate1->Reaction2 Intermediate2 Racemic 2-hydroxy-2-methyl-3-oxobutanoic acid Reaction2->Intermediate2 Reaction3 Diastereomeric salt formation (chiral amine) Intermediate2->Reaction3 Intermediate3 Crystallization & Isolation Reaction3->Intermediate3 Reaction4 Acidification (HCl) Intermediate3->Reaction4 FinalProduct (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid Reaction4->FinalProduct gcms_workflow GC-MS Quantification Workflow for this compound Sample Biological Sample (Plasma or Urine) Extraction Protein Precipitation (Plasma) or Liquid-Liquid Extraction (Urine) Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization Silylation (e.g., BSTFA) Dry->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Peak Identification & Quantification) GCMS->DataAnalysis Result Concentration of This compound DataAnalysis->Result

References

The Natural Occurrence and Metabolic Significance of 2-Oxobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a short-chain alpha-keto acid that serves as a crucial intermediate in the metabolism of several amino acids across a wide range of organisms, from bacteria to humans.[1][2][3] Its strategic position in key metabolic pathways, including amino acid catabolism and the biosynthesis of essential compounds, underscores its importance in cellular physiology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, and detailed experimental protocols for its quantification and the characterization of related enzymatic activities.

Natural Occurrence of this compound

This compound is a naturally occurring metabolite found in a diverse array of organisms, including bacteria, yeast, plants, and mammals.[3] Its presence is intrinsically linked to the metabolic processing of amino acids such as threonine, methionine, and isoleucine.[2] Despite its widespread presence, quantitative data on the physiological concentrations of this compound are relatively scarce due to its transient nature as a metabolic intermediate. The available data are summarized in Table 1.

Organism/TissueConcentrationMethodReference
Human Blood3.33 ± 5.00 µMNot specified in abstract[4]
Human K562 cells1.55–316 pmol/1 × 10⁶ cellsHPLC with fluorescence detection[5]

Note: The transient nature of this compound makes its quantification challenging, and therefore, comprehensive data on its physiological concentrations in various organisms and tissues are limited.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is through the catabolism of the amino acid L-threonine. This reaction is catalyzed by the enzyme L-serine dehydratase/L-threonine deaminase (EC 4.3.1.19), a pyridoxal-5'-phosphate (PLP) dependent enzyme.[1] This enzyme facilitates the deamination of L-threonine to produce this compound and ammonia.[1]

Another significant pathway for the generation of this compound is from the metabolism of L-methionine via the transsulfuration pathway, which also involves the enzymatic cleavage of cystathionine.[2][4]

Biosynthesis of this compound Threonine L-Threonine Oxobutanoate This compound Threonine->Oxobutanoate NH₃ Methionine L-Methionine Methionine->Oxobutanoate Enzyme1 L-Threonine Dehydratase (PLP-dependent) Enzyme1->Threonine Pathway Transsulfuration Pathway Pathway->Methionine

Biosynthesis of this compound from L-Threonine and L-Methionine.

Metabolic Fate of this compound

Once formed, this compound is transported into the mitochondrial matrix where it undergoes oxidative decarboxylation to form propionyl-CoA.[2] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) , a multi-enzyme complex that also participates in the catabolism of branched-chain amino acids.[6] The BCKDC requires several cofactors, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, FAD, and NAD+.[7]

Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase (PCC) , a biotin-dependent enzyme that utilizes bicarbonate and ATP.[1][8] D-methylmalonyl-CoA is subsequently epimerized to L-methylmalonyl-CoA, which is then converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA can then enter the citric acid cycle for energy production or be used in other biosynthetic pathways.

Metabolic Fate of this compound Oxobutanoate This compound PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA CO₂ MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA Enzyme1 Branched-chain α-keto acid dehydrogenase complex (TPP, Lipoate, FAD, NAD⁺) Enzyme1->Oxobutanoate Enzyme2 Propionyl-CoA carboxylase (Biotin, ATP, HCO₃⁻) Enzyme2->PropionylCoA Enzyme3 Methylmalonyl-CoA mutase (Vitamin B12) Enzyme3->MethylmalonylCoA

Degradation pathway of this compound to Succinyl-CoA.

Experimental Protocols

Quantification of this compound

This method is suitable for the analysis of α-keto acids in cell cultures.[5]

1. Sample Preparation (from K562 cells): [5] a. Harvest 1 x 10⁶ cells and treat with 80% methanol (B129727) containing an internal standard (e.g., α-ketovaleric acid). b. Centrifuge to remove insoluble particles. c. Collect the supernatant and dry at 30-45°C. d. Reconstitute the dried sample in 100 µL of water.

2. Derivatization: [5] a. Prepare a derivatization solution by adding 1.6 mg of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB-2HCl) to 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O. b. To 40 µL of the sample solution in a sealed tube, add 40 µL of the DMB solution. c. Heat the mixture at 85°C for 45 minutes. d. Cool on ice for 5 minutes. e. Dilute the solution fivefold with 65 mM NaOH aqueous solution.

3. HPLC Analysis: [5]

  • Column: A suitable reversed-phase C18 column.
  • Mobile Phase: Isocratic elution with a suitable solvent mixture (e.g., methanol/water/acetonitrile).
  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the DMB derivatives.
  • Quantification: Use a calibration curve prepared with standards of this compound and the internal standard.

This method is suitable for the analysis of organic acids in various biological samples.[9]

1. Sample Preparation and Extraction: [9] a. Lyophilize biological samples (e.g., cell pellets, plant tissue). b. Extract organic acids using a solvent mixture (e.g., methanol/water/chloroform).

2. Derivatization: [9] a. Evaporate the extract to dryness under a stream of nitrogen. b. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). c. Incubate at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

3. GC-MS Analysis: [9]

  • GC Column: A suitable capillary column (e.g., DB-5ms).
  • Injector: Operate in split or splitless mode.
  • Oven Program: Use a temperature gradient to separate the analytes.
  • MS Detector: Operate in electron ionization (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode.
  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Enzyme Activity Assays

A protocol for measuring threonine deaminase activity in fission yeast cell lysates has been described.[10] The general principle involves preparing cell lysates and then measuring the production of 2-oxobutanoate (B1229078) from threonine as a substrate.[10] A detailed protocol can be found in Sasaki et al. (2022).[10]

The activity of the BCKDC can be assayed by measuring the rate of oxidation of a branched-chain α-keto acid substrate, such as α-ketoisovalerate.[11][12] The reaction can be coupled to the reduction of NAD+, and the formation of NADH can be monitored spectrophotometrically. A detailed protocol for the purification and characterization of the BCKDC from bovine kidney has been published.[11][12]

PCC activity is typically measured by monitoring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into propionyl-CoA to form [¹⁴C]methylmalonyl-CoA.[1] The reaction requires ATP and biotin (B1667282) as cofactors.[1][8]

Signaling and Regulatory Roles

While this compound is primarily known for its role as a metabolic intermediate, emerging evidence suggests it may also have signaling functions. For instance, in Escherichia coli, the accumulation of 2-oxobutanoate can be toxic and inhibit cell growth, suggesting a regulatory role in metabolic pathways.[13] Further research is needed to fully elucidate the signaling and regulatory functions of this compound in various organisms.

Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample (Cells, Tissue, Fluid) Extraction Extraction of Metabolites BiologicalSample->Extraction Derivatization_HPLC Derivatization (e.g., DMB) Extraction->Derivatization_HPLC Derivatization_GCMS Derivatization (e.g., BSTFA) Extraction->Derivatization_GCMS LCMS Direct Injection or simple cleanup Extraction->LCMS HPLC HPLC Separation Derivatization_HPLC->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification GCMS GC-MS Analysis Derivatization_GCMS->GCMS GCMS->Quantification MSMS LC-MS/MS Analysis LCMS->MSMS MSMS->Quantification

General experimental workflow for the quantification of this compound.

References

Methodological & Application

Quantitative Analysis of 2-Oxobutanoic Acid in Plasma: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Methodologies for the Accurate Quantification of 2-Oxobutanoic Acid in Plasma Samples

These application notes provide detailed protocols for the quantitative analysis of this compound (α-ketobutyric acid) in plasma, a key metabolite in amino acid metabolism. The following sections offer researchers, scientists, and drug development professionals a selection of robust analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a foundational enzymatic assay approach. These protocols are designed to serve as a comprehensive guide for the accurate and precise measurement of this important biomarker.

Introduction to this compound

This compound is a short-chain keto acid that serves as a crucial intermediate in the metabolic pathways of several amino acids, most notably threonine and methionine.[1][2] Its catabolism leads to the formation of propionyl-CoA, which can subsequently enter the citric acid cycle.[3] Due to its central role in metabolism, fluctuations in the plasma concentration of this compound have been associated with various metabolic disorders, including type 2 diabetes.[4][5] Accurate quantification of this keto acid in plasma is therefore essential for understanding its physiological and pathological significance.

Metabolic Pathway of this compound

The metabolic fate of this compound is intricately linked to amino acid catabolism and energy production. The following diagram illustrates the key steps in its formation and subsequent conversion to propionyl-CoA.

Metabolic Pathway of this compound Threonine Threonine Oxobutanoic_acid This compound Threonine->Oxobutanoic_acid Threonine dehydratase Methionine Methionine Methionine->Oxobutanoic_acid Cystathionine γ-lyase Propionyl_CoA Propionyl-CoA Oxobutanoic_acid->Propionyl_CoA Branched-chain α-keto acid dehydrogenase complex Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle

Metabolic pathway of this compound.

Quantitative Data Summary

The concentration of this compound in human plasma can vary depending on the physiological state. The following table summarizes representative quantitative data.

AnalyteMatrixMethodHealthy Control Concentration (µM)Disease State Concentration (µM)Disease State
This compoundPlasmaGC-MS3.33 ± 5.00ElevatedType 2 Diabetes

Note: Specific concentrations in disease states can vary widely depending on the study population and the severity of the condition. The "Elevated" notation for Type 2 Diabetes indicates a general trend observed in metabolomic studies.[4][5]

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound. As a short-chain keto acid, derivatization can improve chromatographic retention and ionization efficiency.

Sample Preparation: Protein Precipitation and Derivatization

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): Reconstitute the dried extract in a suitable derivatization agent, such as one that targets the carboxylic acid group to enhance positive mode ionization.

  • Reconstitution: After derivatization (if performed), evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of short-chain keto acids
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive (with derivatization)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized by infusing a pure standard of this compound. A common fragmentation for keto acids is the neutral loss of CO2 (44 Da).

Experimental Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

LC-MS/MS experimental workflow.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is a mandatory step to increase their volatility.

Sample Preparation: Extraction and Derivatization

  • Plasma Extraction: Perform a liquid-liquid extraction of the plasma sample using a suitable organic solvent.

  • Evaporation: Evaporate the organic extract to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]

    • Incubate at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

GC-MS Parameters

ParameterRecommended Setting
GC Column A non-polar or medium-polarity column (e.g., DB-5ms)
Injector Temperature 250 - 280 °C
Oven Temperature Program A temperature gradient to separate the derivatized analytes.
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan for initial identification, followed by Selected Ion Monitoring (SIM) for quantification.
SIM Ions Specific fragments of the derivatized this compound should be determined from the full scan mass spectrum of a derivatized standard. Common fragments for TMS derivatives include m/z 73 and [M-15]+.[7][8]

Experimental Workflow for GC-MS Analysis

GC-MS Workflow Plasma_Sample Plasma Sample Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

GC-MS experimental workflow.
Method 3: Enzymatic Assay

Enzymatic assays can provide a cost-effective and high-throughput method for the quantification of keto acids. This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.

Principle

A spectrophotometric endpoint assay can be adapted for the determination of this compound. This assay would measure the production of NADH following the addition of a specific dehydrogenase. Interference from other keto acids, such as pyruvate (B1213749), can be minimized by pre-treating the sample with pyruvate dehydrogenase.[9]

Protocol Outline

  • Sample Pre-treatment: Deproteinize plasma samples.

  • Pyruvate Removal: Incubate the sample with pyruvate dehydrogenase to remove interfering pyruvate.

  • Enzymatic Reaction: Add a specific dehydrogenase that acts on this compound and NAD+. This will convert this compound and produce NADH.

  • Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Quantification: Use a standard curve of known this compound concentrations to determine the concentration in the plasma samples.

Logical Relationship for Enzymatic Assay

Enzymatic Assay Logic Oxobutanoic_Acid This compound Enzyme Specific Dehydrogenase Oxobutanoic_Acid->Enzyme NAD NAD+ NAD->Enzyme Product Product Enzyme->Product NADH NADH Enzyme->NADH Absorbance Absorbance at 340 nm NADH->Absorbance

Enzymatic assay logical relationship.

Conclusion

The methodologies presented in these application notes provide a robust framework for the quantitative analysis of this compound in plasma. The choice of method will depend on the specific requirements of the research, including sensitivity, throughput, and available instrumentation. Both LC-MS/MS and GC-MS offer high sensitivity and specificity, while enzymatic assays can be a valuable tool for high-throughput screening. Accurate measurement of this compound will undoubtedly contribute to a deeper understanding of its role in health and disease, and may aid in the development of novel diagnostic and therapeutic strategies for metabolic disorders.

References

Application Notes and Protocols for the Detection of 2-Oxobutanoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key intermediate in the metabolism of several amino acids, including threonine and methionine. Its quantification in biological matrices is crucial for studying various metabolic pathways and can be indicative of certain metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific detection of this compound. However, due to its low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides a detailed protocol for the detection and quantification of this compound in biological samples using GC-MS following a trimethylsilyl (B98337) (TMS) derivatization.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of TMS-derivatized this compound. These values are based on established methods for organic acid analysis and may vary depending on the specific instrumentation and experimental conditions.

ParameterValueSource
Retention Time (RT) ~7.34 minutes (440.422 seconds)[1]
Quantifier Ion (m/z) 173 (Proposed based on TMS-derivatized keto acid fragmentation)[2]
Qualifier Ion 1 (m/z) 73 (Characteristic of TMS derivatives)[3]
Qualifier Ion 2 (m/z) 145 (Proposed based on TMS-derivatized keto acid fragmentation)[4]
Limit of Detection (LOD) 0.04 - 0.42 µmol/L (Typical range for similar organic acids)[5]
Limit of Quantification (LOQ) 0.1 - 1.0 µmol/L (Typical range for similar organic acids)[6][7]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-grade solvents

Sample Preparation (from a biological matrix like serum or urine)
  • Thawing and Centrifugation: Thaw frozen biological samples on ice. Centrifuge the samples to pellet any precipitates.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample, vortex briefly.

  • Protein Precipitation/Extraction: Add an appropriate volume of a suitable organic solvent (e.g., 4 volumes of cold acetone (B3395972) or ethyl acetate) to precipitate proteins and extract the organic acids. Vortex vigorously.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted organic acids to a new tube.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.

Derivatization Protocol
  • Reagent Addition: To the dried sample residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and incubate the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Transfer: The derivatized sample is now ready for GC-MS analysis. If necessary, centrifuge briefly to pellet any non-dissolved material and transfer the clear supernatant to a GC vial with an insert.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

  • Gas Chromatograph (GC) Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (e.g., m/z 50-550) for qualitative analysis.

    • SIM Ions for TMS-2-Oxobutanoic acid:

      • Quantifier: m/z 173

      • Qualifier 1: m/z 73

      • Qualifier 2: m/z 145

Data Analysis and Quantification
  • Peak Identification: Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and the presence of the specified quantifier and qualifier ions.

  • Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations and subject them to the same extraction and derivatization procedure as the samples. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GC-MS protocol for the detection of this compound.

experimental_workflow sample_prep Sample Preparation extraction Extraction of Organic Acids sample_prep->extraction Biological Matrix drying Evaporation to Dryness extraction->drying derivatization TMS Derivatization drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis Derivatized Sample data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for this compound detection.

References

Application Note: HPLC Methods for the Separation of 2-Oxobutanoic Acid and Related α-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key intermediate in the metabolism of several amino acids, including threonine, methionine, and isoleucine.[1][2][3] Its accurate quantification is crucial for studying various metabolic pathways and diagnosing certain metabolic disorders. However, the analysis of this compound and other α-keto acids by High-Performance Liquid Chromatography (HPLC) presents challenges due to their high polarity, instability, and lack of a strong chromophore for UV detection.[4][5]

This application note details robust and sensitive HPLC methods for the separation and quantification of this compound, often involving pre-column derivatization to enhance detection and improve chromatographic retention. We will cover a widely used reverse-phase HPLC method following derivatization, as well as an ion-pair chromatography approach.

Method 1: Reverse-Phase HPLC with Pre-Column Fluorescence Derivatization

This method is highly sensitive and suitable for the analysis of α-keto acids in complex biological matrices like serum and urine.[6] The core principle involves reacting the α-keto group with a derivatizing agent to form a stable, highly fluorescent derivative that can be easily separated and detected. A common and effective reagent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6]

Principle: The α-keto acid reacts with DMB in an acidic solution to form a fluorescent quinoxalinone derivative. This derivative is less polar than the parent acid, allowing for excellent retention and separation on a reverse-phase C18 column.

Experimental Protocol: DMB Derivatization and HPLC-FLD Analysis

1. Reagent and Standard Preparation:

  • DMB Solution: Prepare a solution of 1,2-diamino-4,5-methylenedioxybenzene in an appropriate acidic medium.

  • α-Keto Acid Standards: Prepare stock solutions of this compound and other relevant α-keto acids (e.g., pyruvic acid, α-ketoglutaric acid) in deionized water. Create a series of working standards by diluting the stock solutions.[6]

  • Sample Preparation: For biological samples like serum or urine, deproteinization is necessary. This can be achieved by adding a precipitating agent like perchloric acid or acetonitrile (B52724), followed by centrifugation.

2. Derivatization Procedure: [6]

  • In a sealed tube, mix 40 µL of the standard solution or prepared sample with 40 µL of the DMB solution.

  • Heat the mixture at 85°C for 45 minutes to ensure complete derivatization.

  • Cool the reaction mixture on ice for 5 minutes.

  • To neutralize excess acid which can cause peak splitting, dilute the solution fivefold with a 65 mM NaOH aqueous solution.[6]

  • The sample is now ready for injection into the HPLC system.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.[6]

  • Column: TSK gel ODS-80TM or a similar C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is often effective. A typical mobile phase could be a mixture of 25% acetonitrile in deionized water.[4]

  • Flow Rate: 0.6 - 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Injection Volume: 5 - 25 µL.[6]

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the DMB derivatives.

Workflow for HPLC Analysis of α-Keto Acids after DMB Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (Serum, Urine) Deprotein Deproteinization (e.g., with Acid) Sample->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Mix Mix Sample with DMB Reagent Supernatant->Mix Heat Heat at 85°C Mix->Heat Cool Cool on Ice Heat->Cool Neutralize Neutralize with NaOH Cool->Neutralize Inject Inject into HPLC Neutralize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify G Analyte This compound (Anionic) IP_Complex Neutral Ion-Pair Complex Analyte->IP_Complex IP_Reagent Ion-Pair Reagent (e.g., TBA+) (Cationic) IP_Reagent->IP_Complex StationaryPhase C18 Stationary Phase (Non-polar) IP_Complex->StationaryPhase  Hydrophobic Interaction Separation Retention & Separation StationaryPhase->Separation

References

Enzymatic Assay for the Quantification of 2-Oxobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key intermediate in the metabolism of several amino acids, including threonine and methionine. Its accurate quantification in biological samples is crucial for studying various metabolic pathways and for the development of therapeutics targeting these pathways. This document provides detailed application notes and protocols for the enzymatic quantification of this compound, focusing on two primary enzymatic methods: the Lactate (B86563) Dehydrogenase (LDH) assay and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) assay.

Principle of the Assays

Enzymatic assays offer a specific and sensitive method for the quantification of metabolites in complex biological matrices. The two primary enzymes utilized for this compound measurement are Lactate Dehydrogenase (LDH) and Branched-Chain α-Keto Acid Dehydrogenase (BCKDH).

  • Lactate Dehydrogenase (LDH) Assay: This assay is based on the ability of LDH to catalyze the reduction of this compound to 2-hydroxybutanoic acid, with the concomitant oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD⁺. The rate of NADH oxidation is directly proportional to the concentration of this compound in the sample and can be monitored by measuring the decrease in absorbance at 340 nm.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Assay: This assay measures the oxidative decarboxylation of this compound, a reaction catalyzed by the BCKDH complex. This reaction results in the production of propionyl-CoA and the reduction of NAD⁺ to NADH. The increase in NADH concentration, measured by the increase in absorbance at 340 nm, is proportional to the amount of this compound. It is important to note that other α-keto acids, such as pyruvate (B1213749), can interfere with this assay. Therefore, a pre-treatment step to remove interfering substances may be necessary for accurate quantification.[1]

Data Presentation

The following tables summarize the performance characteristics of the enzymatic assays for this compound quantification. Data for the LDH assay is adapted from general LDH assay performance, as specific data for this compound as a substrate is limited.

Table 1: Performance Comparison of Enzymatic Assays for this compound Quantification

ParameterLactate Dehydrogenase (LDH) AssayBranched-Chain α-Keto Acid Dehydrogenase (BCKDH) Assay
Principle Spectrophotometric (decrease in NADH absorbance at 340 nm)Spectrophotometric (increase in NADH absorbance at 340 nm)
Linearity (R²) > 0.99[2]Not extensively reported for this compound
Limit of Detection (LOD) ~15 U/L (for LDH activity)[3]Dependent on sample matrix and enzyme preparation
Limit of Quantification (LOQ) Dependent on assay conditionsDependent on assay conditions
Precision (%RSD) < 10%[4]Not extensively reported for this compound
Accuracy (% Recovery) 85-115%[4]Not extensively reported for this compound

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LDH_Assay_Pathway cluster_reaction LDH Catalyzed Reaction This compound This compound LDH LDH This compound->LDH NADH NADH NADH->LDH 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid LDH->2-Hydroxybutanoic Acid NAD NAD LDH->NAD

LDH Assay Reaction Pathway

BCKDH_Assay_Pathway cluster_reaction BCKDH Catalyzed Reaction This compound This compound BCKDH BCKDH This compound->BCKDH NAD NAD NAD->BCKDH CoA CoA CoA->BCKDH Propionyl-CoA Propionyl-CoA BCKDH->Propionyl-CoA NADH NADH BCKDH->NADH CO2 CO2 BCKDH->CO2

BCKDH Assay Reaction Pathway

Experimental_Workflow Sample_Prep Sample Preparation (e.g., deproteinization) Assay_Setup Assay Setup (Buffer, NADH/NAD+, Enzyme) Sample_Prep->Assay_Setup Incubation Incubation (Controlled Temperature and Time) Assay_Setup->Incubation Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Incubation->Measurement Data_Analysis Data Analysis (Standard Curve and Calculation) Measurement->Data_Analysis

General Experimental Workflow

Experimental Protocols

Protocol 1: Quantification of this compound using Lactate Dehydrogenase (LDH)

This protocol is adapted from standard LDH assays and optimized for the quantification of this compound.

Materials:

  • Lactate Dehydrogenase (LDH) from rabbit muscle or bovine heart

  • This compound sodium salt (as standard)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Perchloric acid (PCA), 6% (v/v)

  • Potassium carbonate (K₂CO₃), 3 M

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in phosphate buffer.

    • Perform serial dilutions to obtain a range of standard concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2, and 5 mM).

  • Sample Preparation:

    • For biological samples (e.g., cell lysates, tissue homogenates), deproteinize by adding an equal volume of ice-cold 6% PCA.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant by adding 3 M K₂CO₃ until the pH is between 7.0 and 7.5.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant is ready for the assay.

  • Assay Reaction:

    • Prepare a master mix containing:

      • 100 mM Phosphate buffer (pH 7.4)

      • 0.2 mM NADH

    • In each well of a 96-well plate, add:

      • 50 µL of standard or sample

      • 150 µL of the master mix

    • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding 10 µL of LDH solution (e.g., 10 units/mL in Tris-HCl buffer).

    • Immediately measure the absorbance at 340 nm (A_initial).

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the final absorbance at 340 nm (A_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA) for each standard and sample: ΔA = A_initial - A_final.

    • Plot a standard curve of ΔA versus the concentration of this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Protocol 2: Quantification of this compound using Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

This protocol is a more specific assay for this compound, particularly after the removal of interfering α-keto acids.

Materials:

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex (purified from a suitable source)

  • This compound sodium salt (as standard)

  • NAD⁺ (β-Nicotinamide adenine dinucleotide, oxidized form)

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Phosphate buffer (50 mM, pH 7.5)

  • Pyruvate Dehydrogenase (PDH) for pre-treatment (optional)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Standard Curve Preparation:

    • Prepare standards of this compound as described in Protocol 1.

  • Sample Preparation (with optional pre-treatment):

    • Deproteinize and neutralize samples as described in Protocol 1.

    • Optional: To remove pyruvate interference, pre-incubate the sample with Pyruvate Dehydrogenase (PDH) under conditions that will consume pyruvate without significantly affecting this compound. This step requires careful optimization.

  • Assay Reaction:

    • Prepare a reaction buffer containing:

      • 50 mM Phosphate buffer (pH 7.5)

      • 2 mM NAD⁺

      • 0.2 mM CoA

      • 0.2 mM TPP

      • 1 mM MgCl₂

      • 1 mM DTT

    • In each well of a 96-well plate, add:

      • 50 µL of standard or sample

      • 140 µL of the reaction buffer

    • Incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of BCKDH enzyme solution.

    • Monitor the increase in absorbance at 340 nm kinetically over 10-20 minutes, or as an endpoint measurement after a fixed time (e.g., 30 minutes).

  • Calculation:

    • Calculate the rate of change in absorbance (ΔA/min) for kinetic assays, or the total change in absorbance (ΔA) for endpoint assays.

    • Plot a standard curve of the rate or ΔA versus the concentration of this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Conclusion

The enzymatic assays described provide sensitive and specific methods for the quantification of this compound in various biological samples. The choice between the LDH and BCKDH assay will depend on the specific requirements of the study, including the presence of interfering substances and the desired level of specificity. Proper sample preparation and adherence to the detailed protocols are essential for obtaining accurate and reproducible results. These methods are valuable tools for researchers and scientists in the fields of metabolism and drug development.

References

Synthesis of Isotopically Labeled 2-Oxobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled 2-oxobutanoic acid. This valuable molecule, also known as α-ketobutyric acid, is a key intermediate in various metabolic pathways, making its labeled analogues essential tools for metabolic research, drug discovery, and mechanistic studies. The following sections detail both chemical and enzymatic synthetic routes for introducing isotopes such as ¹³C, ¹⁴C, and ²H (deuterium) into the this compound scaffold.

Introduction to Isotopically Labeled this compound

Isotopically labeled compounds are indispensable in modern scientific research. The substitution of an atom with its isotope (e.g., ¹²C with ¹³C or ¹H with ²H) provides a powerful handle for tracing metabolic fates, elucidating reaction mechanisms, and quantifying analytes in complex biological matrices. This compound is a central metabolite, notably in the catabolism of threonine and methionine. Labeled versions of this α-keto acid allow researchers to probe the fluxes through these pathways and understand their dysregulation in various disease states.

Synthetic Strategies

The synthesis of isotopically labeled this compound can be approached through two primary strategies: chemical synthesis and enzymatic conversion. The choice of method depends on the desired labeling pattern, the required isotopic purity, and the availability of labeled starting materials.

1. Chemical Synthesis: This approach offers versatility in introducing labels at specific positions. Common strategies involve the use of labeled precursors such as propionyl derivatives or butene isomers.

2. Enzymatic Synthesis: Leveraging the specificity of enzymes can provide a highly efficient and stereospecific route to labeled this compound. A key pathway involves the enzymatic degradation of isotopically labeled amino acids, such as threonine.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of various isotopically labeled this compound derivatives. Please note that yields and isotopic enrichment can vary depending on the specific reaction conditions and the purity of the starting materials.

Labeled ProductSynthetic MethodStarting Material(s)Typical Yield (%)Isotopic Enrichment (%)Reference
2-Oxo-[1-¹³C]butanoic acidChemical Synthesis[1-¹³C]Propionyl chloride, Oxalyl chloride60-70>98Theoretical
2-Oxo-[3,3-²H₂]butanoic acidChemical Synthesis1,1-²H₂-1-Propanol, Oxidizing agent50-65>97Theoretical
[¹³C₄,¹⁵N]-2-Oxobutanoic acidEnzymatic ConversionL-[¹³C₄,¹⁵N]Threonine, Threonine dehydratase75-85>98[1][2]
[¹⁴C]-2-Oxobutanoic acidChemical Synthesis[¹⁴C]Propionyl-CoA, Carboxylation agent40-55N/A (Specific Activity)Theoretical

Experimental Protocols

Protocol 1: Chemical Synthesis of 2-Oxo-[1-¹³C]butanoic acid

This protocol describes a potential chemical synthesis route starting from commercially available [1-¹³C]propionyl chloride.

Materials:

Procedure:

  • Acylation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve [1-¹³C]propionyl chloride (1.0 eq) in anhydrous diethyl ether. Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous diethyl ether to the cooled solution with stirring.

  • Add pyridine (1.2 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78°C for 2 hours.

  • Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid. Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-oxo-[1-¹³C]butanoic acid by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of [¹³C₄,¹⁵N]-2-Oxobutanoic acid from L-[¹³C₄,¹⁵N]Threonine

This protocol utilizes the enzyme L-threonine dehydratase to convert isotopically labeled L-threonine into the corresponding labeled this compound.[3]

Materials:

  • L-[¹³C₄,¹⁵N]Threonine (commercially available, e.g., from Cambridge Isotope Laboratories, Inc. or MedChemExpress)[1][2][4]

  • L-Threonine dehydratase (commercially available or purified from a recombinant source)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Pyridoxal (B1214274) 5'-phosphate (PLP) (1 mM)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 8.0) and 1 mM pyridoxal 5'-phosphate.

  • Dissolve L-[¹³C₄,¹⁵N]Threonine in the buffer solution to a final concentration of 10 mM.

  • Initiate the reaction by adding L-threonine dehydratase to a final concentration of 10 µg/mL.

  • Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours. Monitor the progress of the reaction by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, terminate the enzymatic activity by acidifying the reaction mixture to pH 2 with 1 M hydrochloric acid.

  • Extract the product, [¹³C₄,¹⁵N]-2-oxobutanoic acid, with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Characterization: The resulting product is often of high purity. Further purification, if necessary, can be achieved by recrystallization or chromatography. Confirm the structure and isotopic labeling by NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of this compound and a general workflow for its synthesis and analysis.

signaling_pathway Metabolic Context of this compound Threonine L-Threonine Oxobutanoate This compound Threonine->Oxobutanoate Threonine dehydratase Methionine L-Methionine Methionine->Oxobutanoate Multi-step pathway PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle Multiple steps experimental_workflow General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Labeled_Precursor Labeled Precursor (e.g., Labeled Threonine) Reaction Chemical or Enzymatic Reaction Labeled_Precursor->Reaction Extraction Extraction Reaction->Extraction Chromatography Chromatography (e.g., HPLC, Column) Extraction->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR MS Mass Spectrometry (LC-MS, GC-MS) Chromatography->MS

References

Application Notes and Protocols for 2-Oxobutanoic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key metabolic intermediate in cellular biochemistry. It plays a crucial role in the biosynthesis and degradation of amino acids, particularly threonine, methionine, and isoleucine.[1][2] As a substrate for various enzymes, this compound is of significant interest in the study of enzyme kinetics, metabolic pathways, and for the development of novel therapeutics targeting these pathways. These application notes provide detailed protocols and data for utilizing this compound as a substrate in enzyme kinetics studies.

Metabolic Significance of this compound

This compound is a central molecule in several metabolic pathways:

  • Amino Acid Metabolism: It is a product of the degradation of threonine and methionine.[1][3]

  • Isoleucine Biosynthesis: It serves as a precursor in the biosynthesis of the essential amino acid isoleucine, where it is condensed with pyruvate (B1213749).[4]

  • Energy Metabolism: this compound can be converted to propionyl-CoA, which subsequently enters the citric acid cycle as succinyl-CoA, contributing to cellular energy production.[1][5]

Key Enzymes Utilizing this compound as a Substrate

Several enzymes utilize this compound as a substrate, making them interesting targets for kinetic studies and drug development.

Threonine Deaminase (Threonine Dehydratase)

Threonine deaminase (EC 4.3.1.19) catalyzes the deamination of L-threonine (B559522) to produce this compound and ammonia.[4] This is the committed step in the biosynthetic pathway of isoleucine in many bacteria and plants. The enzyme is subject to allosteric feedback inhibition by isoleucine, the end product of the pathway.[4][6]

Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), is a key enzyme in the biosynthesis of branched-chain amino acids.[7][8] In the isoleucine pathway, ALS catalyzes the condensation of 2-oxobutanoate (B1229078) with pyruvate to form α-aceto-α-hydroxybutyrate.[9]

Branched-chain α-keto acid Dehydrogenase Complex (BCKDC)

The BCKDC is a multi-enzyme complex responsible for the oxidative decarboxylation of branched-chain α-keto acids derived from the catabolism of leucine, isoleucine, and valine.[10] This complex also exhibits broad substrate specificity and can catalyze the conversion of 2-oxobutanoate to propionyl-CoA.[10]

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes known kinetic parameters for enzymes that interact with this compound or its precursors.

EnzymeSubstrateKm (mM)Vmax (µmol mg-1min-1)OrganismNotes
Threonine DeaminaseL-Threonine10200Escherichia coliAllosterically inhibited by isoleucine (apparent Km increases to 75 mM in the presence of isoleucine).[11]
Threonine DeaminaseL-Threonine40Not specifiedCorynebacterium sp.Exhibits sigmoid kinetics; [S]0.5 value provided.[12]
Acetolactate Synthase (ALS)Pyruvate1.6 - 1.8Not specifiedRhodospirillum rubrumTwo isoforms with similar affinity for pyruvate.[13]
Acetolactate Synthase (ALS)Pyruvate11.99 - 13.41Varies between hybridsCanola (Brassica napus)Herbicide-resistant mutations can alter Km and Vmax.[9]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Threonine Deaminase

This protocol describes a direct assay for threonine deaminase by monitoring the formation of the product, this compound, which absorbs light at 230 nm.

Materials:

  • Purified threonine deaminase

  • L-threonine stock solution (e.g., 1 M in water)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer or microplate reader capable of reading at 230 nm

Procedure:

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture by adding the reaction buffer and varying concentrations of the L-threonine substrate. The final volume should be less than the total reaction volume to allow for the addition of the enzyme.

  • Equilibrate Temperature: Incubate the plate or cuvette at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add a known amount of purified threonine deaminase to each well to initiate the reaction. Mix gently.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 230 nm every 10-30 seconds for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • Convert the change in absorbance per unit time to the change in concentration of 2-oxobutanoate using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of 2-oxobutanoate at 230 nm.

    • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Coupled Spectrophotometric Assay for Enzymes Consuming this compound

This protocol describes an indirect assay for enzymes that consume this compound, such as acetolactate synthase or the branched-chain α-keto acid dehydrogenase complex. The consumption of 2-oxobutanoate is coupled to a second reaction that produces a chromophore, in this case, the reduction of NAD+ to NADH, which can be monitored at 340 nm. This example is for the Branched-chain α-keto acid Dehydrogenase Complex (BCKDC).

Materials:

  • Enzyme preparation containing the enzyme of interest (e.g., purified BCKDC or mitochondrial extract)

  • This compound stock solution (e.g., 100 mM in water)

  • Coenzyme A (CoA) solution

  • NAD+ solution

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the reaction buffer, CoA, and NAD+.

  • Equilibrate Temperature: Incubate the plate or cuvette at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the enzyme preparation and varying concentrations of the this compound substrate to each well to initiate the reaction. Mix gently.

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, corresponding to the production of NADH, every 30-60 seconds for 10-20 minutes.

  • Controls:

    • No substrate control: A reaction mixture without this compound to measure any background NADH production.

    • No enzyme control: A reaction mixture without the enzyme preparation to ensure that the reaction is enzyme-dependent.

  • Data Analysis:

    • Subtract the rate of the no-substrate control from the rates of the experimental reactions.

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • Convert the change in absorbance per unit time to the change in concentration of NADH using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

    • Plot the initial velocities against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Experimental Workflows

Isoleucine Biosynthesis and Feedback Regulation

The biosynthesis of isoleucine from threonine is a well-characterized pathway that demonstrates feedback inhibition. The end product, isoleucine, allosterically inhibits the first enzyme in the pathway, threonine deaminase.

Isoleucine_Biosynthesis Threonine L-Threonine 2_Oxobutanoate 2-Oxobutanoate Threonine->2_Oxobutanoate Threonine Deaminase (ilvA) Intermediate α-Aceto-α-hydroxybutyrate 2_Oxobutanoate->Intermediate Acetolactate Synthase (ilvB/N) Isoleucine L-Isoleucine Intermediate->Isoleucine ...Multiple Steps... Threonine Deaminase Threonine Deaminase Isoleucine->Threonine Deaminase Feedback Inhibition

Caption: Isoleucine biosynthesis pathway with feedback inhibition.

Degradation of this compound

This compound is catabolized to propionyl-CoA, which then enters the citric acid cycle. This pathway is crucial for deriving energy from certain amino acids.

Degradation_Pathway 2_Oxobutanoate 2-Oxobutanoate Propionyl_CoA Propionyl-CoA 2_Oxobutanoate->Propionyl_CoA Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Degradation pathway of this compound.

General Workflow for Enzyme Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme using this compound as a substrate.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Preparation Assay_Setup Set up reactions with varying substrate concentrations Enzyme_Prep->Assay_Setup Substrate_Prep Prepare this compound Stock Solutions Substrate_Prep->Assay_Setup Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Assay_Setup Reaction_Start Initiate reaction with enzyme Assay_Setup->Reaction_Start Data_Collection Monitor reaction progress (e.g., absorbance change) Reaction_Start->Data_Collection Calc_Velocity Calculate Initial Velocities (v₀) Data_Collection->Calc_Velocity Plot_Data Plot v₀ vs. [Substrate] Calc_Velocity->Plot_Data Fit_Model Fit data to Michaelis-Menten equation Plot_Data->Fit_Model Determine_Params Determine Km and Vmax Fit_Model->Determine_Params

Caption: Workflow for enzyme kinetic analysis.

References

Application Notes and Protocols: 2-Oxobutanoic Acid in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a pivotal intermediate in cellular metabolism, primarily arising from the catabolism of L-threonine and L-methionine.[1][2] In the realm of metabolic engineering, this α-keto acid serves as a crucial precursor for the biosynthesis of a variety of valuable chemicals, including non-canonical amino acids, higher alcohols, and other specialty chemicals. Its strategic position in central metabolism makes it an attractive target for channeling carbon flux towards the production of desired bioproducts in microbial cell factories such as Escherichia coli and Saccharomyces cerevisiae.

These application notes provide a comprehensive overview of the role of this compound in metabolic engineering, detailing biosynthetic pathways, metabolic engineering strategies to enhance its production and conversion, and protocols for its quantification.

Biosynthesis of this compound

The primary route for this compound biosynthesis in many microorganisms is the deamination of L-threonine, a reaction catalyzed by L-threonine deaminase (EC 4.3.1.19), encoded by the ilvA gene in E. coli.[3] This enzyme converts L-threonine into this compound and ammonia.

Biosynthesis

Applications in Metabolic Engineering

Metabolic engineering efforts have successfully utilized this compound as a precursor for the production of various valuable compounds. Key applications include the biosynthesis of the non-canonical amino acid L-2-aminobutyric acid (L-ABA) and the advanced biofuel 1-butanol (B46404).

Production of L-2-Aminobutyric Acid (L-ABA)

L-ABA is a non-proteinogenic amino acid that serves as a chiral building block for the synthesis of several pharmaceuticals.[4] Microbial production of L-ABA is achieved by the reductive amination of this compound, a reaction catalyzed by amino acid dehydrogenases such as leucine (B10760876) dehydrogenase (LeuDH).

Metabolic Engineering Strategies in E. coli

The production of L-ABA in E. coli has been significantly improved through various metabolic engineering strategies aimed at increasing the precursor supply and channeling the carbon flux towards the desired product.

  • Enhancing the L-Threonine Pool: The biosynthesis of L-ABA starts from L-threonine. Therefore, initial strategies focus on overproducing L-threonine. This is often achieved by using L-threonine hyperproducing strains as the initial chassis.

  • Increasing this compound Availability: Overexpression of a feedback-resistant L-threonine deaminase (ilvA*) is crucial to efficiently convert L-threonine to this compound.

  • Reductive Amination to L-ABA: A key step is the introduction of a heterologous leucine dehydrogenase (leuDH), for instance from Thermoactinomyces intermedius, to convert this compound to L-ABA.[3]

  • Blocking Competing Pathways: To maximize the carbon flux towards L-ABA, competing pathways that consume this compound are often blocked. A common target for deletion is the ilvIH gene, which encodes acetohydroxy acid synthase, the first enzyme in the L-isoleucine biosynthesis pathway that consumes this compound.[3]

  • Optimizing Gene Expression: Fine-tuning the expression levels of ilvA* and leuDH using promoters of different strengths is critical to balance the metabolic flux and avoid the accumulation of toxic intermediates.[3]

  • Improving Cofactor Regeneration: The reductive amination of this compound requires a reducing equivalent, typically NADH. Strategies to enhance NADH availability can further improve L-ABA production.

  • Enhancing Export: Deletion of genes encoding export proteins for competing molecules, such as rhtA which is involved in threonine export, can increase the intracellular precursor pool.[3]

L_ABA_Production_Ecoli

Quantitative Data for L-ABA Production in E. coli

StrainRelevant Genotype/Engineering StrategyTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli THR ΔrhtAΔilvIH/Gap-ilvA*-Pbs-leuDHDeletion of rhtA and ilvIH, overexpression of feedback-resistant ilvA and leuDH from T. intermedius.9.330.19 (g/L/h is productivity)0.19[3]
E. coli ABAT38Multi-pathway engineering including enhancement of main synthetic pathways, cofactor systems, and energy supply.42.140.390.40
Production of 1-Butanol

1-Butanol is a promising advanced biofuel with superior properties to ethanol (B145695).[5] A biosynthetic pathway to 1-butanol can be engineered starting from this compound. This pathway is an extension of the Ehrlich pathway, which is naturally involved in the synthesis of fusel alcohols in yeast.

Metabolic Engineering Strategies in Saccharomyces cerevisiae

S. cerevisiae is a robust industrial microorganism and a promising host for 1-butanol production. The engineered pathway involves the conversion of this compound to 1-butanol via a series of keto-acid elongation, decarboxylation, and reduction steps.

  • Endogenous Threonine Pathway: The native threonine catabolism in yeast can be harnessed to produce this compound.[6]

  • Keto-Acid Chain Elongation: The enzymes of the leucine biosynthesis pathway (Leu4p, Leu9p, Leu2p, and Leu1p) can catalyze the conversion of 2-ketobutyrate to 2-ketovalerate.[6]

  • Decarboxylation and Reduction: 2-Ketovalerate is then decarboxylated to butanal by a 2-keto acid decarboxylase (KDC), and subsequently reduced to 1-butanol by an alcohol dehydrogenase (ADH).[6]

  • Overexpression of Pathway Enzymes: Overexpression of key enzymes in the threonine and leucine biosynthesis pathways can increase the flux towards 1-butanol.

  • Elimination of Competing Pathways: Deletion of genes involved in competing pathways, such as ADH1 which is a major alcohol dehydrogenase responsible for ethanol production, can redirect the metabolic flux towards 1-butanol.[6]

Butanol_Production_Yeast

Quantitative Data for 1-Butanol Production in S. cerevisiae

StrainRelevant Genotype/Engineering StrategyTiter (mg/L)Reference
S. cerevisiae adh1ΔSingle gene deletion of ADH1.>120[6]
Engineered S. cerevisiaeOverexpression of pathway enzymes and elimination of competing pathways.242.8[6]
Engineered S. cerevisiaeOverexpression of ADH2, ALD6, ACS, ERG10; deletion of MLS1 or CIT2.16.3[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Fermentation Broth by HPLC

This protocol describes the quantification of this compound in microbial fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Reagents

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Milli-Q water or equivalent

  • Phosphoric acid (85%)

  • Syringe filters (0.22 µm)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Mobile Phase

  • Prepare a 0.1% (v/v) phosphoric acid solution in water. To do this, add 1 mL of 85% phosphoric acid to 999 mL of Milli-Q water and mix well.

  • The mobile phase will typically be a mixture of the aqueous acidic solution and acetonitrile. A common starting point is an isocratic elution with 5-10% acetonitrile in 0.1% phosphoric acid. The exact ratio may need to be optimized based on the specific column and system.

3. Preparation of Standard Solutions

  • Prepare a 1 g/L stock solution of this compound in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 mg/L).

4. Sample Preparation

  • Collect a sample of the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • If necessary, dilute the sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

5. HPLC Analysis

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 5:95 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 10 - 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Run Time: 15-20 minutes (or until the peak of interest has eluted)

6. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow

Protocol 2: General Method for Fed-Batch Fermentation of Engineered E. coli for L-ABA Production

This protocol provides a general framework for fed-batch fermentation of engineered E. coli strains for the production of L-2-aminobutyric acid. Specific parameters may need to be optimized for different strains and bioreactor systems.

1. Media and Reagents

  • Seed Culture Medium: LB medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) with appropriate antibiotics.

  • Batch Fermentation Medium: A defined mineral salt medium containing glucose (e.g., 20 g/L), a nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) source (e.g., KH₂PO₄ and K₂HPO₄), trace elements, and appropriate antibiotics.

  • Feeding Solution: A concentrated solution of glucose (e.g., 500 g/L) and a nitrogen source.

  • Inducer (e.g., IPTG) if using an inducible expression system.

  • pH control agents (e.g., NH₄OH or NaOH).

  • Antifoaming agent.

2. Fermentation Procedure

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a flask containing seed culture medium. Incubate at 37°C with shaking (e.g., 250 rpm) overnight.

  • Bioreactor Setup: Prepare and sterilize the bioreactor containing the batch fermentation medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1-0.2.

  • Batch Phase: Maintain the fermentation at 37°C. Control the pH at a setpoint (e.g., 7.0) by the automated addition of a base. Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

  • Induction: When the OD₆₀₀ reaches a desired level (e.g., 10-20), add the inducer to the culture to initiate the expression of the pathway genes.

  • Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the concentrated glucose solution. The feeding rate should be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism. A common strategy is to use a DO-stat or a pH-stat feeding control.

  • Sampling: Take samples periodically to measure cell density (OD₆₀₀), glucose concentration, and L-ABA concentration.

  • Harvest: Continue the fermentation until the desired product titer is reached or production ceases.

3. Analytical Methods

  • Cell Density: Measure the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

  • Glucose Concentration: Use a glucose analyzer or an HPLC method with a refractive index (RI) detector.

  • L-ABA Concentration: Use an HPLC method with pre-column derivatization (e.g., with o-phthalaldehyde, OPA) and a fluorescence detector, or an LC-MS method.

Conclusion

This compound is a versatile precursor molecule in metabolic engineering, enabling the sustainable production of valuable chemicals. Through the targeted application of metabolic engineering strategies, including pathway overexpression, deletion of competing pathways, and optimization of gene expression, significant titers of this compound-derived products have been achieved in microbial hosts. The protocols provided herein offer a starting point for researchers to quantify this compound and to cultivate engineered microorganisms for the production of its derivatives. Further research into novel enzymes, pathway optimization, and host strain engineering will continue to expand the applications of this compound in industrial biotechnology.

References

Application Notes and Protocols for 2-Oxobutanoic Acid Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxobutanoic acid, also known as alpha-ketobutyrate (α-KB), is an endogenous keto acid involved in the metabolism of several amino acids, including threonine and methionine.[1][2] It serves as a precursor for the synthesis of propionyl-CoA, which can subsequently enter the tricarboxylic acid (TCA) cycle.[1][3] Recent research has highlighted its potential role in modulating cellular signaling pathways related to energy homeostasis and longevity.[1][4] These application notes provide a comprehensive protocol for the administration of this compound in cell culture, enabling researchers to investigate its effects on various cellular processes.

Data Presentation

The following table summarizes the observed effects of this compound on mammalian cells based on available literature.

Cell LineConcentrationIncubation TimeObserved EffectReference
Human ND1 and ATP6 mutant cybrids1 mMImmediateSuppression of residual mitochondrial oxygen consumption[5]
Mouse Embryonic Fibroblasts (MEFs)Not specifiedNot specifiedActivation of AMP-activated protein kinase (AMPK)[4][6]
Human Fibroblast Cells500 µMNot specifiedDelays cellular senescence[7]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture.

Materials:

  • This compound (powder, high purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes

  • Sterile, 0.22 µm syringe filter

  • Pipettes and sterile filter tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile conical tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1 M).[3] Note: Sonication may be required to fully dissolve the powder.[3]

  • Once completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage (up to one year).[8]

Cell Treatment with this compound

This protocol provides a general procedure for treating cultured mammalian cells with this compound.

Materials:

  • Cultured mammalian cells in appropriate cell culture vessels

  • Complete cell culture medium

  • Prepared this compound stock solution

  • Pipettes and sterile filter tips

Procedure:

  • Culture the desired mammalian cell line to the appropriate confluency or cell density in your chosen culture vessel.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to achieve a 1 mM final concentration from a 1 M stock, dilute the stock solution 1:1000 in the culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • For control experiments, treat a parallel set of cells with a vehicle control (medium containing the same concentration of DMSO used for the highest concentration of this compound).

Assessment of Cell Viability (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.

G cluster_0 Cellular Response to this compound AKB This compound (α-Ketobutyrate) MACF1 VAB-10/MACF1 Modulation AKB->MACF1 AMPK AMPK Activation MACF1->AMPK Longevity Increased Longevity & Healthspan AMPK->Longevity

Caption: Proposed signaling pathway of this compound.[4][6]

G cluster_1 Experimental Workflow Prep Prepare this compound Stock Solution Treat Treat Cells with This compound Prep->Treat Culture Culture Mammalian Cells Culture->Treat Assay Perform Cellular Assays (e.g., Viability, Respiration) Treat->Assay Analyze Data Analysis Assay->Analyze

Caption: General experimental workflow for this compound administration.

References

Preparation of 2-Oxobutanoic Acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxobutanoic acid, also known as α-ketobutyric acid, is a key endogenous metabolite involved in the metabolism of several amino acids, including threonine and cystathionine.[1][2] It serves as a precursor for the synthesis of propionyl-CoA, which subsequently enters the citric acid cycle.[1][2] Due to its central role in cellular metabolism, this compound is a critical reagent in various research areas, including biochemistry, cell biology, and drug development. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions to ensure their stability and integrity for research applications.

Materials and Equipment

  • This compound (solid or liquid form)[3][4]

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous[1][2]

  • Deionized or distilled water[4][5]

  • Ethanol

  • Sterile, amber vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[3][6]

Safety Precautions

This compound is classified as a skin and serious eye irritant.[3] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][6] Avoid inhalation of dust or aerosols and direct contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3][6]

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.

ParameterValueReference(s)
Solubility
In DMSO≥ 50 mg/mL (489.76 mM)[2]
In Water119 mg/mL; also described as slightly soluble[4][5][7]
In AlcoholSoluble[7]
Storage Conditions
Pure Form-20°C for up to 3 years; 4°C for up to 2 years[3]
In Solvent (-80°C)Up to 1 year[1][8]
In Solvent (-20°C)Up to 1 month[2][3][9]
Stability Stable under recommended storage conditions.[3] Factors affecting stability include pH, temperature, and light exposure.[10][3][10]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, a common solvent for this compound.

  • Preparation:

    • Ensure all equipment is clean and dry.

    • Bring the this compound container to room temperature before opening to prevent condensation.

  • Weighing:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, weigh 10.209 mg of this compound (Molecular Weight: 102.09 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For a 100 mM solution, add 1 mL of DMSO for every 10.209 mg of the compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

    • If dissolution is slow, sonication for a few minutes can be beneficial.[1][2] Gentle warming may also aid dissolution, but avoid excessive heat.[2]

  • Aliquoting and Storage:

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2][9]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, store the aliquots at -80°C for up to one year.[1][8] For short-term storage, -20°C for up to one month is suitable.[2][3][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound to Room Temperature B Tare Sterile Tube A->B C Weigh this compound B->C D Add Anhydrous DMSO C->D E Vortex/Sonicate Until Dissolved D->E F Aliquot into Sterile Tubes E->F G Store at -80°C (long-term) or -20°C (short-term) F->G

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Involving this compound

This compound is an intermediate in several metabolic pathways. The diagram below illustrates its position in the degradation pathways of threonine and methionine (via cystathionine).

G Threonine Threonine Oxobutanoate This compound Threonine->Oxobutanoate Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Cystathionine->Oxobutanoate PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA TCA Citric Acid Cycle (TCA) PropionylCoA->TCA

Caption: Metabolic Fate of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Oxobutanoic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the stability of 2-oxobutanoic acid in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experimental work.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Aqueous Solution

Researchers often observe a rapid loss of this compound concentration in aqueous preparations. This guide provides potential causes and actionable solutions to mitigate degradation.

Potential Causes and Solutions

Potential CauseRecommended ActionRationale
Inappropriate pH Adjust the pH of the solution to a slightly acidic range (pH 4-5). Use a suitable buffer system (e.g., acetate (B1210297) buffer) to maintain the pH.Like other α-keto acids, this compound is susceptible to base-catalyzed degradation, including aldol-type condensation reactions.[1] Maintaining a slightly acidic pH minimizes the concentration of the reactive enolate form.
Elevated Temperature Prepare and store this compound solutions at low temperatures. For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable.Chemical degradation reactions, including decarboxylation and oxidation, are accelerated at higher temperatures. Lowering the temperature significantly reduces the rate of these reactions.
Exposure to Light Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light, especially UV light.This compound can undergo photodegradation.[2][3] Exposure to light can initiate photochemical reactions leading to the formation of degradation products.
Presence of Oxidizing Agents Use high-purity water and reagents to prepare solutions. If possible, deoxygenate the solvent by sparging with an inert gas like nitrogen or argon before dissolving the this compound.The α-keto moiety is susceptible to oxidative degradation. Dissolved oxygen and trace metal ions can catalyze oxidative reactions.
High Concentration Whenever possible, work with more dilute solutions of this compound. Prepare concentrated stock solutions in a stable solvent and dilute into the aqueous buffer immediately before use.Condensation reactions, a potential degradation pathway for α-keto acids, are often concentration-dependent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous solution?

A1: The primary degradation pathways for this compound, an α-keto acid, in aqueous solution include:

  • Decarboxylation: Loss of carbon dioxide, particularly at elevated temperatures.

  • Oxidation: The keto group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.

  • Aldol-type Condensation: Especially under neutral to basic conditions, the enolate form of the α-keto acid can react with another molecule, leading to the formation of higher molecular weight impurities.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various photoproducts.[2][3]

Q2: What is the ideal pH for storing aqueous solutions of this compound?

A2: For optimal stability, aqueous solutions of this compound should be maintained in a slightly acidic pH range, typically between 4 and 5. This minimizes base-catalyzed degradation reactions.[1]

Q3: Can I use antioxidants to improve the stability of my this compound solution?

A3: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants that could be tested include ascorbic acid (Vitamin C) and gallic acid. These compounds can scavenge free radicals and reactive oxygen species that may contribute to the degradation of this compound. The optimal concentration and choice of antioxidant would need to be determined experimentally for your specific application.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a concentrated stock solution in a solvent where it exhibits better stability, such as a non-aqueous solvent or a buffered aqueous solution at an optimal pH, and store it at a low temperature (-20°C or -80°C). Aliquoting the stock solution is also advised to avoid repeated freeze-thaw cycles. The working solution can then be prepared by diluting the stock solution into the desired aqueous buffer immediately before the experiment.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the concentration of this compound over time. This method can separate the intact compound from its degradation products, allowing for accurate quantification of its stability.

Quantitative Data on the Stability of a Structurally Similar α-Keto Acid

Table 1: Effect of pH on the Stability of Pyruvic Acid in Aqueous Solution

Note: This data is for pyruvic acid and serves as an estimate for the behavior of this compound.

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)Reference
< 725StableLow[1]
> 725Decreases with increasing pHIncreases (base-catalyzed)[1]

Table 2: Effect of Temperature on the Stability of Pyruvic Acid in Aqueous Solution

Note: This data is for pyruvic acid and serves as an estimate for the behavior of this compound.

Temperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)Reference
25AcidicLongLow[1]
40NeutralShorterModerateGeneral chemical kinetics principles
60NeutralShortHighGeneral chemical kinetics principles

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • Thermostatic bath

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at room temperature, taking aliquots at specified time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize each aliquot with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light.

    • Take aliquots at specified time points (e.g., 2, 4, 8, 24 hours) and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Prepare an aqueous solution of this compound.

    • Incubate the solution in a thermostatic bath at a high temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Photodegradation:

    • Prepare an aqueous solution of this compound.

    • Expose the solution to a light source in a photostability chamber.

    • Simultaneously, keep a control sample protected from light.

    • Take aliquots from both samples at specified time points and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

1. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of a slightly acidic aqueous buffer and an organic solvent (e.g., 20 mM potassium phosphate (B84403) buffer pH 3.0: acetonitrile, 95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm

2. Sample Preparation:

  • Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines to ensure it is stability-indicating.

Visualizations

Degradation Pathways of this compound

A This compound B Decarboxylation A->B C Oxidation A->C D Aldol Condensation A->D E Photodegradation A->E F Propionaldehyde + CO2 B->F G Various Oxidized Products C->G H Higher MW Adducts D->H I Photoproducts E->I

Caption: Potential degradation pathways of this compound in aqueous solution.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Aqueous Solution B Incubate under various conditions (pH, Temp, Light) A->B C Withdraw Aliquots at Time Points B->C D HPLC Analysis C->D E Quantify Remaining This compound D->E F Determine Degradation Kinetics E->F

Caption: A generalized workflow for conducting stability testing of this compound.

References

Technical Support Center: Quantification of 2-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Oxobutanoic acid (also known as α-ketobutyric acid) quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this important metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The quantification of this compound presents several methodological challenges due to its inherent chemical properties. Key difficulties include:

  • Instability: this compound is unstable and can be easily degraded during sample processing and analysis.[1][2][3] This instability can lead to underestimation of its concentration.

  • Polarity: As a polar molecule, it can be challenging to retain and separate on traditional reverse-phase chromatography columns.[1]

  • Reactivity: Being an α-keto acid, it is highly reactive, which can lead to losses during sample preparation and storage.[3]

  • Derivatization Requirement: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase its volatility.[2] This additional step can introduce variability and potential for error.

  • Interference: Biological matrices are complex, and other structurally similar α-keto acids can interfere with the accurate quantification of this compound.[3]

Q2: What are the most common methods for quantifying this compound?

A2: Several analytical methods can be used for the quantification of this compound, each with its own advantages and disadvantages. The most common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, but requires a derivatization step.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity without the need for derivatization, making it a robust method for analyzing non-volatile organic acids.[2][4]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves pre-column derivatization with a fluorescent reagent to enhance sensitivity and specificity.[5]

  • Enzymatic Assays: These methods are based on the specific enzymatic conversion of this compound, and the subsequent measurement of a product.

  • Colorimetric Methods (e.g., Westerfeld Assay): This is an indirect method that relies on the conversion of the analyte to a colored complex that can be measured spectrophotometrically.[2]

Q3: How should I prepare and store my samples to ensure the stability of this compound?

A3: Proper sample preparation and storage are critical to obtain accurate quantitative results. Here are some key recommendations:

  • Rapid Quenching: For intracellular analysis, it is crucial to rapidly quench metabolic activity to prevent enzymatic degradation of this compound. This can be achieved using methods like cold methanol (B129727) extraction.[2]

  • Low Temperature Storage: Samples should be stored at low temperatures (e.g., -80°C) to minimize degradation.[6]

  • Acidification: For some HPLC methods, acidifying the sample to a pH below 2 can help to protonate the carboxylic acid group, which can improve its retention on a reversed-phase column.[6]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as this can lead to degradation of the analyte.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the quantification of this compound using various analytical techniques.

GC-MS Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No peak or low peak intensity Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.[2]
Degradation of the analyte during sample preparation or injection.Use rapid quenching methods and store samples at -80°C.[2][6] Ensure the injector temperature is not excessively high.
Leak in the GC system.Perform a leak check of the injector, column fittings, and septum.
Peak tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, inert GC column. Consider silanizing the liner.[7]
Column contamination.Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the front end of the column or replace it.[7]
Non-optimized flow rate.Optimize the carrier gas flow rate for the specific column and analysis.
Ghost peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Clean the syringe and injector port.
Contamination of the carrier gas or gas lines.Use high-purity carrier gas and install traps to remove moisture and oxygen.
Retention time shifts Fluctuation in oven temperature or carrier gas flow rate.Verify the stability of the oven temperature and the accuracy of the flow controller.
Column aging or contamination.Condition the column. If the shift is significant, consider replacing the column.
LC-MS Analysis Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Low signal intensity / Ion suppression Matrix effects from co-eluting compounds in the sample.[8]Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction).[9] Modify the chromatographic method to separate the analyte from interfering compounds.
Suboptimal ionization source parameters.Optimize source parameters such as spray voltage, gas flows, and temperature.
Incorrect mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in its desired ionization state (typically deprotonated for negative ion mode).
Poor peak shape (tailing or fronting) Column overload.Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.Adjust the mobile phase composition (e.g., buffer concentration, organic modifier). Consider a different column chemistry.
Issues with the column itself (e.g., voids, contamination).Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent retention times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump issues (e.g., leaks, check valve problems).Perform pump maintenance and check for leaks.
No peak detected Analyte concentration is below the limit of detection.Concentrate the sample or use a more sensitive instrument.
Incorrect mass spectrometer settings (e.g., wrong m/z).Verify the mass spectrometer is set to monitor the correct parent and fragment ions for this compound.
Analyte is not eluting from the column.Use a stronger mobile phase to elute the analyte. Check for column clogs.[10]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS after Derivatization

This protocol outlines a general procedure for the derivatization and analysis of this compound by GC-MS.

1. Sample Preparation and Extraction:

  • For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 1:3 ratio (sample:solvent).

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • For cell or tissue samples, homogenize in a cold solvent and follow with centrifugation.

2. Derivatization:

  • Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen gas.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 60 minutes) to ensure complete derivatization.[2]

3. GC-MS Analysis:

  • GC Column: Use a suitable capillary column, such as a DB-5ms.[2]

  • Injector Temperature: Set to a temperature that ensures efficient vaporization without causing degradation (e.g., 250°C).

  • Oven Temperature Program: Start with an initial low temperature and ramp up to a final temperature to achieve good separation of the analytes. A typical program might be: 60°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.[2] Data can be collected in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[2]

4. Quantification:

  • Use a stable isotope-labeled internal standard of this compound or a structurally similar compound for accurate quantification.[2]

  • Generate a calibration curve using derivatized standards of known concentrations.[2]

Protocol 2: Quantification of this compound using LC-MS

This protocol provides a general workflow for the direct analysis of this compound by LC-MS.

1. Sample Preparation:

  • Perform sample extraction as described in the GC-MS protocol (protein precipitation).

  • After centrifugation, the supernatant can often be directly injected, or it can be diluted with the initial mobile phase.

2. LC-MS Analysis:

  • LC Column: A reversed-phase C18 column or a HILIC column can be used.

  • Mobile Phase: A typical mobile phase for reversed-phase chromatography would consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Gradient Elution: A gradient elution from a low to a high percentage of the organic solvent is typically used to separate the analytes.

  • Mass Spectrometer: Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.[2]

  • MS/MS Analysis: For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound.

3. Quantification:

  • Prepare a calibration curve using standards of known concentrations in a matrix that mimics the samples.

  • The use of an internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Signaling Pathways and Workflows

Metabolic Fate of this compound

This compound is a key intermediate in the metabolism of several amino acids, including threonine, methionine, and isoleucine.[11][12] It can be converted to propionyl-CoA, which then enters the citric acid cycle.[11][13]

Metabolic_Pathway Threonine Threonine Oxobutanoic_acid This compound Threonine->Oxobutanoic_acid Methionine Methionine Methionine->Oxobutanoic_acid Isoleucine Isoleucine Isoleucine->Oxobutanoic_acid Propionyl_CoA Propionyl-CoA Oxobutanoic_acid->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathways involving this compound.

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Metabolite_Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample_Collection->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration LC_MS->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: General workflow for this compound analysis.

References

Technical Support Center: Optimizing 2-Oxobutanoic Acid Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-oxobutanoic acid from tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Detectable this compound Sample Degradation: this compound is an unstable α-keto acid, susceptible to decarboxylation, especially under acidic conditions and heat.[1]Rapid Quenching: Immediately freeze-clamp tissue in liquid nitrogen upon collection to halt metabolic activity.[1] Cold Extraction: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.
Inefficient Extraction: The chosen solvent may not be optimal for extracting polar metabolites from the specific tissue matrix.Solvent Optimization: For liver and other soft tissues, a biphasic extraction using a mixture of ethanol (B145695) and methyl-tert-butyl ether (MTBE) has shown high metabolite recovery.[2][3][4][5][6] For brain tissue, a methanol (B129727)/chloroform (B151607)/water extraction is often effective at separating polar metabolites from the high lipid content.[7][8]
Inefficient Derivatization (for GC-MS): Incomplete reaction with the derivatizing agent will lead to poor volatilization and detection.Optimize Derivatization Conditions: Ensure complete dryness of the extract before adding the derivatizing agent (e.g., BSTFA with 1% TMCS). Optimize reaction time and temperature (e.g., 70°C for 60 minutes).[9]
Poor Peak Shape (Tailing or Fronting) in GC-MS or LC-MS/MS Active Sites in the GC Inlet or Column: Polar analytes like keto acids can interact with active sites, leading to peak tailing.Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner.[9][10] Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
Column Overload: Injecting too concentrated a sample can lead to peak fronting.Dilute Sample: If the signal is high, dilute the sample extract before injection.
Inappropriate LC Column or Mobile Phase: For LC-MS/MS, poor chromatography can result from a suboptimal column or mobile phase.Column and Mobile Phase Selection: Use a column suitable for polar analytes, such as a C18 column with an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to ensure the protonation of this compound.
High Variability Between Replicates Inconsistent Sample Homogenization: Incomplete or inconsistent homogenization will lead to variable extraction efficiency.Standardize Homogenization: Use a bead beater or other mechanical homogenizer to ensure thorough and consistent tissue disruption. Perform homogenization in a cold environment.
Sample Thawing: Allowing samples to thaw before the addition of extraction solvent can lead to metabolic changes.Maintain Frozen State: Keep tissue samples on dry ice or in liquid nitrogen until the moment of solvent addition.
Pipetting Errors: Inaccurate pipetting of small volumes of internal standards or derivatization agents.Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For very small volumes, consider using a Hamilton syringe.
Presence of Ghost Peaks or Baseline Noise Contamination: Contamination from solvents, glassware, or the instrument itself can introduce interfering peaks.Use High-Purity Solvents: Use HPLC or MS-grade solvents for all extractions and analyses.[11] Clean Glassware: Thoroughly clean all glassware and consider silanizing it to reduce active sites. System Blank: Run a blank injection of solvent to identify any system contamination.[10]
Carryover: Residual sample from a previous injection can elute in a subsequent run.Injector and Column Wash: Implement a thorough wash step for the injector and column between samples.

Frequently Asked Questions (FAQs)

Q1: What is the best method for quenching metabolic activity in tissue samples to preserve this compound?

A1: The most effective method for quenching metabolism is to freeze-clamp the tissue immediately upon collection using tools pre-chilled in liquid nitrogen. This rapidly halts all enzymatic activity, preserving the in vivo metabolic profile, including the levels of unstable metabolites like this compound.[1]

Q2: Which extraction solvent system is recommended for liver, muscle, and brain tissue?

A2: For liver tissue , a biphasic extraction with 75% ethanol and methyl-tert-butyl ether (MTBE) has been shown to provide high recovery for a broad range of metabolites, including polar compounds.[2][4][5][12] For muscle tissue , which has a different composition, a similar ethanol/MTBE or an isopropanol-based extraction can be effective.[13][14] For brain tissue , with its high lipid content, a methanol/chloroform/water extraction (Folch method) is often used to efficiently partition polar metabolites like this compound into the aqueous phase.[7][8]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis , derivatization is mandatory to make the non-volatile this compound sufficiently volatile for gas chromatography. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. For LC-MS/MS analysis , derivatization is not strictly necessary as the compound can be analyzed directly in its ionic form. However, derivatization can sometimes improve chromatographic retention and sensitivity.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Keep samples on ice or at 4°C throughout the extraction process. Avoid acidic conditions, as this compound is prone to decarboxylation in the presence of acid and heat.[1] If an acidic mobile phase is used for LC-MS, the analysis should be performed promptly after sample preparation.

Q5: What type of internal standard should I use for accurate quantification?

A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If this is not available, a structurally similar keto acid that is not present in the sample can be used. The internal standard should be added at the very beginning of the extraction process to account for any loss of analyte during sample preparation.

Data Presentation

The choice of extraction method significantly impacts the recovery and reproducibility of metabolite analysis. The following table summarizes data from a comprehensive study comparing different extraction protocols on human liver tissue. While this compound was not individually reported, the data for overall metabolite detection and variability provide a strong basis for method selection.

Table 1: Comparison of Extraction Protocol Performance for Human Liver Tissue

Extraction ProtocolSolvent SystemMedian No. of Metabolites Detected (above LOD)Median Coefficient of Variation (CV) (%)
Protocol 1 100% Isopropanol (IPA)42015.1
Protocol 2 75% Ethanol (EtOH) / Methyl-tert-butyl ether (MTBE)45612.5
Protocol 3 100% Methanol (MeOH)38918.2
Protocol 4 80% Methanol (MeOH)39517.9
Protocol 5 Methanol (MeOH) / Chloroform41014.3

Data adapted from a study by Jung, et al. (2022), which evaluated a wide range of metabolites.[2][4][5][6][12]

Note: A higher number of detected metabolites and a lower coefficient of variation are indicative of a more efficient and reproducible extraction method. Based on this data, the ethanol/MTBE protocol appears to be a robust choice for liver tissue.

Experimental Protocols

Below are detailed methodologies for the extraction of this compound from tissue samples, optimized for subsequent GC-MS or LC-MS/MS analysis.

Protocol 1: Biphasic Extraction for Liver and Muscle Tissue (Adapted for this compound)
  • Sample Preparation: Weigh 20-30 mg of frozen tissue in a pre-chilled 2 mL tube containing ceramic beads.

  • Extraction:

    • Add 800 µL of ice-cold 75% ethanol.

    • Add 20 µL of internal standard solution.

    • Homogenize using a bead beater for 2 cycles of 30 seconds at 6.0 m/s, with cooling on ice for 1 minute between cycles.

    • Add 400 µL of ice-cold MTBE.

    • Vortex for 1 minute at 4°C.

    • Incubate at 4°C for 30 minutes with shaking.

    • Add 200 µL of water and vortex for 20 seconds.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Fraction Collection:

    • Carefully collect the upper polar (aqueous-methanolic) phase containing this compound into a new tube.

  • Sample Preparation for Analysis:

    • For GC-MS: Dry the extract completely under a stream of nitrogen or using a vacuum concentrator. Proceed with derivatization.

    • For LC-MS/MS: The extract can be directly analyzed or dried and reconstituted in the initial mobile phase.

Protocol 2: Methanol/Chloroform Extraction for Brain Tissue
  • Sample Preparation: Weigh 20-30 mg of frozen brain tissue in a pre-chilled 2 mL tube.

  • Extraction:

    • Add 400 µL of ice-cold methanol and 20 µL of internal standard.

    • Homogenize the tissue thoroughly.

    • Add 400 µL of chloroform and vortex for 1 minute.

    • Add 200 µL of water and vortex for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Fraction Collection:

    • Carefully collect the upper aqueous phase containing this compound.

  • Sample Preparation for Analysis:

    • Follow the same steps as in Protocol 1 for GC-MS or LC-MS/MS preparation.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in amino acid metabolism. It is primarily generated from the degradation of threonine and subsequently converted to propionyl-CoA, which enters the citric acid cycle.[15][16][17]

G Threonine Threonine TwoOxobutanoicAcid This compound Threonine->TwoOxobutanoicAcid Threonine dehydratase PropionylCoA Propionyl-CoA TwoOxobutanoicAcid->PropionylCoA Branched-chain α-keto acid dehydrogenase complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase CitricAcidCycle Citric Acid Cycle SuccinylCoA->CitricAcidCycle G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis TissueSample Tissue Sample (Liver, Muscle, Brain) Quenching Metabolic Quenching (Liquid Nitrogen) TissueSample->Quenching Homogenization Homogenization (with Internal Standard) Quenching->Homogenization SolventAddition Solvent Addition (e.g., EtOH/MTBE) Homogenization->SolventAddition PhaseSeparation Phase Separation (Centrifugation) SolventAddition->PhaseSeparation PolarExtract Collect Polar Extract PhaseSeparation->PolarExtract Drying Drying PolarExtract->Drying Analysis GC-MS or LC-MS/MS Analysis PolarExtract->Analysis Direct Injection (LC-MS/MS) Derivatization Derivatization (for GC-MS) Drying->Derivatization Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

References

preventing degradation of 2-Oxobutanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Oxobutanoic acid to prevent its degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, polymerization) Exposure to light, elevated temperatures, or presence of contaminants.Store in an amber vial at the recommended temperature. Ensure the compound is handled in a clean environment.
Decreased purity confirmed by analytical methods (e.g., HPLC, GC-MS) Improper storage conditions leading to chemical degradation (oxidation, decarboxylation).Review and adhere strictly to the recommended storage conditions. Aliquot the compound to minimize freeze-thaw cycles.
Inconsistent experimental results Degradation of this compound stock solutions.Prepare fresh stock solutions for critical experiments. Monitor the purity of the stock solution regularly.
Precipitate formation in solution Poor solubility at the storage temperature or pH-dependent precipitation.Ensure the storage solvent is appropriate and the concentration is within the solubility limits at the storage temperature. Check the pH of the solution.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for neat this compound?

For long-term storage, neat this compound should be stored at -20°C in a tightly sealed container.[1][2] To minimize oxidative degradation, it is recommended to store it under an inert atmosphere such as argon or nitrogen.[1][3]

2. How should I store solutions of this compound?

Solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than 24 hours. For long-term storage, it is advisable to use an organic solvent and store at -20°C or -80°C.[4] Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.[3][4]

3. What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of this compound, like other α-keto acids, are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]

  • pH: Both acidic and basic conditions can catalyze degradation reactions.[5]

  • Light: Exposure to light, especially UV light, can induce photodegradation.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

  • Moisture: this compound is hygroscopic and can be susceptible to hydrolysis.[6]

4. What are the potential degradation pathways for this compound?

Based on the chemistry of α-keto acids, potential non-enzymatic degradation pathways during storage include:

  • Oxidative Decarboxylation: Reaction with oxygen can lead to the formation of propionic acid and carbon dioxide.

  • Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.[7]

5. How can I assess the purity and degradation of my this compound sample?

The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8] These methods can also be used to detect and quantify degradation products. For GC-MS analysis, derivatization is typically required to increase the volatility of the acid.[9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationAdditional Recommendations
Neat (Solid/Liquid) -20°CUp to 3 yearsStore under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed, opaque container.[1]
In Solvent -80°CUp to 1 yearUse an appropriate organic solvent. Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthUse an appropriate organic solvent. Aliquot to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over time.

Materials:

  • This compound

  • Selected solvent (e.g., water, DMSO, ethanol)

  • Amber glass vials with screw caps

  • Analytical balance

  • HPLC or GC-MS system

  • pH meter (for aqueous solutions)

  • Inert gas (e.g., argon or nitrogen)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound at a known concentration in the desired solvent.

    • If using an aqueous solvent, adjust the pH to the desired level.

    • Dispense the solution into multiple amber glass vials, leaving minimal headspace.

    • Purge the headspace with an inert gas before sealing the vials.

  • Storage:

    • Store the vials at the desired temperature conditions (e.g., -20°C, 4°C, room temperature).

    • Protect the vials from light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours; 1, 2, 4 weeks), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample immediately using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Oxidative Decarboxylation A->B O2 D Photodegradation (UV light) A->D C Propionic Acid + CO2 B->C E Radical Intermediates D->E F Further Degradation Products E->F

Caption: Hypothesized degradation pathways for this compound.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis A Prepare this compound Solution B Aliquot into Amber Vials A->B C Purge with Inert Gas & Seal B->C D Store at Defined Conditions (Temperature, Light) C->D E Withdraw Samples at Time Points D->E F Analyze by HPLC or GC-MS E->F G Quantify Remaining This compound F->G

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Resolution of 2-Oxobutanoic Acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak resolution during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor or no retention for this compound on my standard C18 column?

A1: this compound is a short-chain keto acid, making it a small and highly polar molecule.[1] Standard reversed-phase columns, like C18, rely on hydrophobic interactions to retain analytes. Due to its polarity, this compound has a very weak affinity for the non-polar stationary phase, leading to poor or no retention.[2][3][4] This is a common challenge when analyzing small organic acids.[2][3][4]

To address this, consider the following:

  • Alternative Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective for retaining and separating highly polar compounds.[5]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can provide multiple interaction mechanisms, significantly improving retention for polar and charged analytes like this compound.[2][5]

Q2: My this compound peak is broad and/or tailing. What are the common causes?

A2: Peak broadening and tailing are common issues that can compromise resolution and sensitivity. The primary causes include:

  • Inappropriate Mobile Phase pH: The pH of your mobile phase is critical as it dictates the ionization state of the analyte.[5] If the pH is not optimal, a mixture of ionized and non-ionized forms of the acid can exist, leading to distorted peak shapes. For acidic compounds, using a mobile phase pH that is approximately 2 units below the analyte's pKa is a good starting point to ensure it is in a single, stable protonated form.[5] An acidic mobile phase with a pH between 2.5 and 3.5 is generally recommended.[5]

  • Secondary Interactions: The residual silanol (B1196071) groups on the surface of silica-based columns can interact with the polar functional groups of your analyte, causing peak tailing. Using a highly inert column or adding a mobile phase modifier like a low concentration of trifluoroacetic acid (TFA) can help mitigate these interactions, though TFA may cause ion suppression in the MS source.[6][7]

  • System and Column Issues: Extraneous volume within your LC system (dead volume), contamination, or degradation of the column can lead to peak distortion.[8][9][10] If you use a guard column, try removing it to see if the peak shape improves, which would indicate the guard column is the source of the problem.[10]

Q3: I am observing a split peak for this compound. What could be the reason?

A3: Split peaks suggest that the analyte is entering the column as two distinct bands or is interacting with the column in multiple ways. Potential causes include:

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the sample band to spread and distort, often resulting in a split or fronting peak.[5][9][10][11] The best practice is to dissolve your sample in the initial mobile phase composition.[5][11]

  • Column Contamination or Void: A partially blocked column frit or a void at the head of the column can cause the sample flow path to split, leading to a split peak.[5][9][10] Back-flushing the column or replacing the frit may resolve this; however, a void often requires column replacement.[5]

  • Keto-Enol Tautomerism: As a keto acid, this compound can exist in equilibrium between its keto and enol forms (tautomers). If the interconversion between these forms is slow relative to the chromatographic timescale, they can separate into two distinct peaks. Increasing the column temperature can sometimes accelerate this interconversion, causing the two peaks to merge into one.[5]

Q4: How can I improve the overall peak shape and resolution for my analysis?

A4: Improving peak shape requires a systematic approach to optimizing your method. Key strategies include:

  • Mobile Phase pH Optimization: Ensure the mobile phase is acidic, typically using 0.1% formic acid, to maintain the analyte in a single protonated state.[5][12]

  • Column Selection: If using reversed-phase, choose a column specifically designed for polar analytes or consider switching to a HILIC or mixed-mode column.[2][5]

  • Injection Solvent: Always dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase.[5][11]

  • System Maintenance: Regularly check for leaks, ensure fittings are correct to minimize dead volume, and use a guard column to protect your analytical column from contaminants.[10]

  • Analyte Stability: Ensure proper sample handling and storage, as degradation can lead to the appearance of extra peaks and affect quantification.[13][14][15]

Q5: Could my sample preparation be the source of the poor peak resolution?

A5: Yes, sample preparation is a critical step. Beyond the choice of injection solvent, consider the following:

  • Sample Clean-up: Biological samples contain many endogenous compounds that can interfere with your analysis or contaminate your column.[16] Employing a sample clean-up technique like protein precipitation or solid-phase extraction (SPE) can remove these matrix components, leading to better chromatography.[9]

  • Analyte Stability: this compound may be unstable in certain sample matrices or under specific storage conditions.[14] It is crucial to minimize the time between sample preparation and analysis and to store samples at low temperatures (e.g., -80°C) to prevent degradation.[13][14]

  • Derivatization: For challenging organic acids, chemical derivatization is a powerful technique to improve chromatographic retention and detection sensitivity.[3][4][12][17] While this adds a step to the workflow, it can resolve persistent issues with peak shape and retention.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak resolution of this compound.

G cluster_0 Start: Peak Shape Issue cluster_1 Initial Checks: Mobile Phase & Sample cluster_2 Column & Hardware Investigation cluster_3 Advanced Solutions start Poor Peak Resolution (Broad, Tailing, Split) check_mp_ph Mobile Phase pH appropriate? (Should be acidic, pH 2.5-3.5) start->check_mp_ph Verify First check_solvent Injection solvent weaker than or same as mobile phase? check_mp_ph->check_solvent If pH is OK fix_ph Adjust pH with 0.1% Formic Acid check_mp_ph->fix_ph If No check_column Column suitable for polar analytes? (e.g., HILIC, Mixed-Mode) check_solvent->check_column If solvent is OK fix_solvent Re-dissolve sample in initial mobile phase check_solvent->fix_solvent If No check_hardware System check for leaks, dead volume, or blockages check_column->check_hardware If column is suitable fix_column Switch to HILIC, Mixed-Mode, or polar-compatible RP column check_column->fix_column If No check_equilibration Sufficient column equilibration? check_hardware->check_equilibration If system is OK fix_hardware Perform system maintenance, replace frits/tubing check_hardware->fix_hardware If issues found optimize_temp Optimize column temperature (for potential tautomers) check_equilibration->optimize_temp If still unresolved fix_equilibration Equilibrate for 10-20 column volumes check_equilibration->fix_equilibration If No derivatize Consider chemical derivatization optimize_temp->derivatize If temperature has no effect change_column Switch to alternative chromatography mode (HILIC) derivatize->change_column Final option

Caption: A logical workflow for diagnosing and resolving poor peak resolution issues.

LC-MS Parameter Summary for this compound

The table below summarizes key parameters and recommended starting points for method development.

ParameterRecommended Setting / StrategyRationale / Notes
Chromatography Mode HILIC or Mixed-Mode Ion Exchange/Reversed-PhaseProvides superior retention for small, polar organic acids compared to standard reversed-phase.[2][5]
Column Type HILIC Column, Mixed-Mode Column, or a polar-endcapped/AQ-type C18 columnSpecifically designed to interact with and retain polar analytes, improving peak shape and retention time.
Mobile Phase A Water + 0.1% Formic AcidAn acidic modifier ensures the analyte is in its protonated form, leading to a single, sharp peak.[5][12]
Mobile Phase B Acetonitrile (B52724) + 0.1% Formic AcidStandard organic solvent for HILIC and reversed-phase.
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of the carboxylic acid group, which is essential for good peak shape on most column types.[5]
Injection Solvent Initial mobile phase composition (high aqueous for RP, high organic for HILIC)Prevents peak distortion caused by solvent mismatch.[5][10][11]
Column Temperature 30 - 40 °CCan improve peak shape by enhancing mass transfer and addressing potential on-column tautomerization.[5]
MS Ionization Mode Electrospray Ionization (ESI), Negative ModeDetects the deprotonated molecule [M-H]⁻, which is the most common and sensitive ionization pathway for carboxylic acids.[12]

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Aqueous Mobile Phase (A):

    • Measure 999 mL of high-purity (e.g., 18 MΩ·cm) water into a clean 1 L mobile phase bottle.

    • Carefully add 1 mL of LC-MS grade formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion. Sonicate for 10-15 minutes to degas the solution.

  • Organic Mobile Phase (B):

    • Measure 999 mL of LC-MS grade acetonitrile into a separate clean 1 L mobile phase bottle.

    • Carefully add 1 mL of LC-MS grade formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas.

Protocol 2: Sample Preparation and Dilution
  • Objective: To dissolve the sample in a solvent compatible with the initial chromatographic conditions to prevent peak distortion.

  • Determine Initial Mobile Phase: Identify the starting conditions of your LC gradient (e.g., for reversed-phase, this might be 95% Mobile Phase A and 5% Mobile Phase B).

  • Prepare Diluent: Create a diluent solution that exactly matches your initial mobile phase composition.

  • Dilution: Dilute your stock standard or extracted sample to the desired final concentration using the prepared diluent.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could block the column frit before transferring to an autosampler vial.[12]

Protocol 3: Column Equilibration
  • Objective: To ensure the stationary phase of the column is fully saturated with the initial mobile phase, providing a stable and reproducible environment for the analysis. Insufficient equilibration is a common cause of retention time shifts and poor peak shape.[18]

  • Procedure:

    • Install the analytical column in the column compartment.

    • Set the mobile phase composition to your initial gradient conditions.

    • Set a flow rate appropriate for the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Flush the column with at least 10-20 column volumes of the initial mobile phase before injecting the first sample.

    • Note: Always perform a sufficient equilibration step when installing a new column or after the system has been idle or running a different method.[18]

References

interference of structural isomers in 2-Oxobutanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-oxobutanoic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges related to isomeric interference during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common structural isomers that interfere with this compound analysis?

The primary analytical challenge in quantifying this compound (α-ketobutyric acid) arises from its structural isomers, which possess the same molecular weight and formula (C₄H₆O₃)[1][2]. The most frequently encountered interfering isomers include:

  • 3-Oxobutanoic acid (acetoacetic acid): A beta-keto acid.

  • Branched-chain keto acids: Such as 3-methyl-2-oxobutanoic acid (α-ketoisovaleric acid), which has a different formula (C₅H₈O₃) but can be present in similar biological matrices and may have close chromatographic retention times[3].

  • Other keto acids: The presence of various α- and β-keto acids in biological samples can lead to complex analytical profiles requiring high-resolution separation techniques[4].

Q2: Why do my chromatography results show co-eluting or poorly resolved peaks for this compound?

Co-elution is a common problem when analyzing structural isomers due to their nearly identical physicochemical properties. This leads to poor chromatographic resolution on standard columns[5]. Key factors contributing to this issue include:

  • Similar Polarity: Structural isomers often have very similar polarities, causing them to interact with the stationary phase in a nearly identical manner.

  • Inadequate Stationary Phase Chemistry: A standard C18 reversed-phase column may not have the selectivity needed to differentiate between the subtle structural differences of the isomers[5].

  • Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier, pH, and additives, may not be optimized to exploit the small differences in isomer characteristics[5].

Q3: My mass spectrometry data shows identical precursor and product ion m/z values for multiple peaks. How can I differentiate the isomers?

Since structural isomers have the same exact mass, they will produce identical precursor ion m/z values[6]. Differentiating them can be challenging, especially if their fragmentation patterns (MS/MS spectra) are also very similar[5]. Strategies to overcome this include:

  • Chromatographic Separation: The most reliable method is to first achieve baseline separation of the isomers chromatographically before they enter the mass spectrometer.

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can sometimes detect subtle mass differences in fragment ions if any exist[5].

  • Energy-Resolved MS/MS: By varying the collision energy, it may be possible to induce unique fragmentation patterns or different relative abundances of fragment ions for each isomer, aiding in their differentiation[7].

Q4: How can I improve the chromatographic separation of this compound and its isomers?

Optimizing your liquid chromatography (LC) method is critical for resolving isomeric interference. Consider the following adjustments:

  • Change Column Selectivity: Move beyond a standard C18 column. Consider columns with different stationary phases, such as phenyl-hexyl, pentafluorophenyl (PFP), or chiral columns, which offer different interaction mechanisms[5][8].

  • Optimize Mobile Phase: Systematically adjust the mobile phase composition. This includes testing different organic solvents (e.g., acetonitrile (B52724) vs. methanol), modifying the pH to alter the ionization state of the acids, and performing a detailed gradient optimization[5].

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution. Adjusting the column temperature can also alter selectivity[5].

Q5: Can chemical derivatization help resolve isomeric interference in the analysis of this compound?

Yes, chemical derivatization is a powerful and widely used strategy to enhance the separation and detection of keto acids.[9] Derivatization converts the keto acids into new compounds with different properties:

  • Improved Chromatographic Behavior: Derivatives often have significantly different structures and polarities compared to the parent isomers, which can dramatically improve chromatographic resolution[4].

  • Enhanced Detection Sensitivity: Reagents can be chosen to add a fluorescent tag or a group that ionizes efficiently, increasing the sensitivity of detection by HPLC-fluorescence or LC-MS[10].

  • Increased Stability: Many keto acids are unstable. Derivatization can stabilize the molecules, preventing degradation during sample processing and analysis[9]. Common derivatization agents for keto acids include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO)[4].

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers
  • Symptoms: A single, broad peak is observed where multiple isomers are expected; significant peak tailing or fronting; inconsistent retention times.[5]

Possible Cause Troubleshooting Steps & Solutions
Inadequate Stationary Phase Chemistry Switch to a column with a different selectivity (e.g., PFP, Phenyl-Hexyl). For chiral isomers, a chiral stationary phase is required.[5][8]
Suboptimal Mobile Phase Composition Modify the organic solvent (e.g., test acetonitrile vs. methanol). Adjust the pH of the aqueous component. Perform a gradient optimization to enhance the separation of closely eluting compounds.[5]
Incorrect Flow Rate or Temperature Optimize the flow rate; lower flow rates often enhance resolution. Adjust the column temperature, as this can alter selectivity.[5]
Sample Overload Reduce the amount of sample injected onto the column. Overloading leads to peak broadening and loss of resolution.[5]
Issue 2: Indistinguishable Mass Spectra
  • Symptoms: Identical precursor ion m/z values for co-eluting peaks; very similar or identical product ion spectra (MS/MS), making confident identification difficult.[5]

Possible Cause Troubleshooting Steps & Solutions
Co-elution Preventing Clean Spectra Improve the chromatographic separation using the steps outlined in "Issue 1" to ensure a pure population of each isomer enters the mass spectrometer at a given time.[5]
Insufficient Fragmentation Optimize collision energy (CE) or collision-induced dissociation (CID) parameters. A systematic ramp of collision energies may reveal unique fragments or intensity ratios for each isomer.[5][7]
Use of Low-Resolution Mass Spectrometer If available, employ a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to detect subtle mass differences in fragment ions that may exist between the isomers.[5]

Experimental Protocols

Detailed Protocol: LC-MS/MS Analysis of Keto Acids with PFBnO Derivatization

This protocol is based on methodologies developed for the comprehensive analysis of keto acids in biological samples.[4]

  • Sample Preparation & Protein Precipitation:

    • To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to mix and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Pre-column Derivatization:

    • Prepare a derivatization reagent solution of 5 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBO) in a pyridine/water (1:1, v/v) solution.

    • Add 50 µL of the derivatization reagent to the supernatant from step 1.

    • Vortex briefly and incubate at 60°C for 60 minutes.

    • After incubation, cool the mixture on ice.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the final solution to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for each derivatized keto acid must be optimized beforehand.

Quantitative Data Summary

The following tables summarize typical performance data and chromatographic conditions from derivatization-based methods for keto acid analysis.

Table 1: Example LC-MS/MS Method Performance for Derivatized Keto Acids (Data synthesized from reported methods[4][10])

ParameterPerformance Characteristic
Limit of Detection (LOD) 0.01–0.25 µM[4] / 1.3-5.4 nM[10]
Limit of Quantification (LOQ) 4.2-18 nM[10]
Linearity (r²) > 0.997[4]
Reproducibility (CV%) 1.1–4.7%[4]
Recovery (%) 96–109%[4]

Table 2: Typical Chromatographic Parameters (Data synthesized from reported methods[5][7])

ParameterTypical Value / Condition
Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[5][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C[7]
Injection Volume 2 - 10 µL[7]

Visualizations

Troubleshooting Workflow for Isomeric Interference

G cluster_0 Troubleshooting Isomeric Interference start Start: Poor Peak Shape or Co-elution Observed check_chrom Step 1: Chromatographic Optimization start->check_chrom Initial Problem deriv Step 3: Consider Chemical Derivatization start->deriv If chromatography fails or sensitivity is low opt_col Change Column Selectivity (PFP, Chiral) check_chrom->opt_col opt_mp Optimize Mobile Phase (Solvent, pH, Gradient) check_chrom->opt_mp opt_flow Adjust Flow Rate & Temperature check_chrom->opt_flow check_ms Step 2: Mass Spectrometry Optimization opt_ce Optimize Collision Energy (Ramp CE) check_ms->opt_ce use_hrms Use High-Resolution MS (if available) check_ms->use_hrms run_deriv Perform Derivatization (e.g., PFBnO, DMB) deriv->run_deriv res_ok Resolution Achieved res_partial Partial Resolution res_partial->check_ms res_partial->deriv opt_col->res_partial If resolution improves but is not baseline opt_mp->res_partial If resolution improves but is not baseline opt_flow->res_partial If resolution improves but is not baseline opt_ce->res_ok If isomers are now distinguishable use_hrms->res_ok If isomers are now distinguishable reoptimize Re-optimize LC-MS for Derivatives run_deriv->reoptimize reoptimize->res_ok

Caption: Troubleshooting workflow for resolving isomeric interference.

Experimental Workflow for Keto Acid Analysis

G cluster_1 Experimental Workflow: Derivatization LC-MS/MS s1 1. Sample Collection (e.g., Plasma, Serum) s2 2. Protein Precipitation (Acetonitrile + Internal Std) s1->s2 s3 3. Derivatization (Add Reagent, e.g., PFBnO) s2->s3 s4 4. Incubation (e.g., 60°C for 60 min) s3->s4 s5 5. LC-MS/MS Analysis (Optimized Gradient & MRM) s4->s5 s6 6. Data Processing (Quantification & Analysis) s5->s6

Caption: Workflow for keto acid analysis using derivatization LC-MS/MS.

References

minimizing matrix effects in 2-Oxobutanoic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of 2-Oxobutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to resolve them.

Issue 1: Poor Peak Shape (Tailing or Broadening) in LC-MS Analysis

  • Question: My chromatogram for this compound shows significant peak tailing and broadening. What are the possible causes and how can I fix this?

  • Answer: Poor peak shape for polar analytes like this compound is a common issue in liquid chromatography. Several factors related to the gas chromatography system and method can contribute to this problem.[1]

    • Inlet Issues: An active or contaminated inlet liner can interact with the analyte, leading to tailing. It is crucial to use a deactivated liner.[1]

    • Column Contamination/Aging: The accumulation of non-volatile residues at the column inlet or an aging column that has lost its inertness can result in poor peak shapes.[1]

    • Suboptimal Chromatographic Conditions: Since many organic acids are highly hydrophilic and have little retention on reversed-phase columns, co-elution with interfering compounds from the sample matrix is a substantial problem.[2]

      • Troubleshooting Steps:

        • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate to maintain this compound in its desired protonation state, which is crucial for consistent retention and good peak shape.[3]

        • Column Selection: Consider using a column specifically designed for polar compounds or organic acids. Mixed-mode or ion-exchange chromatography can provide better retention and separation for highly hydrophilic compounds like this compound.[3]

        • Gradient Optimization: Adjust the gradient elution to ensure adequate separation of this compound from matrix components.

        • System Maintenance: Regularly clean the ion source and replace the column if it's aged or contaminated.

Issue 2: Inconsistent Results and Poor Reproducibility

  • Question: I am observing significant variability in the quantification of this compound across different sample injections. What could be causing this?

  • Answer: Inconsistent results are often a symptom of unaddressed matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.

    • Troubleshooting Steps:

      • Implement an Internal Standard: The most reliable way to correct for variability is to use a stable isotope-labeled (SIL) internal standard for this compound. The SIL internal standard will experience the same matrix effects as the analyte, allowing for accurate and precise quantification.[4]

      • Evaluate Sample Preparation: Inconsistent sample cleanup can lead to varying levels of matrix components in the final extract. Ensure your sample preparation method, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is robust and reproducible.

      • Assess Matrix Effects: To quantify the extent of the matrix effect, you can perform a post-extraction spike experiment. This involves comparing the analyte's response in a clean solvent to its response in a sample matrix spiked with the same concentration of the analyte after extraction.[5]

Issue 3: Low Signal Intensity or Complete Signal Loss

  • Question: The signal for this compound is much lower than expected, or in some cases, completely absent. What should I investigate?

  • Answer: A significant drop in signal intensity, also known as ion suppression, is a severe form of matrix effect. This occurs when co-eluting matrix components compete with the analyte for ionization.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: This is the most effective way to combat severe ion suppression. Techniques like Solid Phase Extraction (SPE) can selectively remove interfering matrix components. For organic acids, an anion-exchange SPE can be particularly effective.

      • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[6]

      • Optimize Chromatography: Enhance the chromatographic separation to resolve this compound from the interfering compounds. This can be achieved by modifying the mobile phase, gradient, or using a different type of chromatography column.

      • Check for Contamination: High background contamination in the system can also lead to decreased sensitivity. Running a solvent blank can help identify if the contamination originates from the system itself.[1]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound?

    • A1: Solid Phase Extraction (SPE) is a highly effective technique for removing matrix components that can cause ion suppression. For organic acids like this compound, an anion-exchange SPE cartridge can be used to selectively retain the acidic analytes while allowing neutral and basic interferences to be washed away.

  • Q2: Can I use protein precipitation for sample cleanup?

    • A2: While protein precipitation is a simple and fast method, it may not be sufficient to remove all interfering matrix components, especially phospholipids, which are a major cause of matrix effects. For complex biological matrices, a more selective technique like SPE is generally recommended.

Chromatography and Mass Spectrometry

  • Q3: What are the recommended LC-MS conditions for analyzing this compound?

    • A3: For LC-MS analysis, a reversed-phase C18 column can be used with an acidic mobile phase (e.g., water with 0.1% formic acid) to ensure the analyte is in its protonated form.[7] Detection is typically performed using electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.[7]

  • Q4: Is derivatization necessary for the analysis of this compound?

    • A4: For LC-MS analysis, derivatization is generally not required. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make the non-volatile organic acid amenable to gas chromatography. A common derivatization procedure involves silylation.[7]

Data Analysis and Quantification

  • Q5: How can I accurately quantify this compound in the presence of matrix effects?

    • A5: The gold standard for accurate quantification in the presence of matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing a reliable means of correction.

  • Q6: What is the standard addition method and when should it be used?

    • A6: The standard addition method involves adding known amounts of a standard to the sample and then determining the concentration of the analyte by extrapolation. This method can be used to correct for matrix effects when a suitable internal standard is not available.[5]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound

This protocol describes a general procedure for the extraction of this compound from a biological matrix using a strong anion exchange (SAX) SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 6 mL of methanol, followed by 6 mL of water.[8]

  • Sample Loading: Adjust the pH of the sample to be 2 pH units higher than the pKa of this compound to ensure it is deprotonated. Load the sample onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with a suitable solvent to remove neutral and basic interferences. The choice of wash solvent should be optimized to avoid elution of the analyte.

  • Elution: Elute the retained this compound with an acidic solvent, such as 4 mL of 0.5M H₂SO₄.[8]

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol outlines a typical silylation procedure for the derivatization of this compound.

  • Extraction: Extract the organic acids from the sample using a solvent mixture (e.g., methanol/water/chloroform).[7]

  • Drying: Evaporate the extract to dryness under a stream of nitrogen.[7]

  • Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]

  • Incubation: Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.[7]

  • Analysis: Inject the derivatized sample into the GC-MS system.[7]

Quantitative Data Summary

The following table summarizes the recovery of organic acids using different extraction methods, which can be indicative of the efficiency of matrix effect reduction.

Organic AcidExtraction MethodMean Recovery (%)Reference
VariousSolid Phase Extraction (SPE)84.1[9]
VariousLiquid-Liquid Extraction (LLE)77.4[9]

Note: This data represents a general comparison of extraction methods for organic acids and may not be specific to this compound. The efficiency of each method can vary depending on the specific matrix and analytical conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatography (LC or GC) Extraction->Chromatography Derivatization->Chromatography MS Mass Spectrometry Chromatography->MS Data_Analysis Data Analysis MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification Troubleshooting_Logic cluster_solutions_pps Solutions for Poor Peak Shape cluster_solutions_ir Solutions for Inconsistent Results cluster_solutions_ls Solutions for Low Signal Start Problem Encountered Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Low_Signal Low Signal? Start->Low_Signal Optimize_Chroma Optimize Chromatography Poor_Peak_Shape->Optimize_Chroma Check_Column Check Column Condition Poor_Peak_Shape->Check_Column Clean_System Clean System Poor_Peak_Shape->Clean_System Use_IS Use Internal Standard Inconsistent_Results->Use_IS Validate_SP Validate Sample Prep Inconsistent_Results->Validate_SP Improve_Cleanup Improve Sample Cleanup Low_Signal->Improve_Cleanup Dilute_Sample Dilute Sample Low_Signal->Dilute_Sample Optimize_MS Optimize MS Settings Low_Signal->Optimize_MS

References

Technical Support Center: Optimizing Cell Culture Conditions for 2-Oxobutanoic Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for studying 2-oxobutanoic acid (α-ketobutyrate) metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its metabolism?

A1: this compound (also known as alpha-ketobutyric acid) is a keto acid that serves as a key intermediate in the metabolism of several amino acids, including threonine and methionine.[1][2] Its catabolism leads to the production of propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA, playing a crucial role in cellular energy production.[3][4] Studying its metabolism is vital for understanding various physiological and pathological states, including inborn errors of metabolism and the metabolic reprogramming observed in cancer.

Q2: Which cell lines are suitable for studying this compound metabolism?

A2: The choice of cell line depends on the specific research question. For general metabolic studies, cell lines with robust metabolic activity such as HepG2 (liver carcinoma), C2C12 (myoblasts)[5], and various cancer cell lines known for their metabolic plasticity are often used. For studies on specific metabolic disorders, patient-derived fibroblasts or genetically engineered cell lines may be more appropriate.

Q3: What is a typical concentration range for this compound supplementation in cell culture?

A3: The optimal concentration of this compound can vary significantly between cell types and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on available literature for related keto acids, a starting range of 0.1 mM to 10 mM can be considered.[5] High concentrations of this compound can be toxic to some cells, potentially by inhibiting key enzymes like the pyruvate (B1213749) dehydrogenase complex.[6]

Q4: How can I measure the intracellular concentration of this compound?

A4: Intracellular concentrations of this compound can be measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][4] These methods typically involve quenching of metabolic activity, extraction of intracellular metabolites, and subsequent derivatization for GC-MS analysis or direct analysis by LC-MS/MS.

Troubleshooting Guides

Issue 1: Poor Cell Growth or Viability After this compound Supplementation
Possible Cause Troubleshooting Step
Toxicity at high concentrations Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a low concentration (e.g., 0.1 mM) and gradually increase it.[6][7]
Acidification of the culture medium This compound is an organic acid that can lower the pH of the culture medium. Prepare stock solutions of this compound and adjust the pH to the physiological range (7.2-7.4) before adding to the culture medium. Monitor the pH of the culture medium regularly.[8]
Nutrient depletion Supplementation with this compound can alter cellular metabolism and may lead to the rapid depletion of other essential nutrients. Ensure the basal medium is rich enough to support the increased metabolic demand.
Contamination Always use aseptic techniques. Visually inspect cultures for signs of microbial contamination. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[9]
Issue 2: High Background or Inconsistent Results in Metabolic Assays
Possible Cause Troubleshooting Step
Interference from medium components Phenol (B47542) red and other components in the culture medium can interfere with colorimetric and fluorometric assays. When possible, perform the final steps of the assay in a balanced salt solution (e.g., PBS) or phenol red-free medium.[6]
Incomplete cell lysis or metabolite extraction Optimize cell lysis and metabolite extraction protocols for your specific cell type and assay. Ensure complete disruption of cell membranes to release all intracellular metabolites.
Sample degradation This compound and its metabolites can be unstable. Process samples quickly and keep them on ice to minimize enzymatic activity. Store extracts at -80°C for long-term storage.
Inconsistent cell numbers Normalize results to cell number or total protein content to account for variations in cell density between wells or plates.

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol is a standard method to assess cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (pH adjusted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Quantification of Intracellular this compound by GC-MS

This protocol provides a general workflow for the analysis of organic acids, including this compound, from cell culture samples.

Materials:

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Derivatization reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • GC-MS system

Procedure:

  • Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold PBS. Immediately add ice-cold quenching solution to the cells to halt metabolic activity.

  • Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Add the internal standard. Perform freeze-thaw cycles or sonication to lyse the cells. Centrifuge to pellet cell debris.

  • Sample Preparation: Transfer the supernatant containing the metabolites to a new tube. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add the derivatization reagent (e.g., MSTFA) to the dried extract and incubate at a specific temperature (e.g., 70°C) to form volatile derivatives.[1]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The oven temperature is programmed to separate the different organic acids, which are then detected by the mass spectrometer.[1]

  • Quantification: Create a standard curve using known concentrations of derivatized this compound to quantify the amount in the samples.

Data Presentation

Table 1: Example Data for Optimizing this compound Concentration

This compound (mM)Cell Viability (% of Control)
0100 ± 5.2
0.1102 ± 4.8
0.598 ± 6.1
1.095 ± 5.5
5.075 ± 7.3
10.052 ± 8.9
Note: Data are representative and will vary depending on the cell line and experimental conditions.

Table 2: Intracellular Concentrations of α-Keto Acids in K562 Cells [4]

α-Keto AcidIntracellular Concentration (pmol/1 × 10⁶ cells)
α-Ketoglutaric acid316
Pyruvic acid138
α-Ketoisocaproic acid2.58
α-Keto-β-methylvaleric acid1.88
α-Ketoisovaleric acid1.55
α-Ketobutyric acid Not explicitly quantified in this study, but detectable

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

This compound is primarily generated from the catabolism of threonine and methionine. It is then converted to propionyl-CoA, which enters the TCA cycle as succinyl-CoA.

Threonine Threonine Two_Oxobutanoic_Acid This compound Threonine->Two_Oxobutanoic_Acid Methionine Methionine Methionine->Two_Oxobutanoic_Acid Propionyl_CoA Propionyl-CoA Two_Oxobutanoic_Acid->Propionyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 2. Dose-Response (Determine optimal 2-OBA conc.) Cell_Culture->Dose_Response Treatment 3. Cell Treatment (Expose cells to 2-OBA) Dose_Response->Treatment Viability 4a. Viability/Proliferation Assay (e.g., MTT, WST-1) Treatment->Viability Metabolomics 4b. Metabolite Analysis (LC-MS, GC-MS) Treatment->Metabolomics Flux_Analysis 4c. Metabolic Flux Analysis (¹³C-labeling) Treatment->Flux_Analysis Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Metabolomics->Data_Analysis Flux_Analysis->Data_Analysis Two_Oxobutanoic_Acid This compound Propionyl_CoA Propionyl-CoA Two_Oxobutanoic_Acid->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG mTOR mTOR Signaling Alpha_KG->mTOR Inferred Regulation HIF1a HIF-1α Stability Alpha_KG->HIF1a Inferred Regulation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hypoxia_Response Hypoxia Response HIF1a->Hypoxia_Response

References

addressing solubility issues of 2-Oxobutanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 2-Oxobutanoic acid in organic solvents.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the dissolution of this compound.

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What should I do first?

Initial steps should focus on optimizing the physical conditions of dissolution. First, ensure you are using a high-purity solvent, as impurities can affect solubility. Next, try gently heating the mixture while stirring. An increase in temperature often enhances solubility. Sonication is another effective method to break down solute aggregates and facilitate dissolution.

Q2: Heating and sonication are not sufficiently improving the solubility of this compound. What is the next step?

If physical methods are insufficient, consider adjusting the polarity of your solvent system. You can try adding a small amount of a co-solvent. For instance, if you are using a non-polar solvent, adding a more polar solvent in a small, miscible quantity can significantly improve the solubility of a polar compound like this compound.

Q3: Can I use a co-solvent system for my experiments?

Yes, co-solvent systems are a common and effective strategy. For in-vivo experiments, formulations using a combination of DMSO, PEG300, Tween-80, and saline have been shown to be effective in dissolving this compound. For laboratory applications, a small percentage of a polar solvent like DMSO or methanol (B129727) can be added to a less polar solvent to enhance solubility.

Q4: Are there any chemical modifications I can make to this compound to improve its solubility?

While chemical modification is a possibility for carboxylic acids in general, it is often not the preferred first approach as it alters the molecule. However, in some cases, converting the carboxylic acid to its corresponding salt (e.g., a sodium or potassium salt) can dramatically increase its solubility in polar solvents. This is achieved by reacting the acid with a suitable base.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a polar molecule and is soluble in water and alcohol. It is also soluble in dimethyl sulfoxide (B87167) (DMSO). Its solubility in non-polar organic solvents is generally limited.

Q2: Is this compound stable when heated to improve solubility?

Care should be taken when heating to dissolve this compound. While moderate heating can aid dissolution, excessive or prolonged heating can potentially lead to degradation. It is advisable to monitor for any color changes or other signs of degradation.

Q3: How does the presence of water affect the solubility of this compound in organic solvents?

For some carboxylic acids, the presence of a small amount of water in an organic solvent can surprisingly increase their solubility. This phenomenon is attributed to the formation of hydrogen bonds and is more pronounced in Lewis-base solvents.

Q4: What are the recommended storage conditions for this compound solutions?

Once dissolved, it is best to prepare solutions fresh for use. If storage is necessary, it is recommended to store aliquots in tightly sealed containers at low temperatures (-20°C or -80°C) to minimize degradation. For in-vivo experiments, working solutions should be prepared fresh on the day of use.

Solubility Data

The following table summarizes the available solubility data for this compound.

SolventQuantitative SolubilityQualitative SolubilityCitation
Water119 mg/mLSoluble
Dimethyl Sulfoxide (DMSO)≥ 2.5 mg/mL, 45 mg/mLSoluble
Ethanol-Soluble
Methanol---
Acetone---
Ethyl Acetate---
Dichloromethane---
Corn Oil≥ 2.5 mg/mL (in 10% DMSO)-
Saline (with co-solvents)≥ 2.5 mg/mL-

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the selected organic solvent to the vial in small increments.

  • Stir the mixture continuously using a magnetic stirrer.

  • If the compound does not dissolve completely, gently warm the vial in a water bath (not exceeding 40-50°C).

  • Alternatively, or in conjunction with heating, place the vial in an ultrasonic bath for 10-15 minute intervals.

  • Visually inspect the solution for any remaining solid particles.

  • Once fully dissolved, allow the solution to cool to room temperature before use.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol is adapted from a method for preparing a 2.5 mg/mL solution of this compound.

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volume of PEG300.

  • To the PEG300, slowly add the DMSO stock solution while vortexing.

  • Add Tween-80 to the mixture and vortex until a clear solution is obtained.

  • Finally, add saline to the desired final volume and vortex thoroughly.

  • The final composition of the vehicle should be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution Steps cluster_troubleshooting Troubleshooting cluster_end Result start This compound Powder + Organic Solvent stir Stir at Room Temperature start->stir heat Gently Heat (e.g., 40°C) stir->heat If not dissolved solution Clear Solution stir->solution If dissolved sonicate Sonicate heat->sonicate If still not dissolved heat->solution If dissolved cosolvent Add Co-solvent (e.g., DMSO) sonicate->cosolvent If still not dissolved sonicate->solution If dissolved cosolvent->solution If dissolved insoluble Insoluble cosolvent->insoluble If still insoluble

Caption: Experimental workflow for dissolving this compound.

logical_relationship compound This compound solubility Solubility compound->solubility polarity Polarity solubility->polarity temp Temperature solubility->temp cosolvent Co-solvent solubility->cosolvent solvent Solvent Choice solubility->solvent

Caption: Factors influencing the solubility of this compound.

Technical Support Center: Refining Derivatization Methods for 2-Oxobutanoic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their derivatization methods for the analysis of 2-Oxobutanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization and analysis of this compound.

Issue 1: Low or No Peak Corresponding to this compound Derivative

  • Question: I am not seeing a peak for my this compound derivative, or the peak intensity is very low. What are the possible causes and solutions?

  • Answer: This is a common issue that can stem from several factors related to sample preparation, the derivatization reaction itself, or the GC-MS system.

    • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

      • Solution: Optimize the reaction conditions. Ensure the reaction time and temperature are adequate. For the commonly used two-step oximation-silylation method, a typical starting point is methoximation at 60°C for 60 minutes, followed by silylation at 60°C for 30 minutes.[1] The ratio of the silylating reagent to the sample is also critical; a molar excess of the reagent is generally recommended.[2]

    • Presence of Moisture: Silylation reagents are highly sensitive to moisture. The presence of water in the sample or reagents can significantly reduce the derivatization yield.[3]

      • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Samples should be completely dry before adding the derivatization reagents. Lyophilization (freeze-drying) is an effective method for removing water from biological samples.[4][5]

    • Sample Degradation: this compound, like other α-keto acids, can be unstable and prone to decarboxylation.[5]

      • Solution: The methoximation step is crucial for stabilizing α-keto acids and preventing their degradation.[4][5] Analyze the derivatized samples as soon as possible, as trimethylsilyl (B98337) (TMS) ethers can hydrolyze over time.[2]

    • GC-MS System Issues: Problems with the GC inlet, column, or detector can also lead to poor peak intensity.

      • Solution: Verify the GC-MS system is functioning correctly with a known standard. Check for leaks in the system and ensure the GC inlet temperature is appropriate to prevent thermal degradation of the derivative.[2]

Issue 2: Presence of Multiple Peaks for the this compound Derivative

  • Question: I am observing multiple peaks in my chromatogram that seem to correspond to my this compound derivative. Why is this happening and how can I resolve it?

  • Answer: The appearance of multiple peaks for a single analyte is often related to incomplete or side reactions during derivatization.

    • Incomplete Methoximation: If the initial methoximation step is incomplete, the underivatized keto group can exist in equilibrium with its enol form. Both of these forms can then be silylated, leading to two distinct derivatives and thus two peaks.[1]

      • Solution: Ensure the methoximation reaction goes to completion by optimizing the reaction time and temperature.

    • Tautomerization: Inadequate protection of the keto group can lead to the formation of different isomers (tautomers) before or during the silylation step, with each isomer producing a separate peak. The methoximation step is specifically designed to prevent this phenomenon.[1]

      • Solution: A robust methoximation step is critical. Ensure the methoxyamine hydrochloride solution is fresh and the reaction conditions are optimal.

    • Incomplete Silylation: If the silylation of the carboxylic acid group is not complete, you may see a peak for the methoximated-only compound in addition to the fully derivatized product.[1]

      • Solution: Re-optimize the silylation reaction conditions, including the amount of silylating reagent, temperature, and time, to drive the reaction to completion. The use of a catalyst, such as 1% Trimethylchlorosilane (TMCS) with BSTFA or MSTFA, can enhance the reactivity, especially for sterically hindered groups.[1]

Issue 3: Peak Tailing or Broadening

  • Question: The peak for my this compound derivative is tailing or broad. How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by issues within the GC system or by the nature of the analyte itself.

    • Active Sites in the GC System: Adsorption of the analyte to active sites in the GC liner, injection port, or the column itself can cause peak tailing.

      • Solution: Use a deactivated liner and ensure all glassware is silanized to mask active Si-OH groups.[2] Check the condition of the GC column; an aging or contaminated column may lose its inertness.

    • Injection of Underivatized Analyte: Free this compound is a polar compound and will exhibit poor chromatography, leading to broad peaks.

      • Solution: Confirm that the derivatization reaction is complete.

    • Column Overload: Injecting too much sample can lead to peak fronting or broadening.

      • Solution: Try diluting the sample or reducing the injection volume.

Frequently Asked Questions (FAQs)

Derivatization Chemistry

  • Q1: Why is a two-step derivatization (oximation followed by silylation) recommended for this compound?

    • A1: The initial oximation (or methoximation) step is crucial to protect the reactive keto group of this compound. This prevents the formation of multiple isomers (tautomerization) and potential degradation through decarboxylation during the subsequent heating and analysis steps.[1][4][5] The second step, silylation, derivatizes the carboxylic acid group, increasing the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[1]

  • Q2: What is the difference between BSTFA, MSTFA, and MTBSTFA, and which one should I choose?

    • A2: These are all silylating reagents that replace active hydrogens with a silyl (B83357) group.

      • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are both powerful silylating agents that form trimethylsilyl (TMS) derivatives. MSTFA is often preferred because its byproducts are more volatile and less likely to interfere with the chromatogram.[1]

      • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) forms a tert-butyldimethylsilyl (TBDMS) derivative, which is more stable and less susceptible to hydrolysis than TMS derivatives. This increased stability can be advantageous, especially if there is a delay between derivatization and analysis.

Experimental Protocol

  • Q3: Can you provide a detailed protocol for the two-step derivatization of this compound?

    • A3: Yes, here is a general protocol that can be optimized for your specific application.

      Protocol: Two-Step Derivatization of this compound for GC-MS Analysis

      • Sample Preparation:

        • For liquid samples (e.g., plasma, urine), perform a protein precipitation step if necessary (e.g., with cold methanol). Centrifuge to remove precipitated proteins.

        • Transfer a known volume of the supernatant or standard solution to a reaction vial.

        • Evaporate the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to ensure the sample is completely dry.[3]

      • Methoximation Step:

        • Prepare a fresh solution of methoxyamine hydrochloride (MeOx) in pyridine (B92270) (e.g., 20 mg/mL).

        • Add 50 µL of the MeOx solution to the dried sample in the reaction vial.

        • Tightly cap the vial and vortex for 1 minute to ensure the sample is fully dissolved.

        • Incubate the mixture at 60°C for 60 minutes.[1]

      • Silylation Step:

        • Allow the vial to cool to room temperature after the methoximation reaction.

        • Add 80 µL of a silylating reagent such as MSTFA with 1% TMCS.

        • Tightly cap the vial and vortex for 30 seconds.

        • Incubate the mixture at 60°C for 30 minutes.[1]

      • GC-MS Analysis:

        • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

        • If any precipitate is present, centrifuge the vial and transfer the supernatant to a new autosampler vial for analysis.

        • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

  • Q4: What are the optimal reaction times and temperatures?

    • A4: The optimal conditions can vary depending on the sample matrix and the specific silylating reagent used. A good starting point for the two-step derivatization is 60 minutes at 60°C for methoximation and 30 minutes at 60°C for silylation.[1] However, it is recommended to optimize these parameters for your specific application to ensure complete derivatization.

Data Interpretation

  • Q5: How can I confirm that my peak is the derivatized this compound?

    • A5: The most reliable method is to analyze a pure standard of this compound that has been subjected to the same derivatization procedure. The retention time and the mass spectrum of your sample peak should match that of the derivatized standard. The mass spectrum of the derivatized compound will show characteristic fragments that can be used for identification.

Quantitative Data Summary

The choice of derivatization reagent and method can significantly impact the quantitative results of your analysis. The following tables summarize key performance metrics for different derivatization approaches for organic acids.

Table 1: Comparison of Silylating Reagents for GC-MS Analysis

ReagentDerivativeKey AdvantagesKey Disadvantages
BSTFA TMSPowerful silylating agent.Byproducts can sometimes interfere with the chromatogram. Derivatives are sensitive to moisture.
MSTFA TMSByproducts are highly volatile and often elute with the solvent front, leading to cleaner chromatograms.[1]Derivatives are sensitive to moisture.
MTBSTFA TBDMSDerivatives are more stable and less sensitive to hydrolysis than TMS derivatives.May be less reactive towards sterically hindered groups.

Table 2: Performance Metrics for Organic Acid Analysis by GC-MS with Derivatization

ParameterTypical ValueReference
Limit of Detection (LOD) Low ng/mL to pg/mL[6]
Limit of Quantitation (LOQ) Low ng/mL[6]
Linearity (R²) > 0.99[6]
Precision (%RSD) < 15%[6]
Accuracy (% Recovery) 85-115%[6]

Experimental Protocols

Detailed Methodology for Two-Step Derivatization of this compound

This protocol provides a comprehensive step-by-step guide for the derivatization of this compound from biological samples for GC-MS analysis.

Materials:

  • This compound standard

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (e.g., a stable isotope-labeled this compound)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vials (e.g., 2 mL with screw caps)

  • GC vials with inserts

  • Centrifuge

  • Evaporator (nitrogen stream or vacuum)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent.

    • For biological samples, add a known amount of internal standard.

    • Perform a liquid-liquid extraction of the organic acids using an appropriate solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Transfer the dried extract to a clean reaction vial and evaporate to complete dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Step 1: Methoximation

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to each dried sample and standard in the reaction vials.

    • Seal the vials tightly and vortex thoroughly to dissolve the residue.

    • Incubate the vials at 60°C for 60 minutes in a heating block or oven.[1]

  • Step 2: Silylation

    • After incubation, allow the vials to cool to room temperature.

    • Add 80 µL of MSTFA containing 1% TMCS to each vial.

    • Seal the vials tightly and vortex for 30 seconds.

    • Incubate the vials at 60°C for 30 minutes.[1]

  • GC-MS Analysis

    • After the second incubation, allow the vials to cool to room temperature.

    • If a precipitate has formed, centrifuge the vials and transfer the clear supernatant to GC vials with inserts.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample or Standard Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60°C, 60 min) Drying->Methoximation Silylation Step 2: Silylation (MSTFA + 1% TMCS, 60°C, 30 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for the two-step derivatization of this compound.

Troubleshooting_Logic Start GC-MS Analysis Issue NoPeak Low or No Peak Start->NoPeak MultiPeak Multiple Peaks Start->MultiPeak PeakTailing Peak Tailing/Broadening Start->PeakTailing IncompleteDeriv Incomplete Derivatization? NoPeak->IncompleteDeriv Yes Moisture Moisture Present? NoPeak->Moisture No IncompleteMox Incomplete Methoximation? MultiPeak->IncompleteMox Yes IncompleteSil Incomplete Silylation? MultiPeak->IncompleteSil No ActiveSites Active Sites in System? PeakTailing->ActiveSites Yes Underivatized Underivatized Analyte? PeakTailing->Underivatized No OptimizeConditions Optimize Time/Temp/Reagent Ratio IncompleteDeriv->OptimizeConditions Degradation Sample Degradation? Moisture->Degradation No DrySample Ensure Anhydrous Conditions Moisture->DrySample Yes Stabilize Use Methoximation Degradation->Stabilize Yes OptimizeMox Optimize Methoximation Step IncompleteMox->OptimizeMox OptimizeSil Optimize Silylation Step IncompleteSil->OptimizeSil Yes DeactivateSystem Use Deactivated Liner/Column ActiveSites->DeactivateSystem EnsureCompleteDeriv Confirm Complete Derivatization Underivatized->EnsureCompleteDeriv Yes

Caption: Troubleshooting decision tree for this compound derivatization.

References

Validation & Comparative

Validating 2-Oxobutanoic Acid as a Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases, including type 2 diabetes (T2D), metabolic syndrome, and non-alcoholic fatty liver disease (NAFLD), necessitates the discovery and validation of early and reliable biomarkers. 2-Oxobutanoic acid, also known as alpha-ketobutyrate, and its downstream metabolite 2-hydroxybutyrate (2-HB), have emerged as promising candidates in this pursuit. This guide provides a comprehensive comparison of this compound (and 2-HB) with established and alternative biomarkers, supported by experimental data and detailed protocols to aid in their validation and application in metabolic disease research.

Metabolic Significance of this compound

This compound is a key intermediate in the catabolism of the amino acids threonine and methionine. Its levels are indicative of shifts in amino acid and glucose metabolism. Under conditions of metabolic stress, such as insulin (B600854) resistance, the flux through these pathways can be altered, leading to changes in the circulating concentrations of this compound and its reduced form, 2-hydroxybutyrate. Elevated levels of 2-HB, in particular, have been associated with increased lipid oxidation and oxidative stress, hallmarks of metabolic dysfunction.

Metabolic Pathway of this compound Threonine Threonine Two_Oxobutanoic_Acid This compound (alpha-Ketobutyrate) Threonine->Two_Oxobutanoic_Acid Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Cystathionine->Two_Oxobutanoic_Acid Oxidative_Stress Oxidative Stress Oxidative_Stress->Two_Oxobutanoic_Acid Two_Hydroxybutyrate 2-Hydroxybutyrate (2-HB) Two_Oxobutanoic_Acid->Two_Hydroxybutyrate Lactate Dehydrogenase (LDH) (Increased NADH/NAD+ ratio) Propionyl_CoA Propionyl-CoA Two_Oxobutanoic_Acid->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Insulin_Resistance Insulin Resistance Insulin_Resistance->Oxidative_Stress Insulin_Resistance->Two_Hydroxybutyrate

Metabolic pathway of this compound.

Comparative Analysis of Biomarkers for Metabolic Diseases

The utility of a biomarker is determined by its diagnostic and prognostic accuracy, including its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). The following tables provide a comparative summary of 2-hydroxybutyrate (as a proxy for this compound metabolism) and other key biomarkers for major metabolic diseases.

Insulin Resistance and Type 2 Diabetes

Elevated levels of 2-HB have been identified as an early indicator of insulin resistance, often preceding the onset of hyperglycemia.[1] One study established a cut-off value of 5 µg/mL for 2-HB to differentiate between insulin-resistant and insulin-sensitive individuals with an accuracy of 76%.[2] Furthermore, increased baseline concentrations of 2-HB have been associated with a progressive decline in glucose tolerance.[3]

BiomarkerDiseaseSensitivitySpecificityAUCNotes
2-Hydroxybutyrate (2-HB) Insulin Resistance---A cut-off of 5 µg/mL showed 76% accuracy in distinguishing insulin-resistant from insulin-sensitive individuals.[2]
Hemoglobin A1c (HbA1c) Type 2 Diabetes50% (at 6.5%)[4]97% (at 6.5%)[4]0.970[5]Widely used for long-term glycemic control.
Fasting Plasma Glucose (FPG) Type 2 Diabetes49% (at ≥126 mg/dL)[4]98% (at ≥126 mg/dL)[4]0.939[5]A standard diagnostic criterion for diabetes.
Branched-Chain Amino Acids (BCAAs) Insulin Resistance---Elevated levels are strongly associated with insulin resistance.[6][7]
Adiponectin Type 2 Diabetes---Lower levels are associated with an increased risk of developing T2D.[8]
Fasting Insulin Insulin Resistance--0.767-0.770[9]A direct measure of insulin secretion and resistance.
HOMA-IR Insulin Resistance--0.703-0.792[9][10]A calculated index of insulin resistance.
Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. While direct evidence for this compound as a standalone biomarker for metabolic syndrome is still emerging, its link to insulin resistance, a core component of the syndrome, is significant.

BiomarkerDiseaseSensitivitySpecificityAUCNotes
Adiponectin Metabolic Syndrome--0.73-0.81[11][12]Lower levels are strongly associated with metabolic syndrome.[12]
Fasting Insulin Metabolic Syndrome--0.767-0.770[9]Elevated levels are a key feature of metabolic syndrome.
HOMA-IR Metabolic Syndrome--0.703-0.792[9][10]A widely used research tool to assess insulin resistance in metabolic syndrome.
Triglycerides Metabolic Syndrome---A core diagnostic criterion for metabolic syndrome.
HDL Cholesterol Metabolic Syndrome---A core diagnostic criterion for metabolic syndrome.
Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. Emerging evidence suggests a link between altered ketone body metabolism, including reduced β-hydroxybutyrate (a related ketone body), and the progression of NAFLD.[13][14] Further research is needed to specifically validate this compound or 2-HB in this context.

BiomarkerDiseaseSensitivitySpecificityAUCNotes
β-Hydroxybutyrate NAFLD---Reduced levels are associated with obesity-related NAFLD.[15][16]
Alanine Aminotransferase (ALT) NAFLD---A commonly used liver enzyme marker, but lacks specificity.
Aspartate Aminotransferase (AST) NAFLD---Another liver enzyme marker, often used in conjunction with ALT.

Experimental Protocols

Accurate and reproducible quantification of this compound and its metabolites is crucial for their validation as biomarkers. The following are detailed methodologies for the analysis of 2-hydroxybutyrate in human serum/plasma using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 2-Hydroxybutyric Acid in Human Serum using GC-MS

This method involves liquid-liquid extraction followed by derivatization to make the analyte suitable for GC-MS analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of serum, add an internal standard (e.g., 2-hydroxybutyrate-d3).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes.

3. GC-MS Analysis

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 180°C at 10°C/min, then to 300°C at 25°C/min, and hold for 5 min.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) mode, with selected ion monitoring (SIM) for target ions of derivatized 2-HB and its internal standard.

Quantification of 2-Hydroxybutyric Acid in Human Plasma using LC-MS/MS

This method offers high sensitivity and specificity for the quantification of 2-HB.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., 2-hydroxybutyrate-d3).

  • Vortex thoroughly to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Electrospray ionization (ESI) in negative mode, with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 2-HB and its internal standard.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the general workflow for biomarker validation and the central role of this compound in metabolic pathways.

Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Utility Discovery_Study Untargeted Metabolomics (e.g., GC-MS, LC-MS) Candidate_Selection Candidate Biomarker Selection (e.g., this compound) Discovery_Study->Candidate_Selection Assay_Development Targeted Assay Development (e.g., LC-MS/MS) Candidate_Selection->Assay_Development Cohort_Studies Validation in Independent Cohorts Assay_Development->Cohort_Studies Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, AUC) Cohort_Studies->Performance_Evaluation Clinical_Application Clinical Application (Risk Stratification, Diagnosis) Performance_Evaluation->Clinical_Application

Biomarker validation workflow.

Conclusion

This compound and its metabolite, 2-hydroxybutyrate, show considerable promise as early biomarkers for metabolic diseases, particularly insulin resistance and type 2 diabetes. Their position at the crossroads of amino acid and glucose metabolism makes them sensitive indicators of metabolic dysregulation. While further large-scale, head-to-head comparative studies are needed to firmly establish their clinical utility against a broader panel of biomarkers for a range of metabolic diseases, the existing evidence warrants their inclusion in metabolic research and drug development pipelines. The detailed experimental protocols provided in this guide offer a starting point for researchers to accurately quantify these promising biomarkers and further investigate their role in metabolic health and disease.

References

comparative analysis of 2-Oxobutanoic acid levels in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the varying concentrations of 2-Oxobutanoic acid, a key metabolic intermediate, in different biological species. This report provides quantitative data, detailed experimental protocols, and visualizations of the relevant metabolic pathways.

Introduction

This compound, also known as alpha-ketobutyric acid, is a crucial intermediate in the metabolism of several amino acids, including threonine, methionine, and isoleucine. Its metabolic fate involves conversion to propionyl-CoA, which subsequently enters the citric acid cycle, highlighting its importance in cellular energy production. Given its central role in metabolism, the concentration of this compound can vary between species and physiological states, making it a potential biomarker for metabolic health and disease. This guide presents a comparative analysis of this compound levels reported in various species, along with the methodologies used for its quantification.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different species and biological matrices. It is important to note that these values can be influenced by factors such as diet, age, and health status.

SpeciesBiological MatrixConcentrationReference
Homo sapiens (Human)Blood3.33 ± 5.00 µM
Saccharomyces cerevisiae (Yeast)Intracellular~1-2 mM[1]
Rattus norvegicus (Rat)PlasmaDetectable[2]
Mus musculus (Mouse)LiverNot explicitly quantified[3]
Pseudomonas aeruginosaCulture SupernatantNot explicitly quantified[4]

Note: The concentrations for rat, mouse, and Pseudomonas aeruginosa are not explicitly stated in the referenced literature abstracts but their presence is confirmed. Further analysis of the full-text articles is required for precise quantitative values.

Metabolic Pathways of this compound

This compound is primarily generated from the catabolism of the amino acids threonine and methionine. The key enzymatic reactions are the deamination of threonine by threonine dehydratase and the breakdown of cystathionine, an intermediate in methionine metabolism. Once formed, this compound is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the citric acid cycle.

Metabolic_Pathway Threonine Threonine Oxobutanoic_acid This compound Threonine->Oxobutanoic_acid Threonine dehydratase Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Cystathionine->Oxobutanoic_acid Propionyl_CoA Propionyl-CoA Oxobutanoic_acid->Propionyl_CoA Branched-chain α-keto acid dehydrogenase complex Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Metabolic pathway of this compound formation and its entry into the citric acid cycle.

Experimental Protocols

The quantification of this compound in biological samples is typically achieved using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity.

Quantification of this compound in Plasma using GC-MS

This protocol is adapted from methods for the analysis of short-chain fatty acids in human plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 300 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Acidify the sample with HCl.

  • Extract the analytes with an organic solvent such as methyl tert-butyl ether.

  • Centrifuge to separate the phases and collect the organic layer.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to increase the volatility of the analyte.

  • Incubate at a specific temperature to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

  • The separation of the analyte is achieved based on its volatility and interaction with the stationary phase.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of the derivatized this compound.

Quantification of Keto Acids in Plasma using LC-MS/MS

This protocol is based on a validated method for the analysis of various keto acids in rat plasma.[2]

1. Sample Preparation (Protein Precipitation and Derivatization):

  • To a plasma sample, add an internal standard.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant.

  • The supernatant is then subjected to a pre-column derivatization step. A common derivatizing agent for keto acids is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the keto group.

2. LC-MS/MS Analysis:

  • The derivatized sample is injected into a liquid chromatograph.

  • Separation is typically performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid.

  • The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized this compound and its internal standard are monitored for highly selective and sensitive quantification.

Experimental_Workflow cluster_GCMS GC-MS Protocol cluster_LCMSMS LC-MS/MS Protocol GCMS_Sample Plasma Sample GCMS_LLE Liquid-Liquid Extraction GCMS_Sample->GCMS_LLE GCMS_Deriv Derivatization GCMS_LLE->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis LCMSMS_Sample Plasma/Tissue Sample LCMSMS_PP Protein Precipitation LCMSMS_Sample->LCMSMS_PP LCMSMS_Deriv Derivatization LCMSMS_PP->LCMSMS_Deriv LCMSMS_Analysis LC-MS/MS Analysis LCMSMS_Deriv->LCMSMS_Analysis

General experimental workflows for the quantification of this compound.

Conclusion

This guide provides a foundational overview of this compound levels across different species and the analytical methods for their determination. The compiled data highlights the presence of this metabolite in a range of organisms from microbes to humans. The detailed experimental protocols offer a starting point for researchers aiming to quantify this compound in their own studies. Further research is needed to establish more comprehensive and directly comparable quantitative data across a wider array of species and tissues to fully understand the physiological and pathological significance of this important metabolic intermediate.

References

A Comparative Guide to 2-Oxobutanoic Acid and Other Alpha-Keto Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Alpha-keto acids are critical metabolites that stand at the crossroads of numerous biochemical pathways, centrally involved in amino acid and carbohydrate metabolism. Among these, 2-Oxobutanoic acid (also known as alpha-ketobutyric acid) plays a unique role, primarily emerging from the catabolism of threonine and methionine. Understanding its distinct characteristics in comparison to other alpha-keto acids, such as pyruvic acid, alpha-ketoglutaric acid, and the branched-chain alpha-keto acids (BCKAs), is paramount for researchers in metabolic diseases, oncology, and drug development. This guide provides a comprehensive comparison of their physicochemical properties, metabolic functions, and analytical determination, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The subtle structural differences among alpha-keto acids translate to variations in their physicochemical properties, influencing their biological activity and analytical behavior. A summary of these properties is presented in Table 1.

PropertyThis compoundPyruvic Acidα-Ketoglutaric Acidα-Ketoisovaleric Acidα-Ketoisocaproic Acidα-Keto-β-methylvaleric Acid
Molecular Formula C₄H₆O₃[1]C₃H₄O₃[2]C₅H₆O₅[3]C₅H₈O₃[4]C₆H₁₀O₃C₆H₁₀O₃[5]
Molecular Weight ( g/mol ) 102.09[2]88.06[2]146.11[3]116.12[4]130.14130.14[5]
Melting Point (°C) 32-34[6]11.8[2]115[7]31.5[8]N/A42[5]
Boiling Point (°C) N/A165[2]Decomposes170.5[4]N/A84 (at 18 mmHg)[5]
pKa ~2.5 (estimated)2.50[2]2.47, 4.82[3]N/AN/A3.52[9]
Solubility in water Soluble[1]Miscible[10]Highly soluble[3]N/AN/AN/A

Distinct Metabolic Roles and Signaling Pathways

Alpha-keto acids are not merely metabolic intermediates but also act as signaling molecules. Their roles are largely dictated by their metabolic origins and fates.

This compound: This alpha-keto acid is a key product of the catabolism of L-threonine and methionine.[11] It is subsequently converted to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA.[11][12] This pathway is distinct from the entry points of other major alpha-keto acids.

Pyruvic Acid: As the end product of glycolysis, pyruvic acid holds a central position in cellular metabolism.[13] It can be converted to acetyl-CoA to fuel the citric acid cycle, be a substrate for gluconeogenesis, or be fermented to lactate.

Alpha-Ketoglutaric Acid: A key intermediate in the citric acid cycle, alpha-ketoglutarate (B1197944) links carbohydrate and amino acid metabolism.[14][15] It can be formed from isocitrate and can be transaminated to form glutamate, a crucial neurotransmitter and nitrogen donor.[7][16]

Branched-Chain Alpha-Keto Acids (BCKAs): These include α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), derived from the branched-chain amino acids leucine, isoleucine, and valine, respectively.[17] Their catabolism provides a significant source of energy, particularly in muscle tissue.[18]

Below are diagrams illustrating the distinct metabolic pathways of these alpha-keto acids.

threonine_degradation Threonine Threonine This compound This compound Threonine->this compound Threonine dehydratase Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA_Cycle Citric Acid Cycle Succinyl-CoA->TCA_Cycle

Threonine degradation to Propionyl-CoA.

bcaa_catabolism cluster_bcaas Branched-Chain Amino Acids cluster_bckas Branched-Chain Alpha-Keto Acids Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Acetyl-CoA Acetyl-CoA KIC->Acetyl-CoA KMV->Acetyl-CoA Propionyl-CoA Propionyl-CoA KMV->Propionyl-CoA KIV->Propionyl-CoA

Catabolism of Branched-Chain Amino Acids.

tca_cycle_alpha_ketoglutarate Isocitrate Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate Isocitrate dehydrogenase Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA α-Ketoglutarate dehydrogenase Glutamate Glutamate α-Ketoglutarate->Glutamate Transamination TCA_Cycle Citric Acid Cycle

Role of α-Ketoglutarate in the Citric Acid Cycle.

Experimental Protocols for a-Keto Acid Analysis

Accurate quantification of alpha-keto acids in biological matrices is crucial for metabolic studies. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization to increase the volatility of the alpha-keto acids.

1. Sample Preparation and Extraction:

  • Biological samples (e.g., serum, urine, cell lysates) are deproteinized, often with a cold organic solvent like methanol (B129727) or acetonitrile.

  • The supernatant is collected and dried under a stream of nitrogen.

2. Derivatization:

  • The dried extract is derivatized to convert the non-volatile keto acids into volatile esters. Common derivatizing agents include:

    • Silylation reagents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[19] The reaction is typically carried out at elevated temperatures (e.g., 70°C).[19]

    • Alkylation reagents: such as isobutyl chloroformate.[20]

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a DB-5ms, is commonly used.[19]

  • Carrier Gas: Helium is the typical carrier gas.

  • Temperature Program: A temperature gradient is employed to separate the derivatized alpha-keto acids.

  • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[19]

gcms_workflow Sample Biological Sample Extraction Deproteinization & Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

General workflow for GC-MS analysis of α-keto acids.
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of alpha-keto acids with or without derivatization, often coupled with UV or fluorescence detection, or mass spectrometry.

1. Sample Preparation:

  • Similar to GC-MS, samples are deproteinized and the supernatant is collected.

  • For direct analysis, the sample may be filtered and directly injected.

  • For methods requiring derivatization, a suitable reagent is added.

2. Derivatization (for enhanced detection):

  • UV/Vis Derivatization: Reagents like 4-nitro-1,2-phenylenediamine (NPD)[6] or meso-stilbenediamine[21] react with the alpha-keto group to form a chromophoric derivative detectable by UV-Vis.

  • Fluorescence Derivatization: Reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) create highly fluorescent derivatives, enabling sensitive detection.[22]

3. HPLC Analysis:

  • Column: Reversed-phase columns, such as a C18 column (e.g., Zorbax 300 SB-C18), are frequently used.[6][21]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer is employed.[6][21]

  • Detection:

    • UV Detection: Wavelengths are set based on the absorbance maximum of the derivatized or underivatized keto acid (e.g., 255 nm for NPD derivatives).[6]

    • Fluorescence Detection: Excitation and emission wavelengths are specific to the fluorescent tag used.

    • Mass Spectrometry (LC-MS/MS): Provides high selectivity and sensitivity, especially for complex biological matrices.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Derivatization Derivatization (Optional) Deproteinization->Derivatization HPLC HPLC Separation (e.g., C18 column) Derivatization->HPLC Detection Detection (UV, Fluorescence, or MS) HPLC->Detection Data Data Detection->Data Data Acquisition & Analysis

References

Comparative Analysis of a Novel Two-Biomarker Panel for Early Detection of Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Two-Biomarker Panel for Early-Stage Insulin (B600854) Resistance Detection

This guide provides a comparative analysis of a novel two-biomarker panel, comprising 2-Oxobutanoic acid and Glycine, for the early detection of insulin resistance. This panel is compared against the performance of each biomarker individually and the current standard diagnostic method, the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR). The information presented is intended for researchers, scientists, and drug development professionals interested in novel biomarkers for metabolic diseases.

Introduction to the Biomarker Panel

Early identification of insulin resistance is crucial for preventing the progression to type 2 diabetes and other metabolic disorders. The proposed two-biomarker panel leverages the metabolic insights provided by this compound and Glycine. This compound, a product of amino acid catabolism, is involved in glutathione (B108866) synthesis and can enter the Krebs cycle.[1][2] Altered levels may indicate metabolic stress and dysregulation. Glycine, a non-essential amino acid, has been shown to be inversely related to insulin resistance and the risk of type 2 diabetes. A panel combining these two markers could offer a more sensitive and specific assessment of early-stage insulin resistance than single markers or existing methods.

Performance Data

The following table summarizes the diagnostic performance of the two-biomarker panel in comparison to individual biomarkers and the HOMA-IR, based on a hypothetical validation study.

Biomarker/Panel Sensitivity (%) Specificity (%) Area Under the Curve (AUC) Positive Predictive Value (PPV) (%) Negative Predictive Value (NPV) (%)
This compound + Glycine Panel 92880.958594
This compound80750.827282
Glycine78720.797079
HOMA-IR85800.887886

Experimental Protocols

Case-Control Validation Study Protocol

A case-control study was designed to validate the diagnostic performance of the two-biomarker panel.

1. Subject Recruitment:

  • Cases: 150 individuals with early-stage insulin resistance, confirmed by euglycemic-hyperinsulinemic clamp.

  • Controls: 150 age- and BMI-matched healthy individuals with normal glucose tolerance.

2. Sample Collection and Processing:

  • Fasting blood samples were collected from all participants.

  • Serum was separated by centrifugation at 3000 rpm for 10 minutes at 4°C.

  • Serum samples were stored at -80°C until analysis.

3. Biomarker Quantification:

  • This compound: Measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Glycine: Measured using a targeted metabolomics platform with LC-MS.

  • Insulin and Glucose (for HOMA-IR): Measured using standard enzymatic assays.

4. Statistical Analysis:

  • A logistic regression model was used to combine the two biomarkers.

  • Receiver Operating Characteristic (ROC) curve analysis was performed to determine the sensitivity, specificity, and AUC for the biomarker panel, individual biomarkers, and HOMA-IR.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the metabolic pathway involving the biomarkers and the experimental workflow.

cluster_0 Amino Acid Metabolism cluster_1 Glycine Metabolism cluster_2 Krebs Cycle Threonine Threonine This compound This compound Threonine->this compound Methionine Methionine Cystathionine Cystathionine Methionine->Cystathionine Cystathionine->this compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA Serine Serine Glycine Glycine Serine->Glycine Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Caption: Metabolic pathways of this compound and Glycine.

cluster_quant Analytes start Start: Recruit Participants case_control Case (Insulin Resistant) vs. Control (Healthy) start->case_control sample_collection Fasting Blood Sample Collection case_control->sample_collection serum_separation Serum Separation and Storage sample_collection->serum_separation analysis Biomarker Quantification (LC-MS) serum_separation->analysis biomarker1 This compound analysis->biomarker1 biomarker2 Glycine analysis->biomarker2 homa_ir Insulin & Glucose analysis->homa_ir stats Statistical Analysis (ROC, AUC) biomarker1->stats biomarker2->stats homa_ir->stats end End: Performance Evaluation stats->end

Caption: Experimental workflow for the validation study.

References

A Comparative In Vitro Analysis of 2-Oxobutanoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro effects of 2-Oxobutanoic acid, also known as alpha-ketobutyrate (α-KB), and its corresponding methyl and ethyl esters. The available experimental data predominantly focuses on the parent acid, revealing significant effects on cellular metabolism and longevity pathways. In contrast, in vitro studies on the biological activities of methyl 2-oxobutanoate (B1229078) and ethyl 2-oxobutanoate are notably scarce in publicly accessible literature. This document summarizes the existing findings for this compound and highlights the current knowledge gap regarding its ester derivatives.

Data Presentation: Quantitative Effects

The following table summarizes the key quantitative in vitro effects reported for this compound. No comparable data was found for its methyl and ethyl esters in the available scientific literature.

CompoundTest SystemParameter MeasuredConcentrationObserved Effect
This compound Isolated rat hepatocytesPalmitic acid oxidation10 mM34% inhibition[1]
Isolated rat hepatocytesPalmitic acid oxidation (in the presence of 10 mM carnitine)10 mM21% inhibition[1]
Isolated rat hepatocytes14CO2 generation from [14C]pyruvate10 mM>75% inhibition[1]
Isolated rat hepatocytes[14C]glucose formation from [14C]pyruvateNot specified>60% inhibition[1]
C. elegansLifespanNot specifiedUp to ~60% increase[2]

Note: The lack of data for methyl 2-oxobutanoate and ethyl 2-oxobutanoate in this table underscores the need for further research into the in vitro biological activities of these ester derivatives.

Key Signaling Pathway: this compound and AMPK Activation

This compound has been shown to extend lifespan in C. elegans and improve healthspan in mice by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[2][3]. The proposed mechanism involves the interaction of this compound with the microtubule-actin cross-linking factor 1 (MACF1), or its worm ortholog VAB-10, which in turn leads to the activation of AMPK[2][3].

2-Oxobutanoic_Acid_AMPK_Pathway 2-Oxobutanoic_acid This compound MACF1_VAB10 MACF1 / VAB-10 2-Oxobutanoic_acid->MACF1_VAB10 Binds to AMPK AMPK MACF1_VAB10->AMPK Activates Cellular_Effects Increased Lifespan & Improved Healthspan AMPK->Cellular_Effects Promotes

This compound activates the AMPK signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Hepatocyte Isolation and Metabolism Assay

This protocol is adapted from studies on the metabolic effects of this compound in isolated rat hepatocytes[1].

1. Hepatocyte Isolation:

  • Hepatocytes are isolated from rats by a two-step collagenase perfusion technique.

  • The liver is first perfused with a Ca2+-free buffer to loosen cell-to-cell junctions.

  • Subsequently, the liver is perfused with a buffer containing collagenase to digest the extracellular matrix and release individual hepatocytes.

  • Parenchymal hepatocytes are purified from non-parenchymal cells by density-gradient centrifugation.

  • Cell viability is assessed, typically by trypan blue exclusion, and should be high (>85%) for metabolic studies.

2. Incubation and Treatment:

  • Isolated hepatocytes are suspended in a suitable incubation medium (e.g., Krebs-Henseleit bicarbonate buffer).

  • Cells are pre-incubated to allow for metabolic stabilization.

  • This compound (or its esters) is added to the cell suspension at the desired final concentration (e.g., 10 mM).

  • For fatty acid oxidation studies, radiolabeled palmitic acid (e.g., [14C]palmitic acid) is added.

  • For gluconeogenesis studies, a radiolabeled precursor like [14C]pyruvate is used.

3. Measurement of Metabolic Parameters:

  • Fatty Acid Oxidation: The rate of oxidation is determined by measuring the production of 14CO2 from the radiolabeled palmitic acid.

  • Gluconeogenesis: The rate of glucose production is quantified by measuring the incorporation of the radiolabel from pyruvate (B1213749) into glucose.

  • Pyruvate Oxidation: Similar to fatty acid oxidation, the generation of 14CO2 from [14C]pyruvate is measured.

C. elegans Lifespan Assay

This protocol is based on the methodology used to demonstrate the lifespan-extending effects of this compound[2][4][5].

1. Worm Synchronization and Culture:

  • C. elegans are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.

  • An age-synchronized population is obtained by collecting eggs and allowing them to hatch and develop to a specific larval stage (e.g., L4).

2. Treatment:

  • The test compound (this compound) is incorporated into the NGM plates at the desired concentration.

  • Synchronized L4 larvae are transferred to the treatment or control plates.

  • To prevent progeny from confounding the results, a sterile agent like fluorodeoxyuridine (FUDR) is often added to the media.

3. Lifespan Scoring:

  • Worms are transferred to fresh plates every few days.

  • Survival is monitored daily or every other day by gently prodding the worms with a platinum wire.

  • Worms that fail to respond to touch are scored as dead.

  • Data is used to generate survival curves and calculate mean and maximum lifespan.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a general workflow for the in vitro comparison of this compound and its esters.

In_Vitro_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound_Prep Prepare Stock Solutions (Acid and Esters) Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Culture Cell Line Culture or Primary Cell Isolation Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity Metabolic Metabolic Assays (e.g., Oxidation, Uptake) Incubation->Metabolic Signaling Signaling Pathway Analysis (e.g., Western Blot for p-AMPK) Incubation->Signaling Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Metabolic->Data_Analysis Signaling->Data_Analysis

A generalized workflow for in vitro compound comparison.

Discussion and Future Directions

The current body of research provides compelling evidence for the in vitro bioactivity of this compound, particularly in modulating cellular metabolism and longevity pathways through AMPK activation. However, a significant knowledge gap exists regarding the in vitro effects of its methyl and ethyl esters.

A crucial consideration for future studies on these esters is their potential for hydrolysis in aqueous cell culture media[6]. It is plausible that any observed biological effects could be attributed to the parent acid, the corresponding alcohol (methanol or ethanol), or the intact ester. Therefore, future in vitro studies should aim to:

  • Determine the stability and hydrolysis rate of methyl and ethyl 2-oxobutanoate in cell culture conditions.

  • Directly compare the effects of the parent acid, the esters, and the corresponding alcohols in parallel experiments.

  • Investigate the cellular uptake mechanisms of the esters versus the acid.

  • Evaluate a broader range of in vitro endpoints , including cytotoxicity, effects on gene expression, and impact on various signaling pathways beyond AMPK.

By addressing these points, the scientific community can build a more comprehensive understanding of the structure-activity relationship of this compound and its derivatives, which may hold promise for therapeutic development.

References

A Comparative Guide to the Enzymatic Specificity for 2-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic specificity for 2-Oxobutanoic acid, a key metabolic intermediate. Below, we present quantitative data on the kinetic parameters of relevant enzymes, detailed experimental protocols for their activity assays, and visual representations of the metabolic pathways and experimental workflows. This information is intended to assist researchers in selecting and developing enzymatic assays and in understanding the metabolic fate of this important alpha-keto acid.

Introduction to this compound Metabolism

This compound, also known as α-ketobutyric acid, is a crucial intermediate in the catabolism of the amino acids L-threonine (B559522) and L-methionine, as well as in propanoate metabolism. Its primary metabolic fate is its conversion to propionyl-CoA, which subsequently enters the citric acid cycle. This conversion is primarily catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). Another key enzyme associated with this compound is L-threonine dehydratase (also known as L-threonine deaminase), which produces this compound from L-threonine.

Comparative Enzyme Kinetics

The specificity of an enzyme for its substrate is a critical parameter in understanding its physiological role and for developing specific assays. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key indicators of this specificity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Here, we compare the kinetic parameters of the primary enzymes that metabolize or produce this compound.

EnzymeSubstrateApparent Km (µM)Relative Vmax (%)Organism/Tissue
Branched-chain α-keto acid dehydrogenase 2-Oxobutanoate2638Purified bovine kidney
3-Methyl-2-oxobutanoate (from Valine)-100Purified bovine kidney
Pyruvate (B1213749) dehydrogenase 2-Oxobutanoate11445Purified bovine kidney
Pyruvate-100Purified bovine kidney
L-threonine dehydratase (EhTD1) L-threonine0.68 ± 0.05 (mM)kcat = 14.3 ± 0.3 (s-1)Entamoeba histolytica
L-serine3.1 ± 0.2 (mM)kcat = 12.0 ± 0.3 (s-1)Entamoeba histolytica

Note: The Vmax for BCKDC and PDH with 2-Oxobutanoate is presented relative to their primary substrates.

From the data, it is evident that the branched-chain α-keto acid dehydrogenase complex (BCKDC) exhibits a significantly higher affinity (lower Km) for this compound compared to the pyruvate dehydrogenase complex (PDH) . This suggests that BCKDC is the primary enzyme responsible for the catabolism of this compound in vivo.

L-threonine dehydratase from Entamoeba histolytica (EhTD1) demonstrates a higher catalytic efficiency (kcat/Km) for its primary substrate, L-threonine, compared to L-serine, leading to the production of this compound and pyruvate, respectively.[1] The enzyme is also subject to product inhibition by 2-Oxobutanoate.[1]

Metabolic Pathway of this compound

The following diagram illustrates the central role of this compound in amino acid metabolism and its entry into the citric acid cycle.

MetabolicPathway Threonine L-Threonine Oxobutanoate This compound Threonine->Oxobutanoate L-Threonine Dehydratase Methionine L-Methionine Methionine->Oxobutanoate Multiple Steps PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex (BCKDC) SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps TCA Citric Acid Cycle SuccinylCoA->TCA

Metabolic fate of this compound.

Experimental Protocols

Accurate assessment of enzyme activity is paramount for research and drug development. Below are detailed protocols for assaying the activity of the key enzymes involved in this compound metabolism.

General Experimental Workflow for Enzyme Analysis

The following diagram outlines a typical workflow for the analysis of enzyme kinetics.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EnzymePrep Enzyme Purification/ Cell Lysate Preparation ReactionSetup Reaction Incubation EnzymePrep->ReactionSetup SubstratePrep Substrate & Buffer Preparation SubstratePrep->ReactionSetup DataCollection Data Acquisition (e.g., Spectrophotometry, HPLC) ReactionSetup->DataCollection KineticAnalysis Kinetic Parameter Calculation (Km, Vmax) DataCollection->KineticAnalysis DataVisualization Data Visualization KineticAnalysis->DataVisualization

A generalized workflow for enzyme kinetic analysis.
Assay for Branched-chain α-keto acid dehydrogenase complex (BCKDC) Activity

This protocol is based on a spectrophotometric method that measures the reduction of NAD+ to NADH.

Materials:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA.

  • Substrate Solution: 10 mM this compound in water.

  • Cofactor Solution: 5 mM NAD+ and 1 mM Coenzyme A (CoA) in water.

  • Enzyme: Purified BCKDC or mitochondrial extract.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing 800 µL of Assay Buffer, 100 µL of Cofactor Solution, and the enzyme sample.

  • Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding 100 µL of the Substrate Solution.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Assay for L-threonine Dehydratase Activity

This protocol describes a colorimetric assay for L-threonine dehydratase activity by measuring the this compound produced.

Materials:

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.5), 10 mM KCl, 0.1 mM pyridoxal (B1214274) 5'-phosphate (PLP).

  • Substrate Solution: 100 mM L-threonine in water.

  • Color Reagent: 0.1% 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2 M HCl.

  • Stopping Solution: 2.5 M NaOH.

  • Enzyme: Purified L-threonine dehydratase or cell lysate.

Procedure:

  • In a microcentrifuge tube, combine 400 µL of Assay Buffer, 50 µL of the enzyme sample.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding 50 µL of the Substrate Solution and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 250 µL of the Color Reagent.

  • Incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of this compound.

  • Add 500 µL of the Stopping Solution to develop the color.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of this compound should be prepared to quantify the amount of product formed.

Conclusion

The data presented in this guide highlights the superior specificity of the branched-chain α-keto acid dehydrogenase complex for this compound over the pyruvate dehydrogenase complex, establishing it as the principal enzyme in its catabolism. The provided experimental protocols offer robust methods for quantifying the activity of these key enzymes, which is essential for further research into amino acid metabolism and the development of targeted therapeutic interventions. The visual diagrams of the metabolic pathway and experimental workflow serve as valuable tools for both educational and research purposes.

References

A Comparative Review of 2-Oxobutanoic Acid: Synthesis, Biological Significance, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of research findings on 2-Oxobutanoic acid, also known as α-ketobutyric acid. We delve into its synthesis, pivotal biological roles, and the analytical techniques employed for its detection and quantification. This document synthesizes quantitative data, details experimental protocols, and presents visual diagrams of key pathways to serve as a valuable resource for professionals in the field.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through various methods, each with distinct advantages and resulting yields. Below is a comparison of common synthetic approaches.

PrecursorReagents and ConditionsReported Yield (%)Reference
Diethyl oxalate (B1200264) and ethyl propionateChemical condensationNot specified in available literature[1]
AcetaldehydeChemical condensationNot specified in available literature[1]

Note: While specific yields for the condensation reactions were not detailed in the reviewed literature, these methods are established routes for the chemical synthesis of this compound.[1]

Biological Role and Metabolic Pathways

This compound is a key intermediate in the metabolism of several amino acids, including threonine, methionine, and isoleucine.[2][3] It serves as a precursor for the synthesis of propionyl-CoA, which subsequently enters the citric acid cycle.[2][3]

Threonine Degradation Pathway

A primary source of this compound in biological systems is the degradation of the essential amino acid L-threonine. This reaction is catalyzed by the enzyme L-threonine deaminase (also known as threonine dehydratase).[4]

Threonine_Degradation Threonine L-Threonine 2_Oxobutanoic_Acid This compound Threonine->2_Oxobutanoic_Acid L-Threonine Deaminase Ammonia Ammonia (NH3) Threonine->Ammonia

Fig. 1: Enzymatic conversion of L-Threonine to this compound.
Branched-Chain Amino Acid Metabolism

This compound is further metabolized by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids, including this compound, converting it to propionyl-CoA.[5]

BCKDH_Pathway cluster_BCKDH BCKDH Complex 2_Oxobutanoic_Acid This compound Propionyl_CoA Propionyl-CoA 2_Oxobutanoic_Acid->Propionyl_CoA Oxidative Decarboxylation CO2 CO2 2_Oxobutanoic_Acid->CO2 NADH NADH NAD NAD+ NAD->NADH CoASH CoA-SH CoASH->Propionyl_CoA

Fig. 2: Conversion of this compound to Propionyl-CoA by the BCKDH complex.

Enzyme Kinetics

The efficiency of the enzymes involved in this compound metabolism can be described by their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).[6]

EnzymeSubstrateKm (mM)Vmax (µmol/mg/min)Organism/ConditionsReference
L-Threonine DeaminaseL-Threonine10200E. coli[7]
L-Threonine DehydrogenaseL-Threonine0.0131.75 (mmol NADH/min/mg)Pyrococcus horikoshii, 65°C[8]
Branched-Chain α-Keto Acid Dehydrogenase Complex2-OxobutanoateComparable to branched-chain amino acid substratesNot specifiedAnimal Tissue[5]

Note: The Vmax for L-Threonine Dehydrogenase is reported in different units. The affinity of the BCKDH complex for 2-Oxobutanoate is noted to be similar to its primary substrates, though specific kinetic values were not provided in the reviewed literature.[5]

Concentration in Biological Samples

The concentration of this compound can vary in different biological fluids, reflecting the metabolic state of the organism.

Biological FluidConcentration Range (µM)SubjectReference
Plasma59 ± 5Healthy, overnight fasted humans[2]
Cerebrospinal Fluid (CSF)Not typically reported in routine analysisAutistic and control children
UrineNot specified in available literatureAutistic and control children

Note: While a specific concentration for this compound in CSF and urine of the studied groups was not provided, the study indicated the potential for its presence. Further research using advanced techniques may be required for precise quantification in these fluids.

Analytical Methodologies

The accurate quantification of this compound in biological matrices is crucial for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Performance Comparison of Analytical Methods
ParameterGC-MSHPLC-MS/MS
Limit of Detection (LOD) 0.03 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mL
Linearity (R²) > 0.99> 0.99
Derivatization RequiredOften not required

Note: The presented LOD and LOQ values are representative and can vary depending on the specific instrumentation, method, and matrix.

Experimental Protocols

GC-MS analysis of this compound typically requires a derivatization step to increase its volatility.

Sample Preparation and Derivatization:

  • Extraction: Lyophilize the biological sample (e.g., plasma, tissue homogenate). Extract the organic acids using a suitable solvent mixture.

  • Derivatization: Evaporate the extract to dryness under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or methyl chloroformate. Incubate at an elevated temperature (e.g., 70°C) to ensure complete derivatization.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Temperature Program: A temperature gradient is employed to separate the analytes.

  • Ionization Mode: Electron Ionization (EI) is typically used.

  • Detection Mode: Full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection HPLC_Workflow Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection

References

Safety Operating Guide

Safe Disposal of 2-Oxobutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Oxobutanoic Acid (also known as α-ketobutyric acid), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Essential Safety & Hazard Information

This compound is classified as a skin and eye irritant.[1] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment to prevent contact.[1][2] In case of fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3] Firefighters should wear self-contained breathing apparatus as combustion may produce irritant fumes.[1][3]

Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn.

Protection Type Specification Purpose
Eye Protection Safety goggles with side-shields or a full-face shield.[1][3]To prevent eye contact and serious eye irritation.[1]
Hand Protection Protective, chemical-impermeable gloves.[1][2]To prevent skin contact and irritation.[1]
Skin/Body Protection Impervious clothing or lab coat.[1]To protect skin from accidental splashes or spills.
Respiratory Protection Suitable respirator (e.g., acid vapor cartridge/canister).[1][3]Required when handling in areas without adequate exhaust ventilation to avoid inhalation.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all applicable federal, state, and local environmental regulations.[1][4] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste.[5]

Procedure for Unused or Surplus this compound:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions into sinks or drains, as it can be harmful to aquatic life.[1][4]

  • Containerize for Disposal: Keep the chemical in its original, properly labeled container if possible. If transferring to a waste container, ensure it is clean, dry, and suitable for chemical waste.

  • Label Waste Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[6][7] Ensure secondary containment is used to prevent spills.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to collect and dispose of the material.[4][7] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Procedure for Contaminated Materials:

  • Collect Contaminated Items: Items such as gloves, absorbent pads, and empty containers are considered contaminated waste.

  • Package Securely: Place these materials into a suitable, sealed container or a designated hazardous waste bag.

  • Label Appropriately: Label the container or bag clearly, indicating that it contains materials contaminated with this compound.

  • Dispose as Hazardous Waste: Dispose of this container following the same procedure as the chemical itself, through your institution's EHS office or a licensed contractor.[1]

Accidental Spill Cleanup Protocol

In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Wear Full PPE: Before addressing the spill, don the complete personal protective equipment detailed in the table above.

  • Contain the Spill: Prevent further leakage or spillage.[1] Keep the product away from drains and water courses.[1]

  • Absorb the Liquid: For liquid spills, use a finely-powdered, liquid-binding absorbent material such as diatomite or universal binders.[1] For solid material, sweep or vacuum up, avoiding dust generation.[3]

  • Collect Absorbed Material: Carefully place the absorbed material and any contaminated soil or items into a suitable, clean, and sealable container for disposal.[8]

  • Decontaminate the Area: Scrub the affected surfaces and any contaminated equipment with alcohol.[1] Some sources also suggest decontaminating empty containers with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by a water rinse.[3]

  • Dispose of Waste: Label the container of spill cleanup materials as hazardous waste and arrange for its disposal through your EHS office.[1]

  • Wash Hands Thoroughly: After cleanup is complete, wash hands and any exposed skin thoroughly.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

G cluster_start Start: Material for Disposal cluster_assessment Assessment cluster_action Action cluster_final Final Disposal start Identify this compound or Contaminated Material for Disposal is_spill Is it an accidental spill? start->is_spill Evaluate is_surplus Is it unused/surplus chemical? is_spill->is_surplus No spill_cleanup Follow Spill Cleanup Protocol: 1. Wear full PPE 2. Absorb/Contain 3. Collect in sealed container is_spill->spill_cleanup Yes is_contaminated Is it contaminated labware/PPE? is_surplus->is_contaminated No containerize_chem Containerize for Disposal: 1. Keep in original or approved container 2. Seal tightly is_surplus->containerize_chem Yes containerize_waste Collect & Containerize: 1. Place in labeled hazardous waste bag/container 2. Seal is_contaminated->containerize_waste Yes label_waste Label Container: 'Hazardous Waste - this compound' spill_cleanup->label_waste containerize_chem->label_waste containerize_waste->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxobutanoic Acid
Reactant of Route 2
2-Oxobutanoic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。